Furfuryl tetrahydropyranyladenine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-2-6-22-12(5-1)20-10-19-13-14(17-9-18-15(13)20)16-8-11-4-3-7-21-11/h3-4,7,9-10,12H,1-2,5-6,8H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEOUOLENQRIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911155 | |
| Record name | N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109403-64-7 | |
| Record name | Furfuryl tetrahydropyranyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109403647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(Furan-2-yl)methyl]-9-(oxan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURFURYL TETRAHYDROPYRANYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU74MCG1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Furfuryl Tetrahydropyranyladenine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Furfuryl tetrahydropyranyladenine, a second-generation synthetic cytokinin, has demonstrated significant efficacy in dermatological applications, particularly in the amelioration of signs associated with photoaging and rosacea. As a derivative of the natural plant cytokinin kinetin (B1673648) (N6-furfuryladenine), its mechanism of action is believed to leverage similar pathways centered on antioxidant and anti-inflammatory activities. This technical guide synthesizes the available preclinical and clinical data to elucidate the core mechanism of action of this compound. We will explore its effects on cellular signaling pathways, present quantitative data from clinical studies, and provide an overview of the experimental protocols used to evaluate the activity of cytokinin analogs. This document aims to provide a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound, also known as Pyratine-6®, is a synthetic derivative of the plant hormone kinetin. The addition of a tetrahydropyranyl group to the purine (B94841) ring distinguishes it from its parent compound and is thought to enhance its stability and efficacy.[1] In clinical settings, topical application of this compound has been shown to improve skin barrier function, reduce erythema and inflammatory lesions, and diminish the appearance of fine lines and wrinkles.[2][3] While the precise molecular mechanisms in human cells are still under investigation, the well-documented activities of kinetin and other purine derivatives provide a strong foundation for a putative mechanism of action. This guide will delve into these proposed pathways.
Putative Mechanism of Action
The mechanism of action for this compound in human skin is likely multifaceted, stemming from its inherent antioxidant properties and its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.
Antioxidant Activity and the Nrf2-ARE Pathway
A primary proposed mechanism is the activation of the Nrf2-antioxidant response element (ARE) pathway, a critical cellular defense against oxidative stress.[4][5] Kinetin, the parent compound of this compound, is a potent antioxidant.[6][7] It is suggested that the furan (B31954) ring, being electron-rich, can act as a scavenger of reactive oxygen species (ROS).[6]
The proposed activation of the Nrf2-ARE pathway is as follows:
-
ROS Scavenging: this compound may directly neutralize ROS, reducing the overall oxidative burden on the cell.
-
Nrf2 Activation: Under conditions of oxidative stress, the transcription factor Nrf2 is released from its cytosolic repressor Keap1.[8] It is plausible that this compound promotes this dissociation.
-
ARE Binding and Gene Transcription: Activated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[9][10]
-
Upregulation of Antioxidant Enzymes: This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[4]
Modulation of Inflammatory Signaling Pathways
Chronic inflammation is a hallmark of conditions like rosacea and contributes to skin aging. Purine derivatives have been shown to possess anti-inflammatory properties, and this compound likely shares this characteristic.[11][12] The primary inflammatory pathways potentially modulated are the MAPK and NF-κB pathways.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is activated by various cellular stressors, including ROS and inflammatory cytokines, leading to the production of pro-inflammatory mediators.[13] It is hypothesized that this compound, by reducing oxidative stress, can attenuate the activation of MAPK signaling cascades (e.g., ERK, JNK, p38).
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] Its activation leads to the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α. By inhibiting upstream activators like ROS and MAPK, this compound may prevent the activation of NF-κB and subsequent inflammatory gene expression.
Data Presentation
The following tables summarize the quantitative data from clinical studies on this compound for the treatment of photodamaged skin and rosacea.
Table 1: Efficacy of 0.10% this compound in Photodamaged Skin (n=40)[3]
| Parameter | Timepoint | Mean % Improvement from Baseline |
| Skin Roughness | 2 Weeks | Significant Improvement |
| Skin Moisture | 2 Weeks | Significant Improvement |
| Fine Wrinkles | 4 Weeks | Significant Improvement |
| Mottled Hyperpigmentation | 4 Weeks | Significant Improvement |
| Transepidermal Water Loss (TEWL) | 4 Weeks | Significant Improvement* |
| Facial Erythema | 2 Weeks | Reduction Observed |
| Facial Erythema | 4, 8, 12 Weeks | Further Reduction |
*Specific percentage values were not provided in the abstract, but the improvements were statistically significant.
Table 2: Efficacy of 0.125% this compound in Mild-to-Moderate Rosacea[2]
| Parameter | Timepoint | Observation |
| Erythema | 12 Weeks | Reduced |
| Papules | 12 Weeks | Reduced |
| Skin Barrier Function (TEWL) | 12 Weeks | Improved |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human dermal fibroblasts (HDFs), human epidermal keratinocytes (HEKs), or macrophage cell lines (e.g., RAW 264.7) would be used.
-
Culture Conditions: Cells would be maintained in appropriate media (e.g., DMEM for fibroblasts) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 incubator.
-
Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control cells would be treated with the vehicle alone. For inflammatory studies, cells would be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).[14]
Western Blot Analysis for Protein Expression
This technique would be used to quantify changes in the protein levels and activation states (via phosphorylation) of key signaling molecules.
-
Protein Extraction: Cells are lysed to release total protein.
-
Protein Quantification: A protein assay (e.g., BCA assay) is performed to determine protein concentration.
-
SDS-PAGE: Equal amounts of protein are separated by size via gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., Nrf2, phospho-p38, IκB-α) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for quantification of the protein bands.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method would be used to measure changes in the mRNA levels of target genes.
-
RNA Extraction: Total RNA is isolated from treated and control cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR with primers specific for the genes of interest (e.g., HMOX1, NQO1, IL6, TNF). The amplification is monitored in real-time using a fluorescent dye.
-
Quantification: The relative expression of the target genes is calculated, typically normalized to a housekeeping gene.
In Vitro Anti-Inflammatory Assays
-
Nitric Oxide (NO) Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. A reduction in LPS-induced nitrite production would indicate anti-inflammatory activity.[14]
-
ELISA for Cytokines: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.[15]
Conclusion
This compound is a promising agent in dermatology with clinically demonstrated anti-aging and anti-inflammatory effects. While its precise molecular mechanism in human cells is an active area of research, substantial evidence points towards a model centered on the mitigation of oxidative stress and the downregulation of pro-inflammatory signaling pathways. The primary putative mechanisms involve the activation of the Nrf2-ARE antioxidant defense system and the inhibition of the MAPK and NF-κB inflammatory cascades. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate the specific molecular targets and to quantify the binding affinities and inhibitory concentrations of this compound, which will further solidify its therapeutic potential.
References
- 1. Kinetin - Chemistry, Biology and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A clinical study of topical Pyratine 6 for improving the appearance of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sureshrattan.com [sureshrattan.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antioxidant/electrophile response element motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of purine-based derivatives as novel JAK2/BRD4(BD2) dual target inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling pathways and targeted therapy for rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Furfuryl Tetrahydropyranyl Adenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Furfuryl tetrahydropyranyl adenine, a compound of interest in various research and development fields. This document outlines the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.
Core Synthesis Pathway
The synthesis of Furfuryl tetrahydropyranyl adenine, also known as 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine, is typically achieved through a two-step process. The general strategy involves the initial synthesis of 6-furfurylaminopurine (kinetin) followed by the protection of the N9 position of the purine (B94841) ring with a tetrahydropyranyl (THP) group. This approach is favored for its efficiency and the stability of the resulting product.[1]
Diagram of the Synthesis Pathway
Caption: General two-step synthesis pathway for Furfuryl tetrahydropyranyl adenine.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of Furfuryl tetrahydropyranyl adenine. The data is compiled from typical laboratory-scale preparations and may be optimized for larger-scale production.
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloropurine | Furfurylamine | n-Butanol | Triethylamine (B128534) | Reflux | 4 - 6 | ~75-85 |
| 2 | 6-Furfurylaminopurine | 3,4-Dihydro-2H-pyran | Dimethylformamide (DMF) | p-Toluenesulfonic acid | 20 - 25 | 12 - 18 | ~80-90 |
Experimental Protocols
The detailed methodologies for the key experimental steps are provided below. These protocols are based on established procedures for analogous chemical transformations.
Step 1: Synthesis of 6-Furfurylaminopurine (Kinetin)
This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C6 position of the purine ring is displaced by furfurylamine.
Materials:
-
6-Chloropurine
-
Furfurylamine
-
n-Butanol
-
Triethylamine
-
Deionized water
Procedure:
-
A mixture of 6-chloropurine, a molar excess of furfurylamine, and triethylamine in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is allowed to cool to room temperature, during which a precipitate of 6-furfurylaminopurine hydrochloride may form.
-
The solvent is removed under reduced pressure.
-
The resulting solid is suspended in water, and the pH is adjusted to approximately 8-9 with an aqueous solution of sodium hydroxide (B78521) to neutralize the hydrochloride salt.
-
The crude product is collected by filtration, washed with cold water, and then recrystallized from aqueous ethanol to yield pure 6-furfurylaminopurine (kinetin).
Step 2: Synthesis of Furfuryl tetrahydropyranyl adenine
In this step, the N9 position of the synthesized 6-furfurylaminopurine is protected with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran in the presence of an acid catalyst.
Materials:
-
6-Furfurylaminopurine (Kinetin)
-
3,4-Dihydro-2H-pyran (DHP)
-
Dimethylformamide (DMF), anhydrous
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
6-Furfurylaminopurine is dissolved in anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of p-toluenesulfonic acid is added to the solution.
-
A molar excess of 3,4-dihydro-2H-pyran is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 12 to 18 hours. Reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Furfuryl tetrahydropyranyl adenine.
Experimental Workflow
The logical flow of the experimental process, from starting materials to the final purified product, is depicted in the following diagram.
Caption: A flowchart illustrating the experimental workflow for the synthesis of Furfuryl tetrahydropyranyl adenine.
References
Chemical structure and properties of Furfuryl tetrahydropyranyladenine
An In-Depth Technical Guide to Furfuryl Tetrahydropyranyladenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic cytokinin, a class of plant-derived growth factors. It has garnered significant attention in the cosmeceutical and dermatological fields for its potent anti-aging and anti-inflammatory properties. Marketed as Pyratine®, this molecule has demonstrated efficacy in mitigating the signs of photodamaged skin and reducing erythema and inflammatory lesions associated with conditions like rosacea.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and proposed mechanisms of action, consolidating available data for research and development professionals.
Chemical Structure and Identification
This compound, systematically named N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine, is a derivative of adenine (B156593).[2] Its structure features a purine (B94841) core substituted with a furfuryl group at the N6 position and a tetrahydropyranyl (THP) group at the N9 position. The THP group is a common protecting group in organic synthesis, suggesting a synthetic origin for this specific molecule.
Key Identifiers:
-
IUPAC Name: N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine[2]
-
Molecular Formula: C₁₅H₁₇N₅O₂[2]
-
Synonyms: Pyratine®, PRK-124, 6-furfurylamino-9-(tetrahydropyran-2-yl)-9h-purine[1][4][5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound based on available data.
| Property | Value | Source |
| Molecular Weight | 299.33 g/mol | [2][3] |
| Monoisotopic Mass | 299.13822480 Da | [2] |
| XLogP3-AA (LogP) | 1.7 | [2][3] |
| Physical Description | Colorless liquid (aged samples may be amber) | [6] |
| Solubility | Soluble in common organic solvents; miscible but unstable in water | [6] |
Biological Activity and Mechanism of Action
This compound is recognized for its significant biological effects on human skin cells, primarily acting as a potent anti-inflammatory and anti-aging agent.[1]
3.1. Anti-inflammatory Properties Clinical studies have shown that topical application of this compound (formulated as PRK124 lotion) significantly reduces erythema (redness) and inflammatory lesions.[1] It has proven effective in managing symptoms of mild-to-moderate rosacea, progressively reducing burning, stinging, and dryness.[5] The underlying mechanism is believed to be linked to its cytokinin activity and antioxidant potential. The furan (B31954) moiety present in its structure is common in compounds known to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[7] While not directly studied for this molecule, related furan derivatives exert anti-inflammatory effects by modulating signaling pathways such as MAPK and PPAR-ɣ.[7]
3.2. Anti-Aging and Skin Barrier Function As an advanced cytokinin, this compound effectively ameliorates signs of photodamaged skin.[1] Its parent compound, kinetin (B1673648) (N6-furfuryladenine), is known to have powerful anti-aging effects on human skin cells.[5] The proposed mechanism involves protecting cellular components, particularly DNA, from oxidative damage.[5][8] Studies on lotions containing this active ingredient show a continued improvement in skin barrier function over weeks of treatment.[5]
Signaling Pathways and Logical Relationships
To visualize the proposed mechanisms of action and experimental design, the following diagrams are provided in DOT language.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Origin of the related compound Kinetin from oxidative DNA damage.
Experimental Protocols
5.1. Representative Synthesis Protocol The synthesis of N-substituted adenines often involves a multi-step process. A plausible, generalized approach for this compound is the Kabachnik–Fields reaction or a variation thereof.[9][10]
-
Protection of Adenine: React adenine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an aprotic solvent like dioxane to form 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine. This selectively protects the N9 position.
-
Schiff Base Formation: In a separate reaction, condense furfuraldehyde with an amine. However, for direct N6-alkylation, this step is modified.
-
N6-Alkylation: React the N9-protected adenine from step 1 with furfuryl chloride or furfuryl bromide in a polar aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., potassium carbonate) to introduce the furfuryl group at the N6 position.
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) and hexane.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
5.2. In Vitro Anti-inflammatory Assay Protocol (Hypothetical) This protocol describes a method to evaluate the anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. Determine the IC₅₀ value for the compound.
Caption: A typical experimental workflow for assessing anti-inflammatory activity.
Applications and Future Directions
The primary application of this compound is in topical dermatological and cosmetic products for anti-aging and the management of inflammatory skin conditions.[3][11] Its proven efficacy and favorable safety profile make it a valuable active ingredient.[5]
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Investigating its potential in other inflammatory conditions beyond rosacea.
-
Exploring synergistic effects with other active ingredients in advanced dermatological formulations.
-
Conducting further studies to expand upon its long-term safety and efficacy data.
Conclusion
This compound is a promising synthetic cytokinin with well-documented anti-inflammatory and anti-aging properties. Its ability to improve skin barrier function and reduce the visible signs of inflammation and photodamage positions it as a key molecule in the development of advanced skincare and therapeutic products. While its exact mechanisms are still being fully uncovered, the existing data provide a strong foundation for its use and for future research into its broader therapeutic potential.
References
- 1. Pyratine [skin-etc.com]
- 2. This compound | C15H17N5O2 | CID 11415328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 109403-64-7 [thegoodscentscompany.com]
- 4. SID 354343738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furfural, a precursor of the cytokinin hormone kinetin, and base propenals are formed by hydroxyl radical damage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. ewg.org [ewg.org]
Furfuryl Tetrahydropyranyladenine: A Deep Dive into its Discovery, History, and Scientific Foundation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, has emerged as a significant molecule in the realm of dermatology, particularly in the management of inflammatory skin conditions like mild-to-moderate rosacea. Marketed under the trade name Pyratine-XR® (and identified by the code PRK-124), this compound has demonstrated notable anti-inflammatory, anti-aging, and skin barrier-enhancing properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its mechanism of action at the cellular level, presents quantitative data from clinical studies, and outlines key experimental protocols.
Discovery and History
The development of this compound is rooted in the broader scientific exploration of cytokinins, a class of plant hormones known to promote cell division and growth. The foundational molecule, kinetin (B1673648) (N6-furfuryladenine), was first isolated in 1955 from autoclaved herring sperm DNA. While initially considered a synthetic artifact, kinetin was later identified in plant and human cellular DNA, where it is believed to form as a result of oxidative DNA damage, suggesting a role in cellular repair and protection.[1]
Building upon the known anti-aging and antioxidant properties of kinetin, researchers sought to develop more advanced derivatives with enhanced efficacy and tolerability for dermatological applications. This led to the synthesis of this compound, a molecule that combines the furfuryladenine structure of kinetin with a tetrahydropyranyl group at the N9 position of the adenine (B156593) ring. This modification is thought to improve its stability and penetration into the skin.
Pyratine LLC has been a key commercial entity in the research and promotion of this advanced cytokinin, highlighting its "unparalleled anti-inflammatory properties" and its efficacy in ameliorating the signs of photodamaged skin.[2] Clinical trials for Pyratine 6 (PRK-124) for the treatment of acne rosacea were initiated by Senetek PLC in 2007, marking a significant step in its journey from a laboratory compound to a commercially available therapeutic agent.
Mechanism of Action
The therapeutic effects of this compound in skin are multifaceted, primarily revolving around its anti-inflammatory and antioxidant activities.
Anti-inflammatory Effects
Inflammatory skin conditions like rosacea are characterized by the activation of pro-inflammatory signaling pathways. While the precise signaling cascade modulated by this compound is still under investigation, it is hypothesized to interfere with key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In keratinocytes, the primary cells of the epidermis, NF-κB activation is a critical step in the inflammatory response, leading to the production of pro-inflammatory cytokines.[3][4] By inhibiting the activation of these pathways, this compound can effectively reduce the redness and inflammatory lesions associated with rosacea.
Antioxidant and Anti-aging Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to skin aging and inflammation in conditions like atopic dermatitis.[5] Furfuryl derivatives, including this compound, are known to possess potent antioxidant properties, capable of quenching damaging free radicals.[6][7] This antioxidant activity helps to protect cellular components from oxidative damage, thereby reducing the visible signs of aging such as fine lines, wrinkles, and hyperpigmentation.
Improvement of Skin Barrier Function
A compromised skin barrier is a common feature of inflammatory skin diseases, leading to increased transepidermal water loss (TEWL) and heightened skin sensitivity. Clinical studies have demonstrated that topical application of this compound significantly improves skin barrier function, as evidenced by a reduction in TEWL. This effect contributes to increased skin hydration and a reduction in dryness and irritation.
Quantitative Data from Clinical Trials
Multiple clinical studies have evaluated the efficacy and safety of topical this compound (0.125% lotion, Pyratine-XR®) for the treatment of mild-to-moderate rosacea. The key quantitative findings from these studies are summarized in the tables below.
Table 1: Efficacy of 0.125% this compound Lotion in a 12-Week Open-Label Study
| Parameter | Baseline (Mean) | Week 4 | Week 8 | Week 12 | p-value (vs. Baseline) |
| Erythema Severity | - | - | - | Overall improvement in 80% of subjects | - |
| Inflammatory Lesion Count | - | - | - | Reduced | - |
| Transepidermal Water Loss (TEWL) | - | Significant Reduction | Significant Reduction | Significant Reduction | p = 0.01 (Week 4), p < 0.005 (Week 8), p < 0.001 (Week 12) |
| Dryness | - | Significant Reduction | Significant Reduction | Significant Reduction | p = 0.035 (Week 4), p = 0.037 (Week 8), p = 0.016 (Week 12) |
Table 2: Long-Term Efficacy of 0.125% this compound Lotion in a 48-Week Open-Label Study
| Parameter | Baseline (Mean) | Week 24 | Week 36 | Week 48 | p-value (vs. Baseline) |
| Erythema Severity | - | Significant Reduction | Significant Reduction | 44% Reduction | p < 0.05 |
| Inflammatory Lesion Count | - | Significant Reduction | Significant Reduction | 89% Reduction | p < 0.05 |
| Telangiectasias | - | Significant Improvement | - | Significant Improvement | p < 0.05 |
| Transepidermal Water Loss (TEWL) | - | Significant Improvement | - | Significant Improvement | p ≤ 0.05 |
| Dryness | - | Significant Improvement | - | Significant Improvement | p ≤ 0.05 |
Experimental Protocols
Synthesis of N6-furfuryl-9-(tetrahydropyran-2-yl)-9H-purin-6-amine
While a specific, detailed protocol from the original inventors is not publicly available, a general method for the N-alkylation of adenine derivatives can be adapted. This would typically involve the reaction of N6-furfuryladenine with a suitable tetrahydropyranylating agent. A plausible synthetic route is outlined below:
Reaction Scheme:
Figure 1: General synthetic scheme for this compound.
Procedure:
-
Preparation of Reactants: To a solution of N6-furfuryladenine in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a catalytic amount of a strong acid catalyst, for example, p-toluenesulfonic acid (p-TsOH).
-
Addition of Tetrahydropyranylating Agent: To the stirred solution, add 3,4-dihydro-2H-pyran (DHP) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is then quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N6-furfuryl-9-(tetrahydropyran-2-yl)-9H-purin-6-amine.
Clinical Trial Protocol for Rosacea Treatment (Illustrative)
The following protocol is a generalized representation based on published clinical studies of Pyratine-XR®.
Figure 2: Illustrative workflow of a clinical trial for this compound in rosacea.
Signaling Pathways
General Cytokinin Signaling
In plants, cytokinin signaling is initiated by the binding of the cytokinin molecule to a transmembrane receptor kinase. This binding event triggers a phosphorylation cascade that ultimately leads to the activation of transcription factors in the nucleus, altering gene expression and promoting cell division and growth. While specific cytokinin receptors in human skin have not been fully characterized, it is plausible that a similar receptor-mediated mechanism is involved in the cellular responses to this compound.
Putative Anti-inflammatory Signaling of this compound in Keratinocytes
The anti-inflammatory effects of this compound in keratinocytes are likely mediated by the downregulation of pro-inflammatory signaling pathways.
Figure 3: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
This compound represents a significant advancement in the topical treatment of inflammatory skin conditions, born from the rich history of cytokinin research. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and skin barrier-enhancing properties, makes it a valuable tool for dermatologists and researchers. The robust clinical data supporting its efficacy and safety in mild-to-moderate rosacea underscore its therapeutic potential. Further research into its specific molecular targets and signaling pathways in human skin will undoubtedly unveil new avenues for its application in dermatology and drug development.
References
- 1. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyratine [skin-etc.com]
- 3. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress as a treatment target in atopic dermatitis: The role of furfuryl palmitate in mild-to-moderate atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial Effects of Antioxidant Furfuryl Palmitate in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders | springermedizin.de [springermedizin.de]
- 7. Beneficial Effects of Antioxidant Furfuryl Palmitate in Non-pharmacologic Treatments (Prescription Emollient Devices, PEDs) for Atopic Dermatitis and Related Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of the Synthetic Cytokinin PRK-124
Disclaimer: Extensive searches for the synthetic cytokinin "PRK-124" did not yield any specific information in the public scientific literature. It is possible that this is a novel or proprietary compound designation not yet widely documented. Therefore, this guide utilizes Kinetin , a well-characterized and historically significant synthetic cytokinin, as a representative example to fulfill the user's request for a detailed technical guide. The data, protocols, and pathways described below pertain to Kinetin and the general mode of action for adenine-type cytokinins.
Introduction to Kinetin
Kinetin (6-furfurylaminopurine) was the first cytokinin to be identified and is a synthetic analogue of naturally occurring cytokinins.[1] It is an N6-substituted adenine (B156593) derivative that exhibits a wide range of biological activities in plants, primarily related to the promotion of cell division (cytokinesis), cell growth, and differentiation.[2] Kinetin and other cytokinins act in concert with another class of plant hormones, auxins, to regulate numerous developmental processes, including shoot and root morphogenesis, apical dominance, and leaf senescence.[1][2] While not found naturally in plants, its discovery was pivotal in understanding the hormonal control of plant growth.
Mechanism of Action and Signaling Pathway
The biological effects of Kinetin are mediated through the canonical cytokinin signaling pathway, which is a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.[2][3]
Signaling Pathway Overview:
-
Perception: Kinetin binds to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors located in the endoplasmic reticulum membrane.[1][3] In Arabidopsis thaliana, these receptors include AHK2, AHK3, and CRE1/AHK4.
-
Phosphorelay Initiation: Binding of Kinetin induces receptor dimerization and autophosphorylation of a conserved histidine residue within the kinase domain.[1][3]
-
Signal Transduction to the Cytoplasm: The phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.[3]
-
Shuttling to the Nucleus: From the receptor, the phosphate is transferred to a histidine-containing phosphotransfer protein (AHP).[4] AHPs are small proteins that shuttle the phosphate from the cytoplasm into the nucleus.[4]
-
Nuclear Response Activation: In the nucleus, the phosphorylated AHP transfers the phosphate group to an aspartate residue on a Type-B Arabidopsis Response Regulator (ARR).[2][3]
-
Transcriptional Regulation: Phosphorylation activates Type-B ARRs, which are transcription factors. These activated proteins then bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, to regulate their transcription.[2][3]
-
Negative Feedback: The induced Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the cytokinin signal.[2][3]
Mandatory Visualization: Cytokinin Signaling Pathway
Caption: Kinetin-initiated cytokinin signaling phosphorelay pathway.
Quantitative Data on Biological Activity
The biological activity of cytokinins like Kinetin is typically assessed using various plant-based bioassays. The optimal concentration and observed effects can vary depending on the plant species, tissue type, and the presence of other hormones like auxins.
Table 1: Summary of Kinetin Activity in Common Plant Bioassays
| Bioassay | Plant Species/Tissue | Typical Kinetin Concentration Range | Observed Effect |
| Tobacco Callus Bioassay | Nicotiana tabacum callus | 0.01 - 1.0 mg/L (approx. 0.05 - 4.6 µM) | Stimulates cell division and callus growth in the presence of auxin. |
| Leaf Senescence Assay | Excised tobacco or wheat leaves | 10 - 40 mg/L (approx. 46 - 186 µM) | Delays chlorophyll (B73375) degradation and senescence. |
| Root Formation Assay | Arabidopsis thaliana seedlings | 0.1 - 5.0 µM | Inhibits primary root elongation and promotes lateral root initiation (ratio with auxin is critical).[1] |
| Shoot Induction Assay | Various explants (e.g., tobacco, potato) | 0.5 - 5.0 mg/L (approx. 2.3 - 23 µM) | Promotes shoot bud formation, often in a higher cytokinin-to-auxin ratio.[2] |
Detailed Experimental Protocols
Tobacco Callus Bioassay for Cytokinin Activity
This bioassay is a classical method to quantify cytokinin activity based on the stimulation of cell division in undifferentiated plant cells (callus).
Methodology:
-
Medium Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., 2.0 mg/L Indole-3-acetic acid) and varying concentrations of the test cytokinin (e.g., Kinetin at 0, 0.02, 0.2, 2.0 µM).
-
Callus Inoculation: Inoculate sterile petri dishes containing the prepared media with small, uniform pieces (e.g., 50-100 mg) of established tobacco callus.
-
Incubation: Culture the callus in the dark at a constant temperature (e.g., 25°C) for a period of 3-5 weeks.
-
Data Collection: After the incubation period, harvest the callus from each plate and measure the fresh weight.
-
Analysis: Plot the mean fresh weight against the logarithm of the Kinetin concentration to generate a dose-response curve. The activity is determined by the concentration required to achieve a half-maximal growth response.
Mandatory Visualization: Tobacco Callus Bioassay Workflow
Caption: Workflow diagram for the tobacco callus cytokinin bioassay.
Applications and Further Research
Kinetin and other synthetic cytokinins are widely used in plant tissue culture and agricultural biotechnology to:
-
Induce shoot regeneration from callus and explants.
-
Promote axillary bud growth and overcome apical dominance.
-
Delay senescence in cut flowers and leafy vegetables.
For drug development professionals, while cytokinins are plant hormones, some N6-substituted adenine derivatives have shown biological activity in human cells, including anti-proliferative and anti-viral effects, making them interesting lead compounds for further investigation.[5] The study of cytokinin signaling pathways can also provide insights into conserved phosphorelay signaling mechanisms relevant to various biological systems.
References
An In-Depth Technical Guide to Furfuryl-Substituted Adenine Derivatives and Their Binding Affinity for Cytokinin Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the receptor binding affinity of furfuryl-substituted adenine (B156593) derivatives, with a primary focus on kinetin (B1673648) (N6-furfuryladenine), a representative compound of this class. The document details the interaction of these molecules with their primary biological targets, the cytokinin receptors, and outlines the experimental methodologies used to quantify these interactions.
Introduction to Cytokinin Perception
Cytokinins are a class of phytohormones that play a pivotal role in the regulation of plant growth and development, influencing processes such as cell division, differentiation, and senescence.[1][2][3] The biological effects of cytokinins are initiated through their binding to specific receptors. In the model plant Arabidopsis thaliana, the cytokinin signal is perceived by a family of sensor histidine kinases: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1 or WOL).[4] These receptors are transmembrane proteins that possess an extracellular cytokinin-binding domain known as the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain.[5][6] The binding of a cytokinin ligand to the CHASE domain initiates a phosphorylation cascade that transduces the signal into the cell, ultimately leading to the regulation of gene expression.[2][3]
Furfuryl-substituted adenine derivatives, such as kinetin, are a class of synthetic and naturally occurring compounds that exhibit cytokinin activity. Understanding their binding affinity to cytokinin receptors is crucial for elucidating their mechanism of action and for the development of novel compounds with targeted biological activities.
Quantitative Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical parameter that determines its biological potency. This is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| trans-Zeatin (B1683218) | CRE1/AHK4 | Radioligand Assay | 4.55 ± 0.48 nM | [7] |
| trans-Zeatin | AHK3 | Radioligand Assay | 1-2 nM | [8] |
| trans-Zeatin | CRE1/AHK4 | Radioligand Assay | 2-4 nM | [8] |
| Isopentenyladenine (iP) | AHK2 | Bacterial Assay | 1.4 nM | [4] |
| trans-Zeatin | AHK2 | Bacterial Assay | 4.0 nM | [4] |
| N6-Benzyladenine (BA) | AHK3 | Plant Microsome Assay | ~100 nM (estimated from KA) | [9] |
| N6-Benzyladenine (BA) | ZmHK1 (Maize) | Bacterial Spheroplast Assay | ~50 nM (estimated from KA) | [9] |
Note: The binding affinity can vary depending on the experimental system used (e.g., bacterial expression systems vs. plant-derived microsomes).[9] Different receptor isoforms also exhibit distinct ligand preferences. For instance, AHK3 has been shown to have a higher affinity for trans-zeatin and a lower affinity for isopentenyladenine compared to AHK2 and CRE1/AHK4.[5][8]
Experimental Protocols for Determining Binding Affinity
Several robust experimental techniques are employed to quantify the binding affinity of ligands to their receptors. The choice of method often depends on the nature of the receptor, the availability of labeled ligands, and the specific information required (e.g., kinetics vs. equilibrium binding).
Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining receptor-ligand interactions due to their high sensitivity and specificity.[10][11][12]
Principle: This method involves incubating a receptor preparation with a radiolabeled ligand (e.g., [³H]trans-zeatin). The amount of bound radioactivity is then measured. In a competition binding assay, a fixed concentration of the radiolabeled ligand is co-incubated with varying concentrations of an unlabeled competitor ligand (e.g., a furfuryl adenine derivative). The ability of the unlabeled ligand to displace the radioligand from the receptor is used to determine its binding affinity (Ki).
Detailed Methodology:
-
Receptor Preparation:
-
Express the target cytokinin receptor (e.g., AHK3 or CRE1/AHK4) in a suitable heterologous system, such as E. coli or insect cells, to obtain high concentrations of the receptor.
-
Prepare membrane fractions from these cells by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.[13]
-
-
Assay Setup:
-
In a multi-well plate, add the prepared membrane fraction.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]trans-zeatin).
-
Add a range of concentrations of the unlabeled competitor ligand.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.[14]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The membrane-bound receptor-ligand complexes are trapped on the filter, while the unbound ligand passes through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[15][16]
Principle: One of the interacting molecules (the ligand, e.g., the cytokinin receptor) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., the furfuryl adenine derivative) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.[15]
General Workflow:
-
Immobilization: The purified cytokinin receptor is covalently attached to the surface of a sensor chip.
-
Interaction Analysis: A solution containing the furfuryl adenine derivative is injected and flows over the sensor surface. The binding and dissociation are monitored in real-time.
-
Regeneration: A specific solution is used to remove the bound analyte from the ligand, preparing the sensor surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to various binding models to determine the kinetic parameters.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[17][18][19][20]
Principle: A solution of the ligand (e.g., the furfuryl adenine derivative) is titrated into a solution containing the macromolecule (e.g., the cytokinin receptor) in a sample cell. The heat change upon binding is measured.
General Workflow:
-
Sample Preparation: The receptor and ligand are prepared in identical, degassed buffers to minimize heats of dilution.[19]
-
Titration: A series of small injections of the ligand solution are made into the receptor solution.
-
Heat Measurement: The heat change after each injection is measured by a sensitive calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to receptor. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[21]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the cytokinin signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Cytokinin Signaling Pathway
Caption: Cytokinin signaling pathway initiated by ligand binding.
Radioligand Competition Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Conclusion
The binding of furfuryl-substituted adenine derivatives, such as kinetin, to cytokinin receptors is the initiating event for their biological activity. Quantitative analysis of this binding affinity, primarily through techniques like radioligand binding assays, SPR, and ITC, is fundamental to understanding their structure-activity relationships. The cytokinin signaling pathway, a multi-step phosphorelay system, provides the framework for how this initial binding event is translated into a cellular response. The methodologies and data presented in this guide offer a comprehensive technical overview for researchers and professionals in the fields of plant biology, pharmacology, and drug development. Further research into novel furfuryl-substituted adenine derivatives will undoubtedly benefit from the application of these established experimental approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Receptor Properties and Features of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. criver.com [criver.com]
- 16. bioradiations.com [bioradiations.com]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Isothermal titration calorimetry [cureffi.org]
- 21. edepot.wur.nl [edepot.wur.nl]
In Vitro Effects of Furfuryl Tetrahydropyranyl Adenine on Cell Lines: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro effects of Furfuryl tetrahydropyranyl adenine (B156593) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known effects of a closely related structural analog, Kinetin Riboside (N6-furfuryladenosine) , which shares the same N6-furfuryladenine core but possesses a ribose moiety instead of a tetrahydropyranyl group at the N9 position. The information presented herein is based on published studies of Kinetin Riboside and serves as a strong predictive framework for the potential biological activities of Furfuryl tetrahydropyranyl adenine.
Introduction
Furfuryl tetrahydropyranyl adenine belongs to the cytokinin family, a class of phytohormones known to regulate cell division and differentiation in plants. Synthetic cytokinin analogs, such as Kinetin Riboside, have garnered significant interest in cancer research due to their cytotoxic and pro-apoptotic activities against various cancer cell lines. These compounds are N6-substituted derivatives of adenosine. The structural similarity between Furfuryl tetrahydropyranyl adenine and Kinetin Riboside suggests that they may share similar mechanisms of action, primarily centered on the induction of apoptosis through the intrinsic pathway.
This technical guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows associated with the in vitro effects of the analogous compound, Kinetin Riboside.
Quantitative Data Summary
The cytotoxic effects of Kinetin Riboside have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell viability by 50%, are summarized below.
Table 1: Cytotoxic Activity of Kinetin Riboside against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT-15 | Colon Cancer | 96 | 2.5[1][2] |
| HeLa | Cervical Cancer | 48 | Not explicitly stated, but effects observed at 5-20 µM[3] |
| B16F-10 | Mouse Melanoma | Not specified | Effects observed at 4.5 µM[3] |
| M4 Beu | Human Melanoma | Not specified | 1.5[4] |
| B16 | Murine Melanoma | Not specified | 0.2[4] |
| HepG2 | Human Hepatoma | 48 | Growth inhibition observed at 1.67-33.33 mg/L |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro effects of Kinetin Riboside. These protocols can be adapted for the evaluation of Furfuryl tetrahydropyranyl adenine.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HeLa, HCT-15) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Kinetin Riboside at 0.5, 1, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, 72, or 96 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., 4.5 µM Kinetin Riboside) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Culture cells and treat with the test compound (e.g., 5 µM Kinetin Riboside on HCT-15 cells) for a specific duration (e.g., 96 hours).[2]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
While direct experimental evidence for the in vitro effects of Furfuryl tetrahydropyranyl adenine remains to be established, the data available for the closely related compound, Kinetin Riboside, provides a strong foundation for predicting its biological activities. Kinetin Riboside demonstrates significant cytotoxic and pro-apoptotic effects in a variety of cancer cell lines, primarily through the induction of the intrinsic apoptotic pathway. It also appears to modulate the cell cycle, leading to an arrest in the S and G2/M phases.
Researchers and drug development professionals investigating Furfuryl tetrahydropyranyl adenine are encouraged to utilize the experimental protocols outlined in this guide to systematically evaluate its cytotoxic potential, elucidate its mechanism of action, and determine its efficacy in various cancer models. Comparative studies with Kinetin Riboside would be invaluable in understanding the structure-activity relationship and the specific contribution of the tetrahydropyranyl moiety to the compound's biological profile.
References
- 1. Purines. LXII. Both enantiomers of N6-(1,3-dimethyl-2-butenyl)adenine and their 9-beta-D-ribofuranosides: synthesis and cytokinin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Furfuryl Tetrahydropyranyladenine: A Technical Guide for Plant Growth Regulation
Introduction
Furfuryl tetrahydropyranyladenine is a synthetic compound belonging to the cytokinin class of plant hormones. Cytokinins are N6-substituted adenine (B156593) derivatives that play a crucial role in the regulation of plant growth and development, including processes such as cell division, shoot initiation and growth, leaf senescence, and apical dominance. While extensively studied for its anti-aging properties in cosmetics under the trade name Pyratine, its application as a plant growth regulator is an emerging area of interest. This technical guide provides an in-depth overview of its potential mode of action, methodologies for its evaluation, and the broader context of cytokinin signaling in plants.
Molecular Profile and Synthesis
-
IUPAC Name: N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine
-
Molecular Formula: C₁₅H₁₇N₅O₂
-
Molar Mass: 299.33 g/mol
The synthesis of this compound and related N9-substituted cytokinins can be achieved through various organic synthesis routes. A common approach involves the alkylation of N6-furfuryladenine at the N9 position with a tetrahydropyranyl group. The purity and identity of the synthesized compound should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Mechanism of Action as a Plant Growth Regulator
As a cytokinin, this compound is expected to exert its effects through the canonical cytokinin signaling pathway. This pathway is a multi-step phosphorelay system initiated by the binding of cytokinin to histidine kinase receptors in the endoplasmic reticulum membrane.
The Cytokinin Signaling Pathway
The cytokinin signaling pathway involves a series of phosphorylation events that ultimately lead to the activation of transcription factors and the regulation of cytokinin-responsive genes.[1][2][3][4]
-
Signal Perception: Cytokinins bind to the CHASE domain of transmembrane histidine kinase receptors (AHKs).
-
Phosphorelay Initiation: Upon binding, the receptor autophosphorylates a conserved histidine residue. This phosphate (B84403) group is then transferred to a conserved aspartate residue on the same receptor.
-
Signal Transduction to the Nucleus: The phosphate is subsequently transferred to a histidine phosphotransfer protein (AHP), which shuttles the phosphate group into the nucleus.
-
Activation of Response Regulators: In the nucleus, AHPs phosphorylate type-B Arabidopsis Response Regulators (ARRs).
-
Transcriptional Regulation: Phosphorylated type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, thereby regulating their expression. These genes include those involved in cell cycle progression and shoot development. A negative feedback loop is established through the activation of type-A ARRs, which are transcriptional repressors of the cytokinin response.
The Role of N9-Substitution
Research on N9-substituted aromatic cytokinins suggests that this modification can have significant effects on the molecule's activity and transport within the plant. Specifically, tetrahydropyranyl substitution at the N9 position has been shown to:
-
Enhance Acropetal Transport: This modification can lead to better movement of the cytokinin from the roots towards the shoot apex.[5]
-
Reduce Root Growth Inhibition: A common side effect of many synthetic cytokinins in tissue culture is the inhibition of root development. N9-substituted derivatives may exhibit weaker anticytokinin activity at the root level, preventing this inhibition and leading to more balanced plantlet development in vitro.[5][6]
-
Metabolic Conversion: The N9-substituted form may act as a pro-hormone, with the active free base being gradually released within the plant tissues.[5]
Experimental Protocols for Bioactivity Assessment
To evaluate the plant growth regulatory effects of this compound, a series of standardized bioassays can be employed. These assays are designed to quantify specific physiological responses known to be regulated by cytokinins.
Tobacco Callus Bioassay for Cell Division Promotion
This bioassay is a classic method to determine the ability of a substance to induce cell division and proliferation in undifferentiated plant cells.
Methodology:
-
Explant Preparation: Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a hormone-free Murashige and Skoog (MS) medium. Excise pith parenchyma tissue from the stems of 4-6 week old plants.
-
Culture Medium: Prepare MS medium supplemented with auxin (e.g., 2 mg/L indole-3-acetic acid, IAA) and varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM). A known cytokinin like kinetin (B1673648) or 6-benzylaminopurine (B1666704) (BAP) should be used as a positive control.
-
Incubation: Place the pith explants onto the prepared media in sterile Petri dishes. Seal the dishes and incubate in the dark at 25°C for 3-4 weeks.
-
Data Collection: After the incubation period, measure the fresh and dry weight of the resulting callus.
-
Analysis: Plot the callus weight against the concentration of the tested compound to determine the optimal concentration for cell division.
Chlorophyll (B73375) Retention Bioassay for Anti-Senescence Activity
This bioassay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached leaves, a hallmark of their anti-senescence properties.[7]
Methodology:
-
Leaf Disc Preparation: Use a cork borer to excise leaf discs of a uniform size from mature leaves of a suitable plant species (e.g., wheat, radish, or tobacco).
-
Treatment: Float the leaf discs in Petri dishes containing a buffer solution with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM). Include a water control and a positive control with a known cytokinin.
-
Incubation: Place the Petri dishes in the dark at room temperature for 72-96 hours to induce senescence.
-
Chlorophyll Extraction: After incubation, blot the leaf discs dry and extract the chlorophyll using a known volume of 80% acetone (B3395972) or N,N-dimethylformamide.[8][9]
-
Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer. Calculate the total chlorophyll content.
-
Analysis: Compare the chlorophyll content of the treated leaf discs to the control to determine the extent of senescence delay.
Root Elongation Inhibition Bioassay
This assay is used to assess the inhibitory effect of cytokinins on primary root growth, a characteristic response. Given the potential for reduced root inhibition with N9-substituted cytokinins, this assay is particularly relevant.[10]
Methodology:
-
Seed Germination: Sterilize seeds of a model plant like Arabidopsis thaliana or wheat and germinate them on vertically oriented agar (B569324) plates containing a basal nutrient medium.
-
Treatment: Prepare agar plates with the basal medium supplemented with a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM).
-
Incubation: Place the plates in a growth chamber with controlled light and temperature for 7-10 days.
-
Data Collection: Measure the length of the primary root of the seedlings.
-
Analysis: Plot the primary root length against the concentration of the test compound to determine the inhibitory concentration (IC50) if applicable, and to compare its effect to other cytokinins.
Quantitative Data Presentation
The data generated from the bioassays should be summarized in clear, structured tables to facilitate comparison and interpretation. Below are template tables that would be populated with experimental data.
Table 1: Effect of this compound on Tobacco Callus Growth
| Concentration (µM) | Mean Fresh Weight (g) ± SD | Mean Dry Weight (mg) ± SD |
| 0 (Control) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| Positive Control (e.g., 1 µM BAP) |
Table 2: Chlorophyll Retention in Leaf Discs Treated with this compound
| Concentration (µM) | Total Chlorophyll (µg/g FW) ± SD | % Chlorophyll Retention vs. Control |
| 0 (Water Control) | 0 | |
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., 10 µM Kinetin) |
Table 3: Inhibition of Primary Root Elongation by this compound
| Concentration (µM) | Mean Primary Root Length (mm) ± SD | % Inhibition vs. Control |
| 0 (Control) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| Positive Control (e.g., 1 µM Zeatin) |
Conclusion and Future Directions
This compound, as a synthetic cytokinin, holds potential for application in plant tissue culture and agriculture. Its N9-tetrahydropyranyl substitution may confer advantageous properties, such as enhanced transport and reduced root growth inhibition, which are desirable in micropropagation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its bioactivity. Further research is required to generate specific quantitative data for this compound and to explore its effects on a wider range of plant species and developmental processes. Comparative studies with existing synthetic cytokinins will be crucial in determining its efficacy and potential for commercial application as a plant growth regulator.
References
- 1. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cytokinin Derivatives Do Not Show Negative Effects on Root Growth and Proliferation in Submicromolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Cytokinin delays dark-induced senescence in rice by maintaining the chlorophyll cycle and photosynthetic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of N6-Substituted Adenine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-substituted adenine (B156593) derivatives, a class of compounds encompassing naturally occurring cytokinins and synthetic analogs, have garnered significant interest for their diverse biological activities. Beyond their well-established roles in plant growth and development, emerging evidence highlights their potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capabilities of these molecules, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document summarizes quantitative antioxidant data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants play a crucial role in mitigating oxidative damage by scavenging free radicals and modulating cellular antioxidant defense mechanisms. N6-substituted adenine derivatives have emerged as a promising class of antioxidant compounds, exhibiting both direct radical-scavenging activities and indirect antioxidant effects through the activation of cellular signaling pathways. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the antioxidant properties of these fascinating molecules.
Quantitative Antioxidant Activity of N6-Substituted Adenine Derivatives
The antioxidant capacity of N6-substituted adenine derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from key studies, providing a comparative overview of the antioxidant potency of different derivatives.
Table 1: Antioxidant Activity of Natural N6-Substituted Adenine Derivatives (Cytokinins)
| Compound | Assay | Result | Reference |
| N6-furfuryladenine (Kinetin) | ORAC | Highest activity up to 1 µM | [1] |
| N6-(4-hydroxybenzyl)adenine (p-Topolin) | ORAC | Most efficient antioxidant at > 1 µM | [1] |
| TEAC | Shows electron transfer capacity | [1] | |
| N6-(Δ2-isopentenyl)adenine | 2-DRA | Slightly more potent than other tested cytokinins | [1] |
Table 2: Antioxidant Activity of Synthetic N6-Substituted Adenosine Derivatives
| Compound | Assay | IC50 Value | Reference |
| 1,3-di([1,1′-biphenyl]-3-yl)urea | DPPH | 26 ± 6 µM | [2] |
| Trolox (Standard) | DPPH | 22 ± 6 µM | [2] |
| Quercetin (Standard) | DPPH | 23 ± 6 µM | [2] |
Table 3: Effects of N6-Benzyladenine and Kinetin (B1673648) on Cellular Antioxidant Parameters in Human Skin Fibroblasts
| Compound | Parameter | Effect | Concentration | Reference |
| N6-Benzyladenine | Glutathione (B108866) Peroxidase (GPX) Activity | ~225% increase | 10⁻⁶ M | [3] |
| Catalase (CAT) Activity | ~32% increase | 10⁻⁶ M | [3] | |
| Reduced Glutathione (GSH) Content | ~50% increase | 10⁻⁵ M & 10⁻⁶ M | [3] | |
| Kinetin | Glutathione Reductase (GR) Activity | ~104% increase | 10⁻⁵ M | [3] |
| Reduced Glutathione (GSH) Content | ~60-68% increase | 10⁻⁵ M & 10⁻⁶ M | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (N6-substituted adenine derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the N6-substituted adenine derivatives and the positive control in a suitable solvent to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay: a. In a 96-well microplate, add a specific volume of the test compound or standard solution to each well. b. Add the DPPH solution to each well to initiate the reaction. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution. c. Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control.
-
Assay: a. Add a small volume of the sample or standard solution to the diluted ABTS•+ solution. b. Incubate the mixture at room temperature for a specific time (e.g., 6 minutes). c. Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of fluorescein in the phosphate buffer. b. Prepare a fresh solution of AAPH in the phosphate buffer on the day of the assay. c. Prepare a stock solution of Trolox in the phosphate buffer and create a series of dilutions for the standard curve.
-
Assay: a. In a black 96-well microplate, add the fluorescein solution to each well. b. Add the test compound, Trolox standard, or buffer (for blank) to the respective wells. c. Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes). d. Initiate the reaction by adding the AAPH solution to all wells. e. Immediately place the plate in the fluorescence reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculation: a. Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank. b. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. c. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. d. The ORAC value of the sample is determined from the standard curve and is expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH or other oxidant
-
Test compounds
-
Positive control (e.g., Quercetin)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate and grow them to confluency.
-
Treatment: a. Remove the growth medium and wash the cells with PBS. b. Treat the cells with the test compounds or positive control at various concentrations in the presence of DCFH-DA for a specific period (e.g., 1 hour).
-
Oxidative Stress Induction: a. Wash the cells with PBS to remove the treatment medium. b. Add AAPH or another oxidant to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculation: a. Calculate the area under the curve (AUC) for each concentration of the test compound. b. The CAA value is calculated using the formula:
Signaling Pathways and Mechanistic Insights
N6-substituted adenine derivatives can exert their antioxidant effects through both direct radical scavenging and indirect mechanisms involving the modulation of cellular signaling pathways. One of the key pathways implicated is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
The Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, including some N6-substituted adenine derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.
Figure 1: Nrf2-ARE signaling pathway activation by N6-substituted adenine derivatives.
Experimental and Logical Workflows
General Workflow for Antioxidant Screening
The process of identifying and characterizing the antioxidant properties of novel N6-substituted adenine derivatives typically follows a structured workflow, from initial in vitro screening to more complex cellular and mechanistic studies.
Figure 2: General workflow for screening the antioxidant activity of N6-substituted adenine derivatives.
Structure-Activity Relationship (SAR) Logic
The antioxidant activity of N6-substituted adenine derivatives is influenced by the nature of the substituent at the N6 position. Understanding these structure-activity relationships is crucial for the rational design of more potent antioxidant compounds.
Figure 3: Logical relationship of N6-substituent structure to antioxidant activity.
Conclusion
N6-substituted adenine derivatives represent a versatile class of compounds with significant antioxidant potential. Their ability to act as both direct radical scavengers and indirect antioxidants through the modulation of cellular defense mechanisms, such as the Nrf2 pathway, makes them attractive candidates for further investigation in the context of oxidative stress-related diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic applications of these compounds. Future studies should focus on expanding the library of synthetic derivatives and conducting more extensive structure-activity relationship analyses to optimize their antioxidant efficacy and pharmacokinetic properties for potential clinical development.
References
- 1. Evaluation of the antioxidant activity and capacity of some natural N6-substituted adenine derivatives (cytokinins) by fluorimetric and spectrophotometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Furfuryl Tetrahydropyranyladenine
Disclaimer: Scientific literature providing direct evidence for the cellular uptake and metabolism of Furfuryl tetrahydropyranyladenine is not currently available. The following guide is based on inferences drawn from the established metabolic pathways and cellular transport mechanisms of structurally analogous N6-substituted adenine (B156593) derivatives, primarily kinetin (B1673648) (N6-furfuryladenine) and its corresponding riboside. The proposed pathways and experimental protocols are therefore hypothetical and await direct experimental validation.
Introduction
This compound, also known as PRK-124, is a synthetic cytokinin, a class of compounds that are analogues of naturally occurring plant hormones. It is an N6-substituted adenine derivative, characterized by a furfuryl group at the N6 position and a tetrahydropyranyl group at the 9-position of the purine (B94841) ring. This compound has found applications in dermatology, particularly in topical formulations for its anti-inflammatory and anti-aging properties. Understanding its cellular uptake and metabolic fate is crucial for elucidating its mechanism of action and for the development of future therapeutic applications.
Inferred Cellular Uptake
The cellular uptake of nucleoside and nucleobase analogs is primarily mediated by specialized transporter proteins.[1][2] Given that this compound is a modified adenine, its entry into cells may be facilitated by nucleoside transporter families.
Two major families of nucleoside transporters are responsible for the cellular influx of purines and pyrimidines:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient and are sodium-independent.[3]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient.[1]
The bulky tetrahydropyranyl and furfuryl groups on the adenine core of this compound may influence its affinity for these transporters. Alternatively, the increased lipophilicity conferred by the tetrahydropyranyl moiety might allow for passive diffusion across the cell membrane.
Putative Metabolic Pathway
The metabolism of this compound in mammalian cells has not been directly studied. However, based on the known metabolic fate of the related compound kinetin, a plausible metabolic pathway can be proposed. This pathway likely involves initial modifications to the adenine scaffold, followed by activation through ribosylation and phosphorylation.
The key inferred metabolic steps are:
-
De-tetrahydropyranylation: The tetrahydropyranyl (THP) group at the N9 position is likely to be a metabolic liability. It is conceivable that cellular hydrolases could cleave this group, yielding N6-furfuryladenine, which is identical to the well-studied cytokinin, kinetin.
-
Ribosylation: The resulting kinetin could then be a substrate for purine nucleoside phosphorylase or other glycosyltransferases, leading to the formation of kinetin riboside (N6-furfuryladenosine).
-
Phosphorylation: Kinetin riboside can be further metabolized by cellular kinases, such as adenosine (B11128) kinase, to its corresponding monophosphate, diphosphate, and triphosphate forms. These phosphorylated metabolites are often the biologically active forms of nucleoside analogs.
Quantitative Data from Related Compounds
As no quantitative data is available for this compound, the following tables summarize relevant data for kinetin and kinetin riboside to provide a frame of reference.
Table 1: In Vitro Effects of Kinetin Riboside
| Cell Line | Assay | Concentration | Observed Effect |
|---|---|---|---|
| Human Cancer Cell Lines | Proliferation | Low µM | Potent anti-proliferative activity |
| MiaPaCa-2, A375 | ATP Levels | Low µM | Massive ATP depletion within 60-180 min |
| MiaPaCa-2, A375 | Genotoxicity | Low µM | Induction of genotoxic stress |
Table 2: Effects of Kinetin on Cellular Systems
| Cellular System | Concentration | Observed Effect |
|---|---|---|
| Mammalian Cells | < 100 nM | Protection against oxidative stress |
| Mammalian Cells | > 100 nM | Induction of genotoxicity and cytotoxicity |
| Mutant Huntingtin Expressing Neurons | 1-10 µM | Improved cell viability |
Experimental Protocols
The following are generalized protocols that could be adapted to study the cellular uptake and metabolism of this compound.
5.1 Protocol for Cellular Uptake Analysis
-
Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in 6-well plates and grow to 80-90% confluency.
-
Compound Incubation: Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Precipitate proteins from the cell lysate by adding a cold organic solvent (e.g., acetonitrile (B52724) with an internal standard). Centrifuge to pellet the precipitate.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the intracellular concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5.2 Protocol for Metabolite Identification
-
Incubation: Incubate this compound with a metabolically competent system, such as human liver microsomes, S9 fractions, or primary hepatocytes.[4]
-
Reaction Quenching: Terminate the metabolic reactions by adding a cold organic solvent.[4]
-
Sample Extraction: Extract the parent compound and its metabolites from the incubation mixture using liquid-liquid extraction or solid-phase extraction.
-
High-Resolution Mass Spectrometry: Analyze the extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.
Potential Signaling Pathways
Given the structural similarity to kinetin and its riboside, this compound may engage similar intracellular signaling pathways. In mammalian cells, kinetin and its derivatives have been shown to exert biological effects through various mechanisms, often independent of the canonical plant cytokinin signaling pathways.
One of the key pathways potentially affected is the intrinsic apoptosis pathway. Studies on kinetin riboside have shown that it can induce apoptosis in cancer cells by modulating the levels of Bcl-2 family proteins and activating caspases.
Conclusion
While this compound is utilized in dermatological products, its fundamental cellular biology, including its uptake and metabolism, remains to be elucidated. Based on the available data for the structurally related compounds, kinetin and kinetin riboside, it is plausible that this compound is metabolized to these compounds, which then exert their biological effects. Future research should focus on validating the proposed metabolic pathway and identifying the specific transporters involved in its cellular uptake. Such studies will be instrumental in fully understanding its mechanism of action and in exploring its potential for broader therapeutic applications.
References
Molecular Targets of Furfuryl Tetrahydropyranyladenine in Human Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, is a molecule of significant interest in cellular biology and oncology. This document provides a comprehensive overview of its known molecular targets and mechanisms of action within human cells, with a focus on its impact on key signaling pathways implicated in cancer progression. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Known Molecular Interactions and Cellular Effects
While direct, high-affinity molecular binding partners of this compound in human cells are still under investigation, substantial evidence points to its modulatory effects on critical signaling cascades. The primary reported activities are the antagonism of the Wnt/β-catenin pathway and the induction of the intrinsic apoptosis pathway.
Antagonism of the Wnt/β-catenin Signaling Pathway
This compound has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers.[1] Its mechanism of action involves the promotion of β-catenin degradation through the proteasome, thereby reducing the nuclear pool of β-catenin available for transcriptional activation of Wnt target genes such as cyclin D1 and c-Myc.[1] This effect has been observed to be independent of the activity of Glycogen Synthase Kinase 3β (GSK-3β).[2]
Induction of the Intrinsic Apoptosis Pathway
This compound is a known inducer of apoptosis in various cancer cell lines.[3][4][5] The mechanism is primarily through the intrinsic, or mitochondrial, pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[4][6] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to programmed cell death.[4][7] Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bad.[4]
Quantitative Data
The cytotoxic and antiproliferative effects of this compound have been quantified in several human cancer cell lines. The following tables summarize the available data.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-15 | Colon Cancer | 2.5 | [8] |
| M4 Beu | Melanoma | 1.5 | [9] |
Table 2: General Growth Inhibition by this compound
| Cell Lines | Effect | Concentration Range | Reference |
| Various normal and cancer cell lines | 20-80% growth inhibition | Not specified | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for elucidating the molecular effects of this compound.
Western Blot Analysis of β-catenin Levels
This protocol is adapted from standard Western blotting procedures and is suitable for assessing changes in β-catenin protein levels following treatment with this compound.[10][11][12]
4.1.1 Cell Lysis and Protein Quantification
-
Culture human cells (e.g., SW480 or HCT116) to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 15-24 hours).
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
4.1.2 SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4.1.3 Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Assay for Mitochondrial Membrane Potential
This protocol, based on the use of the JC-1 dye and flow cytometry, is designed to measure the disruption of mitochondrial membrane potential induced by this compound.[3][6]
-
Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 4.5 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in 500 µL of medium and add 5 µL of JC-1 staining solution.
-
Incubate at 37°C in a CO2 incubator for 20 minutes.
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C.
-
Wash the cells once with an assay buffer.
-
Resuspend the cells in 500 µL of assay buffer.
-
Analyze the samples immediately using a flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with disrupted mitochondrial potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
Cytochrome c Release Assay
This method is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.[13]
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane.
-
Incubate on ice for 5-10 minutes.
-
Centrifuge at a low speed (e.g., 700 x g) to pellet the cells (containing intact mitochondria).
-
Carefully collect the supernatant, which represents the cytosolic fraction.
-
Lyse the remaining cell pellet with a stronger detergent-based buffer (e.g., RIPA buffer) to obtain the mitochondrial fraction.
-
Analyze both the cytosolic and mitochondrial fractions for the presence of cytochrome c by Western blotting, as described in section 4.1. An increase of cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
Putative Direct Molecular Targets
While the downstream effects of this compound are well-documented, its direct binding partners in human cells have not been definitively identified through experimental methods like affinity chromatography or pull-down assays. However, in silico molecular docking studies have suggested potential interactions with the following proteins:
-
Adenosine (B11128) A2A receptor (A2A-R): A G-protein coupled receptor involved in various physiological processes.[5][14]
-
Adenine phosphoribosyltransferase (APRT): An enzyme in the purine (B94841) salvage pathway.[14]
-
Adenosine kinase (ADK): An enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate.[15]
It is crucial to note that these are computationally predicted targets, and further experimental validation is required to confirm these interactions and their functional relevance to the observed cellular effects of this compound.
Conclusion
This compound exerts significant anti-cancer effects in human cells primarily by modulating the Wnt/β-catenin and intrinsic apoptosis signaling pathways. While its direct molecular targets are yet to be conclusively identified, the well-characterized downstream consequences provide a solid foundation for its further investigation as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to build upon the current understanding of this compound's mechanism of action. Future studies employing techniques such as affinity purification coupled with mass spectrometry are warranted to definitively identify the direct binding partners of this compound in human cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxic effects of kinetin riboside on mouse, human and plant tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. research.stowers.org [research.stowers.org]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated structural and functional analysis of the protective effects of kinetin against oxidative stress in mammalian cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unlocking Enhanced Cytokinin Activity: A Technical Guide to the Structure-Activity Relationship of Tetrahydropyranyl-Protected Cytokinins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development. Their therapeutic potential in various human diseases is also an emerging field of interest. However, the in vivo efficacy of cytokinins can be limited by metabolic inactivation, primarily through N9-glucosylation. The introduction of a tetrahydropyranyl (THP) group at the N9 position of the purine (B94841) scaffold is a key chemical modification strategy to protect against this degradation, thereby enhancing biological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of THP-protected cytokinins, offering a comprehensive resource for the design and development of more potent and stable cytokinin analogs for applications in agriculture and medicine.
Introduction: The Rationale for THP Protection
Cytokinins, N6-substituted adenine (B156593) derivatives, are integral to a multitude of physiological processes in plants, including cell division, differentiation, and senescence.[1] Their activity is mediated through a complex signaling pathway. However, the inherent metabolic instability of cytokinins, particularly their susceptibility to conjugation at the N9 position to form inactive glucosides, presents a significant hurdle to their practical application.
The strategic addition of a bulky tetrahydropyranyl (THP) group at the N9 position sterically hinders the enzymatic attachment of glucose, effectively blocking this major inactivation pathway. This protection leads to a prolonged half-life of the active cytokinin molecule within the biological system, resulting in enhanced and sustained physiological responses. Research has shown that N9-THP protected aromatic cytokinins exhibit higher activities in various bioassays compared to their unprotected parent compounds. The THP group can be slowly cleaved in vivo, releasing the active cytokinin base over time.
This guide will delve into the quantitative aspects of this enhanced activity, provide detailed methodologies for assessing cytokinin efficacy, and visualize the key biological and experimental frameworks involved.
The Cytokinin Signaling Pathway
The biological effects of cytokinins are initiated by their perception by membrane-bound histidine kinase receptors. This binding event triggers a multi-step phosphorelay signaling cascade that ultimately leads to the modulation of gene expression in the nucleus. Understanding this pathway is crucial for interpreting the effects of THP-protected cytokinins.
References
In-depth Technical Guide: Furfuryl Tetrahydropyranyladenine (CAS No. 109403-64-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl tetrahydropyranyladenine, identified by CAS number 109403-64-7, is a synthetic cytokinin derivative that has garnered significant interest in the fields of dermatology and cosmetology. Also known by the investigational name PRK-124, this molecule has demonstrated notable efficacy in the management of chronic inflammatory skin conditions, particularly rosacea, and possesses anti-aging properties. This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, plausible synthesis, biological activity, mechanism of action, and clinical findings.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine | |
| Synonyms | This compound, PRK-124, 6-furfurylamino-9-(tetrahydropyran-2-yl)-9h-purine, N-(2-Furanylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | [1] |
| CAS Number | 109403-64-7 | [1][2][3] |
| Molecular Formula | C15H17N5O2 | [1][3] |
| Molecular Weight | 299.33 g/mol | [1] |
Synthesis
Proposed Synthetic Pathway
A potential synthesis route for this compound is outlined below. This pathway is based on the synthesis of analogous 6-alkyl- and arylamino-9-(tetrahydro-2-pyranyl)purines.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 6-Methylsulfonylpurine. 6-Methylthiopurine is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (B109758) (DCM) to yield 6-methylsulfonylpurine.
-
Step 2: Synthesis of 6-Methylsulfonyl-9-(tetrahydropyran-2-yl)purine. The nitrogen at the 9-position of 6-methylsulfonylpurine is protected with a tetrahydropyranyl (THP) group. This is typically achieved by reacting it with 3,4-dihydro-2H-pyran in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).
-
Step 3: Synthesis of this compound. The final step involves the nucleophilic substitution of the methylsulfonyl group with furfurylamine (B118560). The 6-methylsulfonyl-9-(tetrahydropyran-2-yl)purine is reacted with furfurylamine in a suitable solvent, which displaces the leaving group to yield the desired product, this compound.
Biological Activity and Mechanism of Action
This compound is a cytokinin, a class of plant hormones known to influence cell growth and differentiation. In human skin, it exhibits anti-inflammatory and anti-aging properties. The primary mechanism of action appears to be the improvement of the skin barrier function and modulation of inflammatory pathways.
Improvement of Skin Barrier Function
Clinical studies have consistently demonstrated that topical application of this compound significantly reduces transepidermal water loss (TEWL).[4][5] A lower TEWL value is indicative of an improved skin barrier function. This effect is crucial in the management of rosacea, a condition often associated with a compromised epidermal barrier.
Anti-inflammatory Effects
The efficacy of this compound in reducing erythema and inflammatory lesions in rosacea patients suggests a potent anti-inflammatory activity.[4][5] While the specific molecular targets have not been fully elucidated for this particular compound, cytokinins, in general, are known to possess antioxidant properties and can modulate inflammatory signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators in the skin.
Potential Signaling Pathways
The pathogenesis of rosacea involves complex interactions between the innate and adaptive immune systems, neurovascular dysregulation, and microbial factors. Key signaling pathways implicated include those involving Toll-like receptors (TLRs), the activation of the inflammasome, and the release of pro-inflammatory cytokines. While direct evidence for this compound is lacking, its therapeutic effects suggest a potential modulation of these pathways.
Caption: Hypothesized mechanism of action in rosacea.
Clinical Efficacy in Rosacea
Several open-label clinical trials have evaluated the efficacy and tolerability of a 0.125% this compound lotion in patients with mild-to-moderate rosacea.
Summary of Clinical Trial Data
The following tables summarize the key quantitative findings from these studies.
Table 1: Reduction in Clinical Signs of Rosacea (48-Week Study)
| Clinical Parameter | Mean Reduction at Week 12 | Mean Reduction at Week 48 | Statistical Significance (p-value) | Reference |
| Erythema Severity | 22% | 44% | < 0.05 at weeks 24, 36, and 48 | [4][5] |
| Inflammatory Lesion Count | 55% | 89% | < 0.05 at weeks 24, 36, and 48 | [4][5] |
Table 2: Improvement in Skin Barrier Function and Symptoms (12-Week Study)
| Parameter | Week 4 | Week 8 | Week 12 | Reference |
| Reduction in TEWL | p = 0.01 | p < 0.005 | p < 0.001 | [2] |
| Reduction in Dryness | p = 0.035 | p = 0.037 | p = 0.016 | [2] |
Experimental Protocols in Clinical Trials
Study Design: Open-label, single-center studies were conducted on subjects with mild-to-moderate facial rosacea.[2][4][5]
Treatment Regimen: Subjects applied a 0.125% moisturizing lotion containing this compound twice daily to the face.[2][4][5]
Assessments:
-
Clinical Signs: Erythema and inflammatory lesions (papules and pustules) were assessed by a physician at baseline and at specified follow-up visits.
-
Skin Barrier Function: Transepidermal water loss (TEWL) was measured using a tewameter.
-
Tolerability: Subjects were monitored for any signs of skin irritation.
Caption: Generalized workflow of clinical trials for this compound in rosacea.
Antioxidant Potential
While specific quantitative data for the antioxidant capacity of this compound is not available in the public domain, its classification as a cytokinin suggests inherent antioxidant properties. Cytokinins are known to protect against oxidative damage. Further research is warranted to quantify the antioxidant potential of this molecule, for instance, through a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Conclusion
This compound (PRK-124) is a promising synthetic cytokinin with demonstrated clinical efficacy and excellent tolerability in the treatment of mild-to-moderate rosacea. Its primary mechanism of action appears to be the enhancement of the skin barrier function and exertion of anti-inflammatory effects. While the precise molecular pathways are yet to be fully elucidated, the existing data provides a strong foundation for its use in dermatological formulations. Further research into its specific molecular targets, signaling pathways, and antioxidant capacity will provide a more complete understanding of its therapeutic potential.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory microRNAs for Treating Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-124 alleviates chronic skin inflammation in atopic eczema via suppressing innate immune responses in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of several phytochemicals and their derivatives on murine keratinocytes in vitro and in vivo: implications for skin cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Furfuryl Tetrahydropyranyladenine for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl tetrahydropyranyladenine is a synthetic cytokinin, a class of plant hormones known to promote cell division and differentiation. In recent years, it has garnered significant interest in the field of dermatology and cell biology for its potent anti-aging and anti-inflammatory properties. This document provides detailed application notes and protocols for the dissolution and use of this compound in cell culture experiments, targeting researchers in academia and the pharmaceutical industry. The following protocols are based on established methodologies for similar cytokinin compounds, such as kinetin (B1673648) and zeatin, due to the limited availability of specific data for this compound.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N₅O₂ | PubChem |
| Molecular Weight | 299.33 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Assumed from related compounds |
| Estimated Water Solubility | 158.2 mg/L at 25 °C | The Good Scents Company[1] |
| Recommended Solvent for Cell Culture | Dimethyl Sulfoxide (DMSO) | Inferred from related cytokinins[1][2][3][4][5][6][7] |
While this compound has some estimated water solubility, for cell culture applications, dissolving it in a sterile, cell-culture grade organic solvent like DMSO is recommended to prepare a concentrated stock solution.[1][2][3][4][5][6][7] This allows for accurate dilution into the culture medium while minimizing the final solvent concentration to avoid cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, pyrogen-free pipette tips
Procedure:
-
Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh out 2.99 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube. Perform this step in a chemical fume hood.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years). Protect from light.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration immediately before use. To avoid precipitation, add the stock solution to the medium while gently swirling the flask or tube.
-
Final DMSO Concentration: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.1% (v/v) for most cell lines.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with culture medium containing the same final concentration of DMSO as the experimental groups.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Example Dilutions for a 10 mM Stock Solution:
| Desired Final Concentration (µM) | Volume of 10 mM Stock to Add to 10 mL Medium (µL) | Final DMSO Concentration (%) |
| 1 | 1 | 0.01 |
| 10 | 10 | 0.1 |
| 50 | 50 | 0.5 |
| 100 | 100 | 1.0 |
Note: The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup through a dose-response study. Based on studies with related cytokinins like kinetin and zeatin, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments with skin cells.[8][9][10][11]
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Postulated Signaling Pathway in Skin Cells
This compound, as a cytokinin with known anti-inflammatory and anti-aging effects, is postulated to modulate key signaling pathways in skin cells such as keratinocytes and fibroblasts. While the precise molecular targets are yet to be fully elucidated, based on the known mechanisms of other cytokinins and anti-inflammatory agents, a plausible mechanism involves the inhibition of pro-inflammatory pathways and the activation of antioxidant and pro-collagen synthesis pathways.
Caption: Postulated signaling pathways modulated by this compound in skin cells.
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Gerontomodulatory and youth-preserving effects of zeatin on human skin fibroblasts undergoing aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetin-induced differentiation of normal human keratinocytes undergoing aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Application of Furfuryl Tetrahydropyranyladenine in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, in plant tissue culture. This document outlines detailed protocols for its use in promoting cell division, shoot proliferation, and overall plant development in vitro.
Introduction to this compound
This compound, also known by synonyms such as N-Benzyl-9-(2-tetrahydropyranyl)adenine (BPA) or as a type of PBA (6-furfurylamino-9-(tetrahydropyran-2-yl)-9H-purine), is a synthetic cytokinin. Cytokinins are a class of plant growth regulators that play a crucial role in cell division and differentiation.[1] In plant tissue culture, they are essential for inducing shoot formation, promoting axillary bud growth, and mediating various developmental processes.[2] this compound acts as a potent cytokinin, influencing the growth and development of plant tissues in vitro.
Data Summary: Comparative Efficacy
The efficacy of this compound (BPA) has been evaluated in comparison to other commonly used cytokinins such as 6-Benzylaminopurine (BAP) and Kinetin. The following tables summarize quantitative data from studies on different plant species.
Table 1: Comparison of BPA and BAP on Shoot Proliferation in Salvia bulleyana
| Cytokinin (Concentration) | Proliferation Ratio (Shoots/Explant) | Biomass Accumulation (g Fresh Weight) |
| BPA (1 mg/L) | 6.3 | ~0.8 |
| BPA (2 mg/L) | 6.3 | ~0.7 |
| BAP (1 mg/L) | 6.3 | ~1.0 |
| BAP (2 mg/L) | 6.3 | ~0.9 |
| Control (IAA only) | ~1.0 | ~0.4 |
Data synthesized from a study on Salvia bulleyana.[3]
Table 2: Effect of BPA in Combination with IBA on in vitro Culture of Bauhinia variegata
| BPA Concentration (µM) | IBA Concentration (µM) | Number of Nodes | Shoot Elongation (mm) |
| 0.5 | 0.0 | 6.50 | 57.25 |
| 0.5 | 0.1 | 7.25 | 60.50 |
| 1.0 | 0.5 | 8.50 | 65.75 |
| 2.0 | 1.0 | 7.75 | 58.25 |
| 5.0 | 2.0 | 6.25 | 45.50 |
Data from a study on Bauhinia variegata.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for the preparation and use of this compound in plant tissue culture.
Preparation of Stock Solution
A stock solution of this compound (BPA) is prepared to facilitate its addition to culture media in precise concentrations.
Materials:
-
N-Benzyl-9-(2-tetrahydropyranyl)adenine (BPA) powder
-
Ethanol (B145695) (EtOH)
-
Sterile distilled water
-
Sterile volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weigh 100 mg of BPA powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small volume of ethanol (e.g., 2-5 mL) to dissolve the powder completely.
-
Once dissolved, bring the volume up to 100 mL with sterile distilled water.
-
Stir the solution continuously while adding water to ensure the BPA remains dissolved.
-
For sterile applications, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C for long-term use.
General Protocol for Shoot Induction and Proliferation
This protocol provides a general framework for using this compound to induce and multiply shoots from explants. The optimal concentration of BPA and its combination with auxins may vary depending on the plant species.
Materials:
-
Sterile explants (e.g., nodal segments, leaf discs)
-
Murashige and Skoog (MS) basal medium or other suitable basal medium
-
This compound (BPA) stock solution
-
Auxin stock solution (e.g., Indole-3-butyric acid - IBA)
-
Gelling agent (e.g., agar)
-
Sterile culture vessels (e.g., Petri dishes, test tubes, or jars)
-
Laminar flow hood
-
Autoclave
-
pH meter
Procedure:
-
Media Preparation:
-
Prepare the desired volume of MS basal medium according to the manufacturer's instructions.
-
Add sucrose (typically 30 g/L).
-
Add the required volume of BPA stock solution to achieve the desired final concentration (working concentrations typically range from 0.1 to 5.0 mg/L).[7]
-
If required, add an appropriate auxin like IBA to the medium. The ratio of cytokinin to auxin is critical for morphogenesis.[8]
-
Adjust the pH of the medium to 5.8.
-
Add the gelling agent (e.g., agar (B569324) at 8 g/L).
-
Heat the medium to dissolve the agar completely.
-
Dispense the medium into culture vessels.
-
Autoclave the medium at 121°C for 20 minutes.
-
-
Explant Inoculation:
-
Under aseptic conditions in a laminar flow hood, place the sterilized explants onto the surface of the solidified culture medium.
-
-
Incubation:
-
Seal the culture vessels and incubate them in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).
-
-
Subculture:
-
After a defined period (typically 3-4 weeks), transfer the proliferating shoots to fresh medium for further multiplication.
-
Signaling Pathway and Experimental Workflow
Cytokinin Signaling Pathway
Cytokinins, including synthetic ones like this compound, initiate a signaling cascade that leads to various cellular responses, including cell division and differentiation.[8] The signal is perceived by histidine kinase receptors and transmitted through a phosphorelay system to response regulators in the nucleus, which then modulate the expression of target genes.[9][10]
Caption: Cytokinin signaling pathway in plant cells.
Experimental Workflow for Tissue Culture
The following diagram illustrates the typical workflow for a plant tissue culture experiment using this compound for shoot proliferation.
Caption: General workflow for plant micropropagation.
References
- 1. researchgate.net [researchgate.net]
- 2. Steps of Tissue Culture [unacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. bpasjournals.com [bpasjournals.com]
- 5. sdbindex.com [sdbindex.com]
- 6. bpasjournals.com [bpasjournals.com]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. Cytokinin - Wikipedia [en.wikipedia.org]
- 9. Cytokinin Signaling [kieber.weebly.com]
- 10. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
Application Note: Quantitative Analysis of Furfuryl Tetrahydropyranyladenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl tetrahydropyranyladenine is a synthetic cytokinin, a class of plant hormones that play a crucial role in the regulation of cell division, growth, and differentiation.[1][2][3] Like other N6-substituted adenine (B156593) derivatives such as kinetin (B1673648) and zeatin, it is of significant interest in agricultural and pharmaceutical research for its potential applications in promoting cell growth and delaying senescence.[1][2] Accurate and sensitive quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This document provides detailed analytical methods for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method suitable for routine analysis and a highly sensitive and selective LC-MS/MS method for trace-level detection. The methodologies are adapted from established protocols for structurally similar cytokinins, such as kinetin.[4][5][6]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in formulations and bulk materials where concentrations are relatively high.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Acetic acid (glacial, analytical grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Acetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 269 nm
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC-UV Method Performance (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it suitable for quantifying this compound in complex biological matrices such as plasma, tissue extracts, or plant samples.[4][5][7]
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
LC-MS/MS system consisting of a binary pump UPLC/HPLC, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 8 95 10 95 10.1 5 | 12 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion [M+H]⁺: To be determined by direct infusion of a standard solution.
-
Product Ions: To be determined by fragmentation of the precursor ion.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and compound.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., plasma with internal standard, diluted and acidified).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Data Presentation: LC-MS/MS Method Performance (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery (%) | 90 - 110% |
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Generalized cytokinin signaling pathway.
Discussion
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, expected concentration of the analyte, and the need for high throughput. The HPLC-UV method is cost-effective and suitable for quality control applications. For bioanalytical studies or trace analysis, the LC-MS/MS method is indispensable due to its superior sensitivity and selectivity, which allows for accurate quantification in complex matrices.[4][8]
Sample preparation is a critical step, especially for the LC-MS/MS method. Solid-phase extraction is highly effective for cleaning up biological samples and concentrating the analyte, thereby improving method performance.[5][6] It is also important to consider the stability of this compound during sample collection, storage, and analysis. Studies on related furfuryl compounds suggest potential for degradation under certain conditions, such as extreme pH or high temperatures.[9][10][11] Therefore, stability tests should be incorporated into the method validation process.
Conclusion
This application note provides comprehensive protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These methods are robust, reliable, and can be adapted to various research and development needs. The provided workflows and data tables serve as a guide for establishing and validating these analytical techniques in your laboratory.
References
- 1. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokinin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Identification of kinetin and kinetin riboside in coconut (Cocos nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry, high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dr-martins.com [dr-martins.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jku.at [jku.at]
- 10. researchgate.net [researchgate.net]
- 11. Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Furfuryl Tetrahydropyranyladenine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl tetrahydropyranyladenine is a synthetic cytokinin, a class of plant hormones that play a crucial role in cell division and differentiation.[1][2] Due to their influence on cell growth, cytokinins and their analogues are of significant interest in agricultural biotechnology and pharmaceutical research. Accurate and sensitive quantification of these compounds in biological matrices is essential for pharmacokinetic studies, metabolism research, and understanding their physiological effects. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a powerful technique for this purpose.
These application notes provide detailed protocols for the extraction and quantification of this compound in biological samples such as plasma and tissue, adapted from established methods for similar cytokinin compounds like Kinetin (N6-furfuryladenine).
Signaling Pathway
Cytokinins exert their effects through a complex signaling cascade. Understanding this pathway is crucial for interpreting the biological significance of quantitative data. The binding of a cytokinin to its receptor initiates a phosphorelay system, ultimately leading to the regulation of gene expression.[3][4][5]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific biological matrices and instrumentation.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma and Tissue Homogenates
This protocol is adapted from methods for the extraction of nitrofuran metabolites from animal tissues.[6]
Workflow:
Methodology:
-
Sample Pre-treatment:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Tissue: Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).
-
-
Internal Standard: Spike the sample with an internal standard (e.g., a deuterated analogue of this compound) to correct for extraction losses and matrix effects.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial HPLC mobile phase.
HPLC-UV Analysis
This method is based on the analysis of Kinetin and other furan (B31954) derivatives.[7][8]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or similar |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| UV Detection | Diode Array Detector (DAD) at ~270 nm (based on the adenine chromophore) |
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Linear Range | 0.05 - 10 µg/mL |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 10% |
LC-MS/MS Analysis
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[6][9][10]
Instrumentation and Conditions:
| Parameter | Value |
| LC System | UPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) |
| Column | C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires optimization):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ | Fragment 1 (e.g., loss of tetrahydropyran (B127337) group) |
| Fragment 2 (e.g., adenine core fragment) | ||
| Internal Standard | [M+H]+ (deuterated) | Corresponding fragments |
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 90 - 110% |
| Intra-day Precision (RSD) | < 3% |
| Inter-day Precision (RSD) | < 8% |
Conclusion
The provided protocols offer a comprehensive framework for the quantitative analysis of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Method validation, including assessments of linearity, accuracy, precision, and stability, is crucial before applying these protocols to experimental samples. The included diagrams of the cytokinin signaling pathway and experimental workflow provide a clear visual representation of the biological context and analytical procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytokinin Signaling [kieber.weebly.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 6. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Kinetin Phytohormone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of LC-MS/MS method for determination of aloperine in rat plasma and its application in preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Kinetin (N6-furfuryladenine) for Inducing Plant Cell Division
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Furfuryl tetrahydropyranyl adenine" is not a standard chemical name found in scientific literature. These application notes will focus on the well-documented and structurally related synthetic cytokinin, Kinetin (N6-furfuryladenine) , based on the "Furfuryl adenine" component of the requested topic.
Introduction
Kinetin (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones that primarily promotes cell division (cytokinesis).[1][2] First isolated from autoclaved herring sperm DNA, it is widely used in plant biotechnology and research to stimulate cell proliferation and differentiation.[3] In plant tissue culture, Kinetin is a crucial component of nutrient media, often used in conjunction with an auxin to induce the formation of callus (an undifferentiated mass of cells) and to regenerate shoots and other organs from cultured tissues.[3][4][5] Its ability to delay senescence and influence various growth processes makes it an invaluable tool for micropropagation, genetic engineering, and studying plant development.[1][6]
Mechanism of Action: Cytokinin Signaling Pathway
Cytokinins like Kinetin trigger a complex signaling cascade known as a multi-step phosphorelay, which is analogous to two-component signaling systems in bacteria.[1][7][8] The signal is transduced from the cell membrane to the nucleus, culminating in the activation of specific genes that drive cell division and other developmental responses.
The key steps are as follows:
-
Signal Perception: Kinetin binds to transmembrane histidine kinase (AHK) receptors located in the endoplasmic reticulum membrane.[1][7][9]
-
Phosphorelay Initiation: This binding event causes the AHK receptor to autophosphorylate a conserved histidine (His) residue within its structure.[1][9]
-
Phosphate (B84403) Transfer to AHP: The phosphate group is then transferred to a histidine phosphotransfer protein (AHP).[7][9]
-
Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm into the nucleus.[8]
-
Activation of Response Regulators: Inside the nucleus, the AHP transfers the phosphate group to an aspartate (Asp) residue on a nuclear response regulator (ARR).[8]
-
Transcriptional Activation: This activates Type-B ARRs, which are transcription factors. The activated Type-B ARRs bind to the promoters of cytokinin-responsive genes, turning on their transcription.[1][8] These genes include those directly involved in cell cycle progression.
-
Negative Feedback Loop: Among the activated genes are Type-A ARRs. The proteins of Type-A ARRs act to inhibit the signaling pathway, creating a negative feedback loop that helps to modulate the cell's response to cytokinin.[1][8]
Caption: The cytokinin signaling pathway, a multi-step phosphorelay.
Quantitative Data on Kinetin Applications
The optimal concentration of Kinetin is highly dependent on the plant species, the type of explant used, and the desired outcome (e.g., callus induction vs. shoot regeneration). Kinetin is almost always used in combination with an auxin, and the ratio between the two hormones is critical for directing morphogenesis.
Table 1: Examples of Kinetin Concentrations for Callus Induction
| Plant Species | Explant Type | Kinetin Conc. (mg/L) | Other Growth Regulators | Observed Effect |
|---|---|---|---|---|
| Vetiveria zizanioides | Tiller | 0.5 | 0.75 mg/L 2,4-D | Optimum callus growth.[10] |
| Nicotiana benthamiana | Leaf | 2.0 | 2.0 mg/L BAP, 1.0 mg/L IAA | Suitable for whole plant regeneration.[11] |
| Quercus palustris | Stem | Not optimal | 0.8 mg/L 6-BA, 0.3 mg/L NAA | High callus induction rate (90.63%) without Kinetin.[12] |
Table 2: Examples of Kinetin Concentrations for Shoot Regeneration/Proliferation
| Plant Species | Explant Type | Kinetin Conc. (mg/L) | Other Growth Regulators | Observed Effect |
|---|---|---|---|---|
| Sorbus caloneura | Lamina | 1.5 | 5.0 mg/L 6-BA, 0.5 mg/L NAA | Effective for direct adventitious shoot induction.[13] |
| Nicotiana benthamiana | Callus | 0.5 | 2.0 mg/L BAP, 1.0 mg/L IAA | Suitable for shoot regeneration in 25 days.[11] |
| Quercus palustris | Shoot tips | 0.4 | 0.3 mg/L 6-BA | Optimal for shoot proliferation (5.22 coefficient).[12] |
Experimental Protocols
Protocol 1: Preparation of Kinetin Stock Solution (1 mg/mL)
This protocol describes the preparation of a standard 1 mg/mL stock solution, which can be easily diluted for use in culture media.
Materials:
-
Kinetin powder (CAS 525-79-1)
-
1N Sodium Hydroxide (NaOH)
-
Sterile, purified water (e.g., double-distilled or Milli-Q)
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile storage bottle
-
0.22 µm syringe filter for sterilization
Procedure:
-
Accurately weigh 100 mg of Kinetin powder and place it into the 100 mL volumetric flask.[14]
-
Add 2-5 mL of 1N NaOH dropwise to the flask while gently swirling to dissolve the powder.[15][16] Kinetin is poorly soluble in water but dissolves readily in dilute acid or base.[5]
-
Once the Kinetin is fully dissolved, add approximately 80 mL of sterile, purified water.
-
Place the flask on a magnetic stirrer and mix for several minutes to ensure a homogenous solution.
-
Carefully add sterile, purified water to bring the final volume to the 100 mL mark.
-
For sterilization, pass the solution through a 0.22 µm syringe filter into a sterile storage bottle. Autoclaving is generally not recommended for hormone solutions as heat can degrade the compound.
-
Label the bottle clearly (e.g., "Kinetin 1 mg/mL," date) and store it in a refrigerator at 2-8°C.[17] The solution should be used within a few months for best results.
Protocol 2: General Method for Callus Induction from Leaf Explants
This protocol provides a general workflow for inducing callus formation using a Kinetin-supplemented medium. The specific hormone concentrations should be optimized based on the plant species (refer to Table 1 and relevant literature).
Materials:
-
Healthy young leaves from the source plant
-
70% (v/v) ethanol (B145695)
-
10-20% commercial bleach solution with a drop of Tween-20
-
Sterile, purified water
-
Sterile petri dishes, scalpels, and forceps
-
Basal culture medium (e.g., Murashige and Skoog - MS)
-
Kinetin and Auxin (e.g., NAA or 2,4-D) stock solutions
-
Gelling agent (e.g., Agar)
-
pH meter and 1N HCl/NaOH for adjustment
-
Culture vessels (e.g., sterile petri dishes or jars)
Procedure:
-
Medium Preparation: Prepare the basal medium (e.g., MS) by adding all components except the hormones. Add sucrose (typically 30 g/L) and adjust the pH to 5.8.[12] Add the gelling agent (e.g., agar (B569324) at 6-8 g/L) and autoclave at 121°C for 20 minutes.[18]
-
Hormone Addition: Allow the autoclaved medium to cool to approximately 50-60°C. Under a sterile laminar flow hood, add the required volumes of filter-sterilized Kinetin and auxin stock solutions. For callus induction, the auxin-to-cytokinin ratio is typically high.[3][4]
-
Pouring Plates: Swirl the medium to mix the hormones thoroughly and pour it into sterile culture vessels. Allow the medium to solidify.
-
Explant Sterilization:
-
Wash the leaves under running tap water.
-
In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.
-
Transfer to the bleach solution for 5-15 minutes (time varies by species).
-
Rinse the leaves 3-4 times with sterile, purified water.
-
-
Explant Preparation & Inoculation: Place a sterile leaf in a sterile petri dish and cut it into small sections (explants) of about 1 cm². Place the explants onto the surface of the prepared callus induction medium.
-
Incubation: Seal the culture vessels and place them in a growth chamber at 24 ± 2°C, typically under a 16/8 hour (light/dark) photoperiod or in complete darkness, which can sometimes promote callus growth.[12]
-
Observation & Subculture: Observe the explants weekly for signs of callus formation at the cut edges. Subculture the developing callus to fresh medium every 3-4 weeks.
Caption: A generalized workflow for plant tissue culture callus induction.
References
- 1. Cytokinin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinetin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. plantmedia.com [plantmedia.com]
- 6. Cytokinins: Definition, Function and Pathways - Dora Agri-Tech [doraagri.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 9. Cytokinin Signaling [kieber.weebly.com]
- 10. jels.ub.ac.id [jels.ub.ac.id]
- 11. opensciencepublications.com [opensciencepublications.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro propagation, shoot regeneration, callus induction, and suspension from lamina explants of Sorbus caloneura - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytotechlab.com [phytotechlab.com]
- 15. quora.com [quora.com]
- 16. plantcelltechnology.com [plantcelltechnology.com]
- 17. kje01.com.tw [kje01.com.tw]
- 18. plantcelltechnology.com [plantcelltechnology.com]
Application of Furfuryl Tetrahydropyranyladenine in Anti-Aging Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, is a potent anti-aging and anti-inflammatory agent.[1][2][3][4] As a derivative of kinetin, it exhibits significant efficacy in mitigating the visible signs of photodamaged skin and improving overall skin health.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in anti-aging research, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The efficacy of this compound in improving skin parameters has been demonstrated in clinical trials. The following tables summarize the key quantitative findings from studies involving topical application of this compound.
Table 1: Efficacy of 0.10% this compound (Pyratine 6™) in Photodamaged Skin [1][5][6]
| Parameter | Timepoint | Observation |
| Skin Roughness | 2 Weeks | Significant improvement from baseline |
| Skin Moisture Content | 2 Weeks | Significant improvement from baseline |
| Fine Wrinkles | 4 Weeks | Significant improvement from baseline |
| Mottled Hyperpigmentation | 4 Weeks | Significant improvement from baseline |
| Facial Erythema | 2 Weeks | Reduction observed |
| 4, 8, and 12 Weeks | Further reduction observed |
Table 2: Efficacy of 0.125% this compound (Pyratine-XR®) in Mild-to-Moderate Rosacea (48-Week Study) [7][8]
| Parameter | Timepoint | Observation |
| Erythema Severity | Week 36 | 44.5% decrease |
| Week 48 | 44% mean reduction | |
| Inflammatory Lesions | Week 4 | 12% decrease |
| Week 36 | 27.8% decrease | |
| Week 48 | 89% mean reduction in count | |
| Telangiectasia (Spider Veins) | Week 4 | 12% decrease |
| Week 36 | 27.8% decrease |
Proposed Signaling Pathways
While the precise signaling cascade of this compound in human skin cells is still under investigation, a putative pathway can be hypothesized based on its known antioxidant and anti-inflammatory effects, and the general understanding of cytokinin action.
Caption: Putative signaling pathway of this compound in skin cells.
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the anti-aging effects of this compound.
Protocol 1: In Vitro Assessment of Anti-Senescence Activity
This protocol details the induction of cellular senescence in human dermal fibroblasts (HDFs) and the evaluation of the anti-senescence potential of this compound using Senescence-Associated β-Galactosidase (SA-β-gal) staining.[1][5][6][9]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Hydrogen Peroxide (H₂O₂)
-
This compound (test compound)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate, pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
24-well plates
-
Microscope
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Senescence: Seed HDFs in 24-well plates. Once they reach 70-80% confluency, induce premature senescence by treating the cells with a sub-lethal concentration of H₂O₂ (e.g., 100-200 µM) for 2 hours.
-
Treatment: After H₂O₂ treatment, wash the cells with PBS and replace the medium with fresh DMEM containing various concentrations of this compound. Include a vehicle control (DMSO or appropriate solvent) and a positive control (untreated senescent cells).
-
Incubation: Incubate the cells for 48-72 hours.
-
SA-β-gal Staining: a. Wash the cells twice with PBS. b. Fix the cells with the fixative solution for 3-5 minutes at room temperature. c. Wash the cells three times with PBS. d. Add the SA-β-gal staining solution to each well. e. Incubate the plates at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells.
-
Quantification: a. Under a light microscope, count the number of blue-stained (senescent) cells and the total number of cells in at least three different fields per well. b. Calculate the percentage of senescent cells for each treatment condition.
Caption: Experimental workflow for assessing anti-senescence activity.
Protocol 2: Quantification of Collagen Synthesis in Human Dermal Fibroblasts
This protocol describes a method to quantify the production of collagen by HDFs in response to treatment with this compound using the Sircol™ Soluble Collagen Assay.[10]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture reagents (as in Protocol 1)
-
This compound
-
Sircol™ Soluble Collagen Assay Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture HDFs in 6-well plates until they reach confluency. Replace the medium with serum-free medium containing different concentrations of this compound and a vehicle control.
-
Sample Collection: After 48 hours of incubation, collect the cell culture supernatant.
-
Collagen Quantification: a. Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay. b. Briefly, add the Sircol™ dye reagent to the supernatant samples and standards. c. Incubate to allow the dye to bind to collagen. d. Centrifuge to pellet the collagen-dye complex. e. Discard the supernatant and dissolve the pellet in the alkali reagent provided. f. Read the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the collagen concentration in each sample by comparing the absorbance values to the standard curve.
Caption: Workflow for quantifying collagen synthesis.
Protocol 3: Measurement of Elastin (B1584352) in Skin Explants
This protocol provides a method for quantifying elastin content in ex vivo skin explants treated with this compound using the Fastin™ Elastin Assay.[11][12]
Materials:
-
Human skin explants
-
Culture medium for skin explants
-
This compound
-
Fastin™ Elastin Assay Kit
-
Homogenizer
-
Centrifuge
-
Microplate reader
Procedure:
-
Explant Culture and Treatment: Culture human skin explants in a suitable medium. Treat the explants with various concentrations of this compound or a vehicle control for a specified period (e.g., 7-14 days).
-
Sample Preparation: a. Harvest the skin explants and homogenize them in an appropriate buffer. b. Follow the Fastin™ Elastin Assay Kit protocol for the extraction and solubilization of elastin from the tissue homogenate.
-
Elastin Quantification: a. Perform the dye-binding assay according to the kit's instructions. b. Briefly, incubate the solubilized elastin samples and standards with the dye reagent. c. Precipitate and isolate the elastin-dye complex by centrifugation. d. Elute the bound dye and measure the absorbance at 513 nm.
-
Data Analysis: Determine the elastin content in the samples by comparing their absorbance to the standard curve.
Protocol 4: Clinical Assessment of Skin Wrinkles and Erythema
This protocol outlines the methods for the quantitative assessment of facial wrinkles and erythema in a clinical setting, as performed in studies evaluating this compound.[13][14][15][16][17]
Materials:
-
High-resolution digital camera with standardized lighting
-
Image analysis software (e.g., with algorithms for wrinkle detection)
-
Chromameter or spectrophotometer for erythema measurement
-
Validated photonumeric rating scales for wrinkles and erythema
Procedure:
-
Subject Recruitment: Recruit subjects with mild to moderate signs of photodamaged skin.
-
Baseline Assessment: At the beginning of the study (Week 0), perform the following assessments: a. Photography: Capture high-resolution digital images of the subjects' faces under standardized lighting conditions. b. Wrinkle Analysis: i. Photonumeric Grading: A trained clinician grades the severity of fine and coarse wrinkles using a validated scale. ii. Image Analysis: Use image analysis software to quantify wrinkle parameters such as length, depth, and number. c. Erythema Measurement: i. Photonumeric Grading: A clinician grades the severity of facial erythema using a validated scale. ii. Instrumental Measurement: Use a chromameter or spectrophotometer to measure the a* value (redness) of the skin at predefined facial locations.
-
Treatment: Instruct subjects to apply a topical formulation containing this compound (e.g., 0.1% cream) twice daily for the duration of the study (e.g., 12 weeks).
-
Follow-up Assessments: Repeat the baseline assessments at specified follow-up time points (e.g., Weeks 2, 4, 8, and 12).
-
Data Analysis: Compare the changes in wrinkle and erythema scores and measurements from baseline to each follow-up time point to evaluate the efficacy of the treatment.
Conclusion
This compound has demonstrated significant potential as an anti-aging ingredient, with clinical evidence supporting its efficacy in improving the appearance of photodamaged skin. The provided protocols offer a framework for researchers to further investigate its mechanisms of action and to quantify its benefits in various experimental models. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound in human skin cells to fully understand its anti-aging properties.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. A 3D bioprinted in vitro full-thickness skin aging model - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Science – Pyratine – The skin care line to end all lines. [pyratine.com]
- 4. Pyratine [skin-etc.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 8. Long-term efficacy and safety of topical PRK 124 (0.125%) lotion (Pyratine-XR) in the treatment of mild-to-moderate rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]
- 12. opendata.uni-halle.de [opendata.uni-halle.de]
- 13. Assessing facial wrinkles: automatic detection and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Type I Collagen Synthesis in Fibroblasts by Dermal Stem/Progenitor Cell-Derived Exosomes [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Detection of skin wrinkles and quantification of roughness using a novel image processing technique from a dermatoscope device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Furfuryl Tetrahydropyranyladenine in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl tetrahydropyranyladenine, a derivative of the N6-furfuryladenine class of cytokinins (which includes kinetin), represents a class of molecules with significant potential in the study and modulation of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and skin aging. Compounds like this compound and its analogs have demonstrated a dual role: they can protect healthy cells from oxidative damage while in some contexts, inducing oxidative stress in cancer cells to promote apoptosis.[1][2] This makes them valuable tools for research and potential therapeutic development.
These application notes provide a comprehensive overview of the mechanisms of action of furfuryl adenine (B156593) derivatives and detailed protocols for their use in studying oxidative stress in cellular models.
Mechanism of Action in Oxidative Stress
N6-furfuryladenine derivatives, such as kinetin (B1673648), exhibit complex interactions with cellular redox systems. Their primary mechanisms of action in the context of oxidative stress include:
-
Protection Against Oxidative Damage: At lower concentrations (typically below 100 nM), kinetin has been shown to protect mammalian cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[3] It is believed to act as a potent antioxidant, safeguarding DNA and proteins from oxidative and glycoxidative damage.[4] One of the key protective mechanisms involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative stress.[1][5]
-
Induction of Oxidative Stress in Cancer Cells: In contrast to its protective effects on normal cells, kinetin and its riboside derivatives can induce oxidative stress in cancer cells.[1] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades, ultimately resulting in apoptosis.[1] This selective activity makes these compounds interesting candidates for cancer therapy research.
-
Endogenous Formation: Interestingly, kinetin can be formed endogenously in cellular DNA as a secondary product of oxidative damage.[4] Furfural, a product of hydroxyl radical-mediated oxidation of deoxyribose in DNA, can react with adenine to form N6-furfuryladenine.[4] This suggests that kinetin may be part of a natural cellular response to oxidative stress.
Data Presentation: Quantitative Effects of Kinetin on Oxidative Stress Markers
The following tables summarize quantitative data from studies on kinetin, the parent compound of this compound, demonstrating its effects on various parameters of oxidative stress.
Table 1: Protective Effects of Kinetin on Cell Viability Under Oxidative Stress
| Cell Line | Oxidative Stressor | Kinetin Concentration | Observation | Reference |
| HL-60 | 75 µM H₂O₂ | < 100 nM | Protection against cytotoxicity | [3] |
| HaCaT | 75 µM H₂O₂ | < 100 nM | Protection against cytotoxicity | [3] |
| HT22 | Glutamate | 1-10 µM | Rescued cell death | [1] |
Table 2: Effects of Kinetin on Apoptotic and Antioxidant Protein Expression
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| HT22 | 5 mg/L Kinetin | Nuclear Nrf2 | Increased translocation | [6] |
| HT22 | 5 mg/L Kinetin | HO-1 | Upregulation | [6] |
| Cancer Cell Lines | Kinetin Riboside | Bcl-2 | Downregulated | [1] |
| Cancer Cell Lines | Kinetin Riboside | Bax | Upregulated | [1] |
Mandatory Visualizations
Caption: Nrf2-Mediated Antioxidant Response
Caption: Experimental Workflow Diagram
Experimental Protocols
Protocol 1: Assessment of Protective Effects on Cell Viability (MTT Assay)
This protocol is for determining the ability of this compound to protect cells from H₂O₂-induced cytotoxicity.
-
Materials:
-
Mammalian cell line (e.g., HT22, HaCaT)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[7]
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 24 hours.[3] Include a vehicle control (DMSO).
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 50-200 µM (concentration should be optimized for the cell line) for 3-6 hours.[8] A control group should not receive H₂O₂.
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[9]
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures the intracellular ROS levels in response to oxidative stress and treatment.
-
Materials:
-
Cells cultured on glass coverslips or in 24-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free medium
-
PBS
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Plate cells and treat with this compound and H₂O₂ as described in Protocol 1.
-
After treatment, wash the cells twice with warm PBS.
-
Prepare a 5 µM DCFH-DA working solution in serum-free medium.[10]
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[11]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[11]
-
Add 500 µL of PBS to each well.[12]
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.[11]
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol assesses mitochondrial health by measuring the change in mitochondrial membrane potential.
-
Materials:
-
Cells cultured in 6-well plates or suspension
-
JC-1 dye
-
Assay buffer
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound and an apoptosis-inducing agent (e.g., a high concentration of the test compound or a known inducer like CCCP as a positive control).[13]
-
Harvest the cells (for adherent cells, use trypsinization) and pellet them by centrifugation (400 x g for 5 minutes).[2]
-
Resuspend the cell pellet in 500 µL of a 1x JC-1 staining solution.[2]
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[13]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.[2]
-
Wash the cells by resuspending in 2 mL of assay buffer, then centrifuge again. Repeat this wash step once.[2]
-
Resuspend the final cell pellet in 300-500 µL of assay buffer.[2]
-
Analyze immediately by flow cytometry. Healthy cells with high MMP will show red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).[13]
-
Protocol 4: Western Blot Analysis of Nrf2, HO-1, Bax, and Bcl-2
This protocol is for determining the expression levels of key proteins in the antioxidant and apoptotic pathways.
-
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Perform densitometry analysis using image analysis software and normalize the protein of interest to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.[14]
-
References
- 1. Neuroprotective Effects of Kinetin Against Glutamate-Induced Oxidative Cytotoxicity in HT22 Cells: Involvement of Nrf2 and Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem-agilent.com [chem-agilent.com]
- 3. Integrated structural and functional analysis of the protective effects of kinetin against oxidative stress in mammalian cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sureshrattan.com [sureshrattan.com]
- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity assay [biomodel.uah.es]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Furfuryl Tetrahydropyranyladenine in Rosacea Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Furfuryl tetrahydropyranyladenine, a synthetic cytokinin derived from kinetin (B1673648), in preclinical rosacea models. The protocols detailed below are intended to facilitate the investigation of its therapeutic potential and mechanism of action in both in vitro and in vivo settings.
Introduction
Rosacea is a chronic inflammatory skin disease characterized by symptoms such as facial erythema, papules, pustules, and telangiectasia.[1] Its complex pathophysiology involves both innate and adaptive immune dysregulation, neurovascular dysfunction, and the influence of genetic and environmental factors.[2][3] A key pathway implicated in rosacea is the overexpression of cathelicidin (B612621) antimicrobial peptide (LL-37) and kallikrein 5 (KLK5), which are activated via Toll-like receptor 2 (TLR2).[2][4] This cascade leads to a pro-inflammatory and pro-angiogenic state in the skin.
This compound (also known as PRK-124 or Pyratine-XR™) is an advanced cytokinin that has demonstrated significant anti-inflammatory properties.[5][6] Clinical studies have shown its efficacy in reducing erythema and inflammatory lesions associated with mild-to-moderate rosacea, along with improving skin barrier function.[7][8] These notes and protocols provide a framework for preclinical evaluation of this compound.
Application Notes
Mechanism of Action
This compound is a derivative of kinetin (N6-furfuryladenine), a plant hormone known to possess anti-aging and antioxidant properties.[9][10] The proposed mechanisms for its efficacy in rosacea include:
-
Anti-inflammatory Effects : Cytokinins have been shown to possess anti-inflammatory properties.[5][11] While the exact mechanism for this compound is still under investigation, its parent compound, kinetin, is suggested to exert anti-inflammatory effects, potentially through the adenosine (B11128) A2a receptor, which can modulate immune responses.[12]
-
Improvement of Skin Barrier Function : Clinical trials have demonstrated that treatment with this compound lotion significantly reduces transepidermal water loss (TEWL), indicating an improvement in the skin's barrier function.[7][8] A compromised skin barrier is a common feature in rosacea patients, leading to increased sensitivity.[13][14]
-
Antioxidant Properties : Kinetin has been shown to protect cells against oxidative stress.[11][15] Oxidative stress from sources like UV radiation is a known trigger for rosacea and contributes to inflammation.[4][16]
Data Presentation: Summary of Clinical Efficacy
The following tables summarize quantitative data from clinical studies on this compound and its parent compound, Kinetin.
Table 1: Efficacy of this compound (0.125% Lotion) in Mild-to-Moderate Rosacea
| Parameter | Duration of Treatment | Result | Statistical Significance |
| Erythema Severity | 48 weeks | 44% mean reduction | P < 0.05 at weeks 24, 36, 48[8] |
| Inflammatory Lesions | 48 weeks | 89% mean reduction | P < 0.05 at weeks 24, 36, 48[8] |
| Transepidermal Water Loss (TEWL) | 12 weeks | Significant reduction | P = 0.01 at week 4; P < 0.005 at week 8; P < 0.001 at week 12[7] |
| Dryness | 12 weeks | Progressive reduction | P = 0.035 at week 4; P = 0.037 at week 8; P = 0.016 at week 12[7][17] |
| Overall Clinical Improvement | 48 weeks | Observed in 81% of subjects | Not applicable[8] |
Table 2: Key Inflammatory Markers in Rosacea Pathogenesis
| Marker | Role in Rosacea | Expected Change in Rosacea |
| Cathelicidin (LL-37) | Antimicrobial peptide, promotes inflammation and angiogenesis.[18][19] | Increased |
| Kallikrein 5 (KLK5) | Serine protease that cleaves cathelicidin into its active form, LL-37.[1] | Increased |
| Toll-Like Receptor 2 (TLR2) | Recognizes microbial triggers, initiating an inflammatory cascade.[2][4] | Increased |
| NLRP3 Inflammasome | Activated by LL-37, leading to caspase-1 activation and IL-1β processing.[18][20] | Activated |
| TNF-α | Pro-inflammatory cytokine involved in inflammatory cell recruitment.[19][21] | Increased |
| Interleukin-1β (IL-1β) | Potent pro-inflammatory cytokine.[22][23] | Increased |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine.[4][24] | Increased |
| Interleukin-8 (IL-8) | Chemokine that recruits neutrophils.[4][22] | Increased |
| Interleukin-10 (IL-10) | Anti-inflammatory cytokine.[25] | Decreased |
| Interleukin-37 (IL-37) | Anti-inflammatory cytokine.[26] | Decreased |
Experimental Protocols
Protocol 1: In Vivo LL-37-Induced Rosacea-Like Skin Inflammation in Mice
This model is the most widely used for studying rosacea pathogenesis and evaluating therapeutic agents.[1][27] It mimics the inflammatory and erythematous characteristics of the disease.
Materials:
-
BALB/c mice (8-10 weeks old)[28]
-
LL-37 peptide (human cathelicidin)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound testing formulation (e.g., 0.1%-1.0% in a suitable vehicle)
-
Vehicle control
-
Insulin syringes (30-gauge)
-
Calipers for measuring skin thickness
-
Digital camera for documenting erythema
-
Tissue homogenization buffer and equipment
-
ELISA kits for murine TNF-α, IL-1β, IL-6
-
Reagents for histology (formalin, paraffin, H&E stain)
Methodology:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide mice into experimental groups (n=5-8 per group):
-
Group 1: Naive (no treatment)
-
Group 2: PBS injection + Vehicle control
-
Group 3: LL-37 injection + Vehicle control
-
Group 4: LL-37 injection + this compound formulation
-
-
Induction of Rosacea-Like Inflammation:
-
Prepare a 320 μM solution of LL-37 in sterile PBS.
-
Anesthetize the mice.
-
Inject 40 μL of the LL-37 solution intradermally into the shaved dorsal skin of mice in Groups 3 and 4. Inject 40 μL of sterile PBS for Group 2. Injections can be given every 12 hours for a short-term model (e.g., 2 days) or for an extended period for a chronic model (e.g., 20 days).[23][29]
-
-
Topical Treatment:
-
One hour after the first LL-37 injection, begin topical application.
-
Apply a standardized amount (e.g., 50 mg) of the vehicle control (Groups 2 & 3) or the this compound formulation (Group 4) to the injection site.
-
Repeat the topical application twice daily for the duration of the experiment.
-
-
Efficacy Assessment:
-
Erythema Scoring: Daily, photograph the dorsal skin and score the erythema on a 5-point scale (0=none, 1=slight, 2=moderate, 3=severe, 4=very severe).
-
Skin Thickness: Daily, measure the double skin-fold thickness at the injection site using calipers.
-
-
Terminal Procedures (at the end of the experiment):
-
Euthanize the mice.
-
Tissue Collection: Excise the dorsal skin lesions.
-
Histology: Fix a portion of the skin tissue in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and epidermal thickening.[29]
-
Cytokine Analysis: Homogenize the remaining skin tissue, centrifuge to collect the supernatant, and measure the concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vitro LL-37-Stimulated Human Keratinocyte (HaCaT) Model
This model is useful for investigating the direct effects of compounds on keratinocyte inflammatory responses relevant to rosacea.[28][30]
Materials:
-
Human immortalized keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LL-37 peptide
-
This compound (dissolved in a suitable solvent like DMSO, then diluted in media)
-
Cell culture plates (6-well or 24-well)
-
Reagents for RNA extraction and RT-qPCR
-
ELISA kits for human IL-6 and IL-8 (CXCL8)
-
Cell viability assay kit (e.g., MTT or CCK-8)
Methodology:
-
Cell Culture: Culture HaCaT cells in DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Determining Optimal Concentration (Cell Viability):
-
Seed HaCaT cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24-48 hours.
-
Perform a cell viability assay to determine the non-toxic concentration range for subsequent experiments.[28]
-
-
Inflammation Induction and Treatment:
-
Seed HaCaT cells in 6-well plates until they reach ~80% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control group.
-
Stimulate the cells with LL-37 (e.g., 5-10 µM) for a specified time (e.g., 24 hours for protein analysis, 6-12 hours for gene expression).[28][30] Include an unstimulated control group.
-
-
Endpoint Analysis:
-
Cytokine Secretion (ELISA): Collect the cell culture supernatant. Centrifuge to remove debris. Measure the concentration of secreted IL-6 and IL-8 using ELISA kits.
-
Gene Expression (RT-qPCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative PCR using primers for target genes such as TLR2, IL6, IL8, and a housekeeping gene (e.g., GAPDH or ACTB). Analyze the relative gene expression using the ΔΔCt method.[30]
-
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Key signaling cascade in rosacea pathogenesis.
Caption: Experimental workflow for the LL-37-induced mouse model.
Caption: Experimental workflow for the LL-37-stimulated HaCaT cell model.
References
- 1. Murine models of rosacea: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Rosacea: the Cytokine and Chemokine Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyratine [skin-etc.com]
- 6. Science – Pyratine – The skin care line to end all lines. [pyratine.com]
- 7. Topical PRK 124 (0.125%) lotion for improving the signs and symptoms of rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of topical PRK 124 (0.125%) lotion (Pyratine-XR) in the treatment of mild-to-moderate rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical kinetin 0.1% lotion for improving the signs and symptoms of rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A mechanism for the in vivo formation of N6-furfuryladenine, kinetin, as a secondary oxidative damage product of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Peptide LL-37 Drives Rosacea-Like Skin Inflammation in an NLRP3-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-Term Administration of LL-37 Can Induce Irreversible Rosacea-like Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cathelicidin LL-37 Ignites Primed NLRP3 Inflammasomes in Rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. tandfonline.com [tandfonline.com]
- 24. dovepress.com [dovepress.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Important Roles of Interleukin-36, Interleukin-37, and Interleukin-38 Cytokines in the Pathogenesis of Rosacea - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. EGCG identified as an autophagy inducer for rosacea therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Furfuryl Tetrahydropyranyladenine Topical Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl tetrahydropyranyladenine is a synthetic cytokinin derivative that has demonstrated significant promise in dermatological applications. As an advanced iteration of the kinetin (B1673648) molecule, it exhibits potent anti-inflammatory and anti-aging properties, making it a compelling candidate for topical therapies aimed at addressing a variety of skin conditions, including photoaging and inflammatory dermatoses like rosacea.[1] These application notes provide a comprehensive guide to formulating and evaluating this compound for topical application in research and preclinical settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective topical formulation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N₅O₂ | PubChem CID 11415328[2] |
| Molecular Weight | 299.33 g/mol | PubChem CID 11415328[2] |
| Appearance | Not specified (typically a white to off-white powder) | N/A |
| Solubility | Estimated water solubility: 158.2 mg/L at 25°C | The Good Scents Company[3] |
| LogP (o/w) | 1.217 (estimated) | The Good Scents Company[3] |
| IUPAC Name | N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine | PubChem CID 11415328[2] |
Pre-formulation Studies
Prior to developing a final formulation, a series of pre-formulation studies are essential to ensure the stability, solubility, and compatibility of this compound with other excipients.
Solubility Assessment
The solubility of this compound should be determined in a range of pharmaceutically acceptable solvents to identify a suitable vehicle for the topical formulation.
Protocol for Solubility Assessment:
-
Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Excipient Compatibility
The compatibility of this compound with commonly used topical excipients should be evaluated to prevent any physical or chemical instabilities in the final formulation.
Protocol for Excipient Compatibility Study:
-
Prepare binary mixtures of this compound with individual excipients (e.g., emollients, thickeners, preservatives) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
At specified time points, visually inspect the mixtures for any changes in physical appearance (e.g., color change, liquefaction).
-
Analyze the mixtures for the degradation of this compound using a stability-indicating HPLC method.
Formulation Development
Based on the pre-formulation data, a suitable topical formulation, such as a cream, lotion, or gel, can be developed. An oil-in-water (O/W) emulsion is a common and effective vehicle for delivering active ingredients to the skin.
Example Oil-in-Water (O/W) Cream Formulation
| Ingredient | Function | Suggested Concentration (% w/w) |
| Oil Phase | ||
| Cetyl Alcohol | Thickening agent, emollient | 2.0 - 5.0 |
| Stearyl Alcohol | Thickening agent, emollient | 2.0 - 5.0 |
| Glyceryl Stearate | Emulsifier | 1.0 - 3.0 |
| Isopropyl Myristate | Emollient, penetration enhancer | 3.0 - 7.0 |
| Aqueous Phase | ||
| This compound | Active Pharmaceutical Ingredient | 0.125 |
| Propylene Glycol | Solvent, humectant, penetration enhancer | 5.0 - 15.0 |
| Glycerin | Humectant | 2.0 - 5.0 |
| Polysorbate 80 | Emulsifier | 0.5 - 2.0 |
| Carbomer | Thickening agent, stabilizer | 0.2 - 0.5 |
| Triethanolamine (B1662121) | pH adjuster | q.s. to pH 5.5 - 6.5 |
| Phenoxyethanol | Preservative | 0.5 - 1.0 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol for Cream Formulation
-
Oil Phase Preparation: Melt the cetyl alcohol, stearyl alcohol, glyceryl stearate, and isopropyl myristate together at 70-75°C.
-
Aqueous Phase Preparation: In a separate vessel, disperse the carbomer in purified water and allow it to hydrate. Add the propylene glycol, glycerin, and polysorbate 80, and heat to 70-75°C. Dissolve the this compound in this heated aqueous phase. Add the phenoxyethanol.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.
-
Cooling and Finalizing: Allow the emulsion to cool to room temperature with gentle stirring. Add triethanolamine to adjust the pH to the desired range (5.5-6.5).
Efficacy and Safety Data from Clinical Studies
A 48-week, open-label clinical study on a 0.125% this compound lotion (Pyratine-XR®) in subjects with mild-to-moderate rosacea demonstrated significant efficacy and excellent tolerability.[4][5][6][7]
| Parameter | Baseline | Week 12 | Week 24 | Week 36 | Week 48 |
| Erythema Severity (Mean % Reduction) | 0% | 22% | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) | 44% |
| Inflammatory Lesion Count (Mean % Reduction) | 0% | 55% | Significant Reduction (P < 0.05) | Significant Reduction (P < 0.05) | 89% |
| Telangiectasia Improvement | N/A | N/A | Significant Improvement (P < 0.05) | N/A | Significant Improvement (P < 0.05) |
| Transepidermal Water Loss (TEWL) | N/A | N/A | Statistically Significant Improvement (P ≤ 0.05) | N/A | Statistically Significant Improvement (P ≤ 0.05) |
| Overall Clinical Improvement (% of Subjects) | 0% | 80% | N/A | 81% | 81% |
Experimental Protocols
In Vitro Skin Permeation Study
To evaluate the penetration of this compound into the skin, an in vitro permeation test (IVPT) using Franz diffusion cells is recommended.
Protocol for In Vitro Skin Permeation:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Separate the epidermis from the dermis by heat treatment (e.g., 60°C for 60 seconds).
-
Franz Cell Setup: Mount the epidermal membrane onto the Franz diffusion cell with the stratum corneum facing the donor compartment. The receptor compartment should be filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).
-
Dosing: Apply a finite dose of the formulated this compound cream (e.g., 10 mg/cm²) to the surface of the stratum corneum.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Stability Testing
To ensure the quality and shelf-life of the formulation, a comprehensive stability testing program should be implemented.
Protocol for Stability Testing:
-
Sample Storage: Store the formulated cream in its final intended packaging at various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Parameters: At specified time points (e.g., 0, 1, 3, 6 months), evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation, and texture.
-
pH: Measure the pH of a 1% dispersion of the cream in water.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Assay of Active Ingredient: Determine the concentration of this compound using a validated HPLC method.
-
Microbiological Purity: Test for the total microbial count and the absence of specified pathogens.
-
-
Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing (-10°C to -20°C) and thawing (room temperature) to assess its physical stability.
Signaling Pathways and Mechanism of Action
This compound is believed to exert its beneficial effects on the skin through a combination of antioxidant and anti-inflammatory actions.
Antioxidant Pathway
The furan (B31954) ring present in the furfuryl moiety is rich in electrons and can act as a scavenger of reactive oxygen species (ROS), thereby protecting skin cells from oxidative damage.[8] Furthermore, cytokinins have been shown to influence the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Proposed antioxidant signaling pathway of this compound in skin cells.
Anti-inflammatory Pathway
This compound has been shown to possess potent anti-inflammatory properties.[1] This is likely achieved by modulating key inflammatory signaling pathways in keratinocytes, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Caption: Proposed anti-inflammatory signaling pathway of this compound in keratinocytes.
Experimental Workflow
The following diagram outlines a logical workflow for the development and evaluation of a topical formulation containing this compound.
Caption: A typical experimental workflow for topical formulation development.
References
- 1. Pyratine [skin-etc.com]
- 2. This compound | C15H17N5O2 | CID 11415328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 109403-64-7 [thegoodscentscompany.com]
- 4. Long-term efficacy and safety of topical PRK 124 (0.125%) lotion (Pyratine-XR) in the treatment of mild-to-moderate rosacea. | Semantic Scholar [semanticscholar.org]
- 5. Long-term efficacy and safety of topical PRK 124 (0.125%) lotion (Pyratine-XR) in the treatment of mild-to-moderate rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pyratine.com [pyratine.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Furfuryl Tetrahydropyranyladenine using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and quantification of Furfuryl tetrahydropyranyladenine, a synthetic cytokinin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methods for cytokinin analysis and are intended to be adapted for specific research needs.
Introduction
This compound belongs to the cytokinin class of plant hormones, which are key regulators of plant growth and development.[1] As a synthetic analog, its accurate identification and quantification are crucial in various fields, including agriculture, plant biotechnology, and drug development, where it may be used to study cytokinin signaling pathways or as a component in therapeutic agents. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of such compounds in complex biological matrices.[2][3]
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol is designed for the extraction of this compound from plant tissue. Modifications may be necessary for other sample matrices.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Extraction Buffer: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C[4]
-
Internal Standard (IS): Deuterated cytokinin standards (e.g., [2H5]tZ) or a structurally similar compound not present in the sample.[1]
-
Oasis MCX SPE Cartridges
-
Methanol
-
1M Formic Acid
-
0.35 N Ammonium Hydroxide (NH₄OH)
-
0.35 N NH₄OH in 60% Methanol
-
Reconstitution Solvent: 0.1% Acetic Acid or 5% Acetonitrile[1][4]
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Weigh 50-100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction buffer containing the internal standard.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of extraction buffer, and the supernatants pooled.
-
SPE Cleanup: a. Condition the Oasis MCX cartridge with 1 mL of methanol, followed by 1 mL of 1M formic acid.[1] b. Load the supernatant onto the cartridge. c. Wash the cartridge with 1 mL of 1M formic acid, followed by 1 mL of methanol.[1] d. Elute the cytokinin fraction with 1 mL of 0.35 N NH₄OH in 60% methanol.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 40-45°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.[1][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-Orbitrap).[3][4]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., AQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 1-5 µL.
-
Gradient:
-
0-1 min: 1% B
-
1-7 min: 1% to 70% B
-
7-8 min: 70% to 99% B
-
8-10 min: Hold at 99% B
-
10.1-12 min: Return to 1% B and equilibrate.[4]
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[5][6]
-
Precursor Ion ([M+H]+) for this compound: m/z 300.16
-
Product Ions: The specific product ions should be determined by infusing a standard solution of this compound. Based on the fragmentation of kinetin (B1673648) (N6-furfuryladenine) and the lability of the tetrahydropyranyl (THP) group, likely product ions would result from the loss of the THP group (84 Da) and fragmentation of the furfuryl moiety.
-
m/z 216.09 (loss of tetrahydropyran)
-
m/z 135.05 (adenine fragment)
-
m/z 81.03 (furfuryl fragment)
-
Quantitative Data
The following table summarizes typical performance characteristics for the analysis of related cytokinins using LC-MS/MS. These values can serve as a benchmark for method validation for this compound.
| Parameter | Kinetin | Kinetin Riboside | Reference |
| Limit of Detection (LOD) | 0.02 µM | 0.005 µM | [5][7] |
| Linearity (r²) | >0.99 | >0.99 | |
| Recovery | 90-107% | Not Reported | [7] |
| Precision (RSD) | <5% | <5% | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Mass Fragmentation Pathway
Caption: Proposed fragmentation of this compound in positive ESI mode.
Cytokinin Signaling Pathway
Caption: General cytokinin signaling pathway, the likely target for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of kinetin and kinetin riboside in coconut (Cocos nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry, high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiresidue analysis of plant growth regulators in grapes by triple quadrupole and quadrupole-time of flight-based liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Furfuryl Tetrahydropyranyladenine (F-THP-A) Efficacy in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furfuryl tetrahydropyranyladenine (F-THP-A) is a synthetic cytokinin, a class of plant-derived signaling molecules known for their anti-aging and protective effects on cells. Preliminary studies and data on related cytokinin compounds, such as kinetin, suggest that F-THP-A holds significant promise for dermatological applications. Its potential therapeutic benefits include mitigating the signs of skin aging, reducing inflammation associated with conditions like rosacea, and promoting wound healing.[1]
These application notes provide detailed protocols for three robust in vivo animal models designed to test the efficacy of F-THP-A in key dermatological areas: photoaging, rosacea-like inflammation, and cutaneous wound healing. The protocols are intended to guide researchers in establishing reproducible and quantitative assays for preclinical evaluation.
UV-Induced Photoaging Model in Hairless Mice
This model is the gold standard for evaluating the efficacy of topical agents in preventing and repairing the signs of chronic sun damage, such as wrinkling, skin thickening, and collagen degradation.[2]
Experimental Protocol
1.1. Animal Model:
-
Species/Strain: SKH-1 or HRS/J hairless mice.
-
Age: 6-8 weeks at the start of the experiment.
-
Housing: Individually housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
1.2. Induction of Photoaging:
-
UV Source: A UV lamp emitting primarily UVB (290-320 nm) and UVA (320-400 nm) radiation.
-
Irradiation Protocol:
-
Determine the minimal erythema dose (MED) for the specific mouse strain and UV source. A typical MED is around 100-150 mJ/cm².
-
Expose the dorsal skin of the mice to UV radiation three times per week for 10-12 weeks.
-
Gradually increase the UV dose weekly. For example, start with 1 MED in week 1 and increase by 1 MED each week up to a maximum of 4 MED. Maintain this dose for the remainder of the induction period.[2]
-
1.3. Treatment Protocol:
-
Groups:
-
Group 1: Normal Control (no UV, vehicle application).
-
Group 2: UV Control (UV exposure, vehicle application).
-
Group 3: UV + F-THP-A (UV exposure, topical F-THP-A application).
-
Group 4 (Optional): UV + Positive Control (e.g., topical retinoic acid).
-
-
Application:
-
Prepare F-THP-A in a suitable vehicle (e.g., a cream or lotion base).
-
Apply a standardized amount (e.g., 100 µL) of the vehicle or F-THP-A formulation to the dorsal skin of the mice daily, starting from the first day of UV exposure.
-
1.4. Efficacy Endpoints and Measurements:
-
Wrinkle Formation:
-
Assess weekly using a visual scoring system (e.g., 0 = no wrinkles, 1 = fine wrinkles, 2 = moderate wrinkles, 3 = deep wrinkles).
-
Take silicone replicas of the skin surface at the end of the study for quantitative analysis of wrinkle depth and length.
-
-
Epidermal Thickness:
-
At the end of the study, euthanize the mice and collect dorsal skin samples.
-
Perform histological analysis (H&E staining) and measure the thickness of the epidermis using image analysis software.[2]
-
-
Collagen Content:
-
Use Masson's trichrome staining on skin sections to visualize collagen fibers.
-
Quantify collagen content biochemically using a hydroxyproline (B1673980) assay on skin homogenates.
-
-
Biomarker Analysis:
-
Measure the expression of matrix metalloproteinases (e.g., MMP-1, MMP-3) and pro-collagen I in skin homogenates using ELISA or Western blot.[3]
-
Assess oxidative stress markers like malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) activity.[3][4]
-
Representative Quantitative Data
| Parameter | Normal Control | UV Control (Vehicle) | UV + F-THP-A (Expected Outcome) |
| Wrinkle Score (0-3) | 0.2 ± 0.1 | 2.8 ± 0.4 | 1.5 ± 0.3 |
| Epidermal Thickness (µm) | 25 ± 3 | 85 ± 10 | 45 ± 7 |
| Collagen Density (%) | 80 ± 5 | 40 ± 6 | 65 ± 5 |
| MMP-1 Expression (relative) | 1.0 ± 0.2 | 4.5 ± 0.8 | 2.2 ± 0.5 |
| SOD Activity (U/mg protein) | 150 ± 15 | 75 ± 10 | 120 ± 12 |
Data are presented as mean ± SD and are hypothetical examples based on typical results from similar studies.[2][3]
LL-37-Induced Rosacea-Like Inflammation Model in Mice
This model mimics the inflammatory and erythematous characteristics of rosacea by inducing an inflammatory response with the antimicrobial peptide LL-37, which is known to be elevated in the skin of rosacea patients.[5][6]
Experimental Protocol
2.1. Animal Model:
-
Species/Strain: BALB/c mice.
-
Age: 6-8 weeks.
-
Housing: As described in the photoaging model.
2.2. Induction of Rosacea-Like Inflammation:
-
Inducing Agent: LL-37 peptide, dissolved in sterile phosphate-buffered saline (PBS).
-
Induction Protocol:
-
Prepare a 320 µM solution of LL-37 in PBS.
-
Administer intradermal injections of 40 µL of the LL-37 solution into the dorsal skin of the mice.
-
For an acute model, inject every 12 hours for a total of four injections. For a more chronic model, injections can be continued for up to 20 days.[5]
-
2.3. Treatment Protocol:
-
Groups:
-
Group 1: Control (PBS injection, vehicle application).
-
Group 2: LL-37 Control (LL-37 injection, vehicle application).
-
Group 3: LL-37 + F-THP-A (LL-37 injection, topical F-THP-A application).
-
Group 4 (Optional): LL-37 + Positive Control (e.g., topical metronidazole (B1676534) or an anti-inflammatory agent).
-
-
Application:
-
Apply the F-THP-A formulation or vehicle topically to the injection site 1-2 hours before each LL-37 injection and/or daily.
-
2.4. Efficacy Endpoints and Measurements:
-
Erythema Assessment:
-
Visually score the severity of redness daily using a scale (e.g., 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe).
-
Quantify erythema using a colorimeter or by analyzing the red channel intensity from standardized digital photographs.
-
-
Skin Thickness:
-
Measure skin fold thickness at the inflamed site daily using a digital caliper.
-
-
Inflammatory Cell Infiltration:
-
At the end of the experiment, collect skin biopsies.
-
Perform H&E staining to visualize and quantify the infiltration of inflammatory cells (e.g., neutrophils, mast cells) in the dermis.
-
-
Cytokine Levels:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in skin homogenates using ELISA.[7]
-
Representative Quantitative Data
| Parameter | PBS Control | LL-37 Control (Vehicle) | LL-37 + F-THP-A (Expected Outcome) |
| Erythema Score (0-4) | 0.1 ± 0.1 | 3.5 ± 0.5 | 1.8 ± 0.4 |
| Increase in Skin Thickness (mm) | 0.02 ± 0.01 | 0.25 ± 0.04 | 0.12 ± 0.03 |
| Mast Cell Count (per field) | 5 ± 2 | 45 ± 8 | 20 ± 5 |
| TNF-α Level (pg/mg protein) | 50 ± 10 | 300 ± 40 | 150 ± 30 |
Data are presented as mean ± SD and are hypothetical examples based on typical results from similar studies.[5][7]
Excisional Wound Healing Model in Mice
This model is widely used to assess the efficacy of treatments in promoting the closure of full-thickness skin wounds, a process involving inflammation, proliferation, and remodeling.[8][9]
Experimental Protocol
3.1. Animal Model:
-
Species/Strain: C57BL/6 or BALB/c mice.
-
Age: 8-10 weeks.
-
Housing: Individually housed after surgery to prevent wound disruption.
3.2. Wounding Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Shave the dorsal surface and disinfect the skin.
-
Create two symmetrical, full-thickness excisional wounds on the back using a 6-mm dermal biopsy punch.[8]
-
(Optional) A silicone splint can be sutured around the wound to prevent contraction and mimic human wound healing more closely.[10]
3.3. Treatment Protocol:
-
Groups:
-
Group 1: Vehicle Control (topical application of the vehicle).
-
Group 2: F-THP-A Treatment (topical application of the F-THP-A formulation).
-
Group 3 (Optional): Positive Control (e.g., a commercial wound healing agent).
-
-
Application:
-
Apply a standardized amount of the formulation to the wound bed immediately after surgery and daily thereafter.
-
Cover the wound with a semi-occlusive dressing (e.g., Tegaderm).
-
3.4. Efficacy Endpoints and Measurements:
-
Wound Closure Rate:
-
Trace the wound margins or take digital photographs at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
Calculate the wound area using image analysis software and express it as a percentage of the initial wound area.[11]
-
-
Histological Analysis:
-
Collect wound tissue at different time points (e.g., day 7 and day 14).
-
Use H&E staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Use Masson's trichrome staining to evaluate collagen deposition and organization.
-
-
Biomarker Analysis:
-
Measure the expression of growth factors (e.g., VEGF, TGF-β) and markers of cell proliferation (e.g., Ki-67) in the wound tissue via immunohistochemistry or ELISA.
-
Representative Quantitative Data
| Parameter | Vehicle Control | F-THP-A Treatment (Expected Outcome) |
| Wound Area on Day 7 (% of original) | 65 ± 8% | 40 ± 6% |
| Time to 90% Closure (days) | 14 ± 2 | 10 ± 1 |
| Re-epithelialization on Day 7 (%) | 50 ± 10% | 85 ± 8% |
| Collagen Content on Day 14 (AU) | 1.0 ± 0.2 | 1.8 ± 0.3 |
| VEGF Expression on Day 7 (relative) | 1.0 ± 0.3 | 2.5 ± 0.5 |
Data are presented as mean ± SD and are hypothetical examples based on typical results from similar studies.[11]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The precise signaling mechanisms of cytokinins like F-THP-A in human skin are not fully elucidated but are thought to involve antioxidant actions and modulation of cellular signaling related to stress and growth.[1]
Caption: F-THP-A Anti-Photoaging Pathway.
Caption: F-THP-A in Wound Healing Cascade.
Experimental Workflow
Caption: General In Vivo Study Workflow.
References
- 1. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Construction and Evaluation of Skin Photoaging Mouse Model [slarc.org.cn]
- 4. Revitalizing Photoaging Skin through Eugenol in UVB-Exposed Hairless Mice: Mechanistic Insights from Integrated Multi-Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Thalidomide Attenuates Skin Lesions and Inflammation in Rosacea-Like Mice Induced by Long-Term Exposure of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 9. The murine excisional wound model: Contraction revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Gene Expression Analysis Following Furfuryl Tetrahydropyranyladenine (FTPA) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfuryl tetrahydropyranyladenine (FTPA) is a synthetic cytokinin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development.[1] Cytokinins exert their influence by modulating the expression of a wide array of genes.[2][3] This document provides detailed application notes and experimental protocols for the analysis of gene expression in response to FTPA treatment, enabling researchers to investigate its molecular mechanism of action and identify potential target genes. As a synthetic cytokinin, FTPA is expected to activate the canonical cytokinin signaling pathway, leading to transcriptional reprogramming.
The protocols provided herein are primarily based on established methodologies for studying cytokinin responses in the model plant Arabidopsis thaliana, which can be adapted for other plant species and cell culture systems.
Putative Signaling Pathway of FTPA
FTPA, as a cytokinin, is presumed to initiate a signaling cascade that culminates in the regulation of gene expression. This pathway, elucidated in Arabidopsis, involves a multi-step phosphorelay system.[4][5] The signal is perceived by membrane-bound histidine kinase receptors (AHKs), which then autophosphorylate.[4][5] The phosphate (B84403) group is subsequently transferred to histidine phosphotransfer proteins (AHPs), which shuttle the signal to the nucleus.[4][5] In the nucleus, AHPs phosphorylate type-B response regulators (ARRs), which are transcription factors that bind to specific DNA motifs in the promoters of target genes, thereby activating their transcription.[2][4] Among the primary targets are the type-A ARRs, which function in a negative feedback loop to attenuate the cytokinin signal.[4]
Caption: Putative FTPA signaling pathway leading to gene expression changes.
Experimental Protocols
The following protocols outline the key steps for analyzing gene expression changes induced by FTPA treatment. A typical workflow involves plant treatment, RNA extraction, library preparation for RNA sequencing (RNA-Seq), sequencing, and bioinformatic analysis, followed by validation of key genes using quantitative reverse transcription PCR (qRT-PCR).
Caption: General workflow for gene expression analysis after FTPA treatment.
Protocol 1: Plant Treatment and Sample Collection
-
Plant Material: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Treatment Solution: Prepare a stock solution of FTPA in a suitable solvent (e.g., DMSO). Dilute the stock solution in liquid MS medium to the desired final concentration (e.g., 1-10 µM). Prepare a mock control solution containing the same concentration of the solvent.
-
Treatment: Transfer seedlings (e.g., 10-day-old) to the liquid MS medium containing either FTPA or the mock control.
-
Time Course: Collect samples at various time points after treatment (e.g., 0, 30 min, 1h, 3h, 6h, 24h) to capture both early and late gene expression responses.
-
Sample Collection: At each time point, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to prevent RNA degradation. Store samples at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.
-
Evaluate RNA integrity by capillary electrophoresis using a Bioanalyzer or equivalent instrument. Aim for an RNA Integrity Number (RIN) of 8 or higher.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:
-
mRNA purification using oligo(dT) magnetic beads.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
PCR amplification of the library.
-
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Perform high-throughput sequencing of the libraries on an Illumina platform (e.g., NovaSeq, HiSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
-
Read Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove low-quality bases and adapter sequences using tools like Trimmomatic or Cutadapt.
-
Read Mapping: Align the trimmed reads to a reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in response to FTPA treatment compared to the mock control using packages like DESeq2 or edgeR in R. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05) and fold change (e.g., |log2(Fold Change)| > 1).
Protocol 5: Validation by Quantitative RT-PCR (qRT-PCR)
-
Reverse Transcription: Synthesize first-strand cDNA from an aliquot of the same RNA samples used for RNA-Seq using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design and validate primers for a selection of differentially expressed genes and one or more stably expressed reference genes (e.g., ACTIN2, UBQ10).
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).
Data Presentation
The following tables summarize expected changes in gene expression based on published data for cytokinin treatment in Arabidopsis thaliana.[1][6] These genes are likely to be affected by FTPA treatment and can serve as positive controls or targets for further investigation.
Table 1: Upregulated Genes in Response to Cytokinin Treatment
| Gene ID | Gene Name | Function | Fold Change (log2) |
| AT3G57040 | ARR5 | Type-A Response Regulator | 4.5 |
| AT1G74890 | ARR7 | Type-A Response Regulator | 3.8 |
| AT2G40670 | ARR15 | Type-A Response Regulator | 3.5 |
| AT5G39340 | CKX4 | Cytokinin Oxidase/Dehydrogenase | 2.8 |
| AT1G75710 | CKX5 | Cytokinin Oxidase/Dehydrogenase | 2.1 |
| AT1G04250 | AXR3/IAA17 | Auxin-responsive protein | 1.8 |
| AT1G10480 | ZFP5 | Zinc Finger Protein | 1.5 |
Table 2: Downregulated Genes in Response to Cytokinin Treatment
| Gene ID | Gene Name | Function | Fold Change (log2) |
| AT1G66725 | - | S-adenosyl-L-Met-dependent methyltransferase | -2.5 |
| AT4G14730 | - | Unknown protein | -2.1 |
| AT5G51870 | - | Unknown protein | -1.9 |
| AT3G15540 | - | Gibberellin 2-oxidase | -1.7 |
| AT1G05010 | - | Peroxidase superfamily protein | -1.5 |
Note: The fold change values are illustrative and may vary depending on the experimental conditions, including FTPA concentration and treatment duration.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can identify novel FTPA-responsive genes, elucidate its mechanism of action, and explore its potential applications in agriculture and drug development. The combination of high-throughput RNA-Seq and targeted qRT-PCR validation ensures robust and reliable results.
References
- 1. Identification of cytokinin-responsive genes using microarray meta-analysis and RNA-Seq in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gene Regulation by Cytokinin in Arabidopsis [frontiersin.org]
- 3. Methods for analysis of gene expression in plants using MPSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Expression Profiling of Cytokinin Action in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Degradation products of Furfuryl tetrahydropyranyladenine under stress
Welcome to the Technical Support Center for Furfuryl Tetrahydropyranyladenine (Kinetin riboside-THP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot potential issues encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Kinetin (B1673648) riboside-THP, is a synthetic cytokinin, a class of plant growth hormones. The tetrahydropyranyl (THP) group is a protecting group for the hydroxyl function of the ribose moiety of kinetin riboside. It is often used in research to study the effects of cytokinins on cell division, differentiation, and other physiological processes in plants and other organisms. In drug development, it may be investigated for its potential therapeutic effects, similar to other cytokinin analogs.
Q2: What are the expected degradation pathways for this compound under stress conditions?
Based on the chemical structure, which includes a purine (B94841) core (adenine), a furfuryl group, a ribose sugar, and a tetrahydropyranyl (THP) protecting group, the following degradation pathways are anticipated under stress conditions:
-
Acidic Hydrolysis: The most likely degradation pathway under acidic conditions is the cleavage of the tetrahydropyranyl (THP) ether bond. This would result in the deprotection of the ribose hydroxyl group, yielding Kinetin riboside and a byproduct derived from the THP ring, such as 5-hydroxypentanal. Further degradation of the furfuryl or adenine (B156593) moiety may occur under harsh acidic conditions.
-
Alkaline Hydrolysis: The N6-furfuryladenine core (kinetin) is generally stable under mild alkaline conditions.[1][2][3] However, prolonged exposure to strong alkali at elevated temperatures could potentially lead to the opening of the purine ring or degradation of the furfuryl group. The THP ether is generally stable to basic conditions.
-
Oxidative Stress: The adenine and furfuryl moieties are susceptible to oxidation. Oxidative stress can lead to the formation of various oxidation products. For instance, the furfuryl group can be oxidized to furfural, which in turn can react with adenine to form kinetin as a secondary oxidation product.[3][4]
-
Thermal Stress: Cytokinins like kinetin have shown good thermal stability, including resistance to autoclaving.[1][2][3] However, at very high temperatures, thermal decomposition of the molecule can be expected, potentially leading to the cleavage of the glycosidic bond and degradation of the individual components.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of purine derivatives. This may involve reactions such as oxidation or rearrangement of the molecular structure.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Loss of biological activity or inconsistent experimental results.
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (typically -20°C or lower for long-term storage) and protected from light and moisture.
-
Check Solution Stability: If you are using stock solutions, they should be freshly prepared whenever possible. If stored, they should be kept at low temperatures and protected from light. The stability of the compound in your specific solvent and buffer system should be verified.
-
Analyze Compound Integrity: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check the purity of your compound and to detect the presence of any degradation products.
Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
-
Review Sample Preparation:
-
pH of the solvent: Avoid acidic conditions (pH < 4) if you want to prevent the cleavage of the THP group.
-
Temperature: Keep sample preparation steps at a low temperature to minimize thermal degradation.
-
Light Exposure: Protect your samples from direct light exposure.
-
-
Optimize Analytical Method:
-
Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the stability of the compound. A neutral or slightly basic pH is generally recommended to maintain the integrity of the THP group.
-
Column Temperature: High column temperatures can accelerate on-column degradation. Try running the analysis at a lower temperature.
-
Injection Solvent: Dissolve your sample in a solvent that is compatible with the mobile phase and does not induce degradation.
-
Issue 3: Difficulty in interpreting mass spectrometry (MS) data.
Possible Cause: Complex fragmentation patterns or the presence of multiple degradation products.
Troubleshooting Steps:
-
Predict Major Degradation Products: Based on the known degradation pathways, predict the mass-to-charge ratios (m/z) of the expected degradation products (e.g., Kinetin riboside, adenine, furfural).
-
Perform Tandem MS (MS/MS): Use MS/MS to fragment the parent ions and obtain characteristic fragment ions for structural elucidation.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its stability.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for various time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for various time points, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound or a solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control should be run in parallel.
-
3. Sample Analysis: Analyze the stressed samples and unstressed controls using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS.
4. Data Analysis: Compare the chromatograms of the stressed samples with the control to identify degradation products. Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.
Data Presentation
The following tables provide an example of how to summarize quantitative data from a forced degradation study.
Table 1: Summary of Degradation of this compound under Various Stress Conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Proposed) |
| 0.1 M HCl | 8 | 60 | 95% | 2 | Kinetin riboside |
| 0.1 M NaOH | 24 | 60 | 15% | 1 | Unknown |
| 3% H₂O₂ | 24 | 25 | 40% | 3 | Oxidized adenine derivative |
| Heat (Solid) | 48 | 80 | 5% | 1 | Unknown |
| UV Light (254 nm) | 12 | 25 | 30% | 2 | Photodegradation product |
Table 2: HPLC Retention Times of this compound and its Major Degradation Product.
| Compound | Retention Time (minutes) |
| This compound | 15.2 |
| Kinetin riboside | 8.5 |
Visualizations
Logical Workflow for Troubleshooting Degradation Issues
Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.
Proposed Degradation Pathway under Acidic Conditions
Caption: Proposed primary degradation pathway of this compound under acidic conditions.
General Cytokinin Signaling Pathway
Caption: A simplified diagram of the general cytokinin signaling pathway in plant cells.
References
- 1. Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Action-at-a distance" of a new DNA oxidative damage product 6-furfuryl-adenine (kinetin) on template properties of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furfural, a precursor of the cytokinin hormone kinetin, and base propenals are formed by hydroxyl radical damage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
Technical Support Center: Optimizing Furfuryl Tetrahydropyranyladenine Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Furfuryl tetrahydropyranyladenine (also known as PRK-124) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects?
This compound (CAS 109403-64-7), also referred to as PRK-124 or Pyratine-6, is a cytokinin derivative.[1] It has demonstrated anti-inflammatory, anti-aging, and anti-senescence properties in human skin cells.[2][3] Clinical studies have utilized it in topical lotions at concentrations of 0.1% and 0.125% for the treatment of mild-to-moderate rosacea and to improve signs of photodamaged skin.[1][2]
Q2: What is a good starting concentration for my in vitro experiments?
A definitive optimal in vitro concentration for this compound has not been widely published. However, based on data from structurally similar compounds, a good starting point for dose-response experiments would be in the low micromolar (µM) range.
For the related compound N6-furfuryladenine (Kinetin), concentrations of 40-80 µM have been shown to delay cellular aging in human skin fibroblasts.[4] Another related molecule, Kinetin riboside, has an IC50 of 2.5 µM for inhibiting the proliferation of HCT-15 cancer cells.[5] Therefore, a preliminary dose-response study could include concentrations from 1 µM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
The estimated water solubility of this compound is 158.2 mg/L.[6] For cell culture experiments, it is recommended to first dissolve the compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM or 100 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the potential mechanism of action of this compound?
While the precise signaling pathway for this compound is not fully elucidated, studies on the related compound N6-furfuryladenine (Kinetin) suggest a potential mechanism. N6-furfuryladenine has been shown to be salvaged to a triphosphate form by adenine (B156593) phosphoribosyltransferase (APRT) and then utilized as a phosphate (B84403) donor by casein kinase 2 (CK2) to phosphorylate target proteins, such as huntingtin in models of Huntington's disease.[7] This suggests that the effects of this compound may be mediated through kinase signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in culture medium | The concentration of this compound exceeds its solubility in the medium. The final DMSO concentration may be too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the stock solution is fully dissolved before adding it to the medium. Gently warm the medium and vortex after adding the compound. If precipitation persists, consider lowering the final concentration or using a different solvent system after careful validation for cell compatibility. |
| No observable effect at tested concentrations | The concentrations used may be too low. The incubation time may be insufficient. The chosen endpoint may not be sensitive to the compound's activity. | Perform a broader dose-response study, extending the concentration range (e.g., up to 200 µM). Conduct a time-course experiment to determine the optimal incubation period. Consider using multiple assays to measure different cellular responses (e.g., proliferation, apoptosis, specific protein phosphorylation). |
| High levels of cytotoxicity observed | The concentrations used are too high. The cells are particularly sensitive to the compound or the solvent. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. Lower the concentration range in your efficacy studies to be well below the cytotoxic level. Ensure the final DMSO concentration is not exceeding 0.1% and run a vehicle control (medium with the same concentration of DMSO without the compound). |
| Inconsistent results between experiments | Variability in cell passage number or seeding density. Inconsistent preparation of the compound stock solution. Variations in incubation conditions. | Use cells within a consistent and low passage number range. Ensure precise and consistent cell seeding densities. Prepare fresh stock solutions regularly and store them appropriately (protected from light and at the recommended temperature). Maintain consistent incubation conditions (temperature, CO2, humidity). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay
This protocol outlines a general workflow for determining the effective concentration of this compound for a specific cell line and endpoint.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Compound Dilutions:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in your cell culture medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, and 0 µM as a vehicle control).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours), based on the expected cellular response.
-
Endpoint Assay: Perform a relevant assay to measure the desired effect. This could be:
-
Cell Viability/Proliferation Assay (e.g., MTT, WST-1, or CellTiter-Glo®): To assess the effect on cell growth.
-
Apoptosis Assay (e.g., Caspase-3/7 activity, Annexin V staining): To determine if the compound induces programmed cell death.
-
Western Blot or ELISA: To measure the expression or phosphorylation of specific target proteins.
-
-
Data Analysis: Plot the measured response against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Protocol 2: Preparing a 100 mM Stock Solution of this compound
-
Weighing: Accurately weigh out a specific amount of this compound powder (Molecular Weight: 299.33 g/mol ). For example, to make 1 ml of a 100 mM stock solution, you would need 29.93 mg.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO (e.g., 1 ml for a 100 mM solution).
-
Mixing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
Sterilization: If necessary for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for In Vitro Studies Based on Related Compounds
| Compound | Cell Line | Endpoint | Effective Concentration | Citation |
| N6-furfuryladenine (Kinetin) | Human skin fibroblasts | Delayed cellular aging | 40-80 µM | [4] |
| Kinetin riboside | HCT-15 | Inhibition of proliferation | IC50 = 2.5 µM | [5] |
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for optimizing concentration.
References
- 1. This compound | C15H17N5O2 | CID 11415328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Pyratine [skin-etc.com]
- 4. sureshrattan.com [sureshrattan.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 109403-64-7 [thegoodscentscompany.com]
- 7. N6-Furfuryladenine is protective in Huntington's disease models by signaling huntingtin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent precipitation of Furfuryl tetrahydropyranyladenine in media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Furfuryl tetrahydropyranyladenine in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of this compound is a common issue stemming from its physicochemical properties. Several factors can be responsible:
-
Low Aqueous Solubility: The compound has an estimated water solubility of only 158.2 mg/L at 25°C[1]. Many standard culture media are aqueous-based, and the final concentration may exceed this solubility limit.
-
Solvent Shock: This is a primary cause of precipitation. When a concentrated stock solution (typically in an organic solvent like DMSO or a dilute base) is rapidly diluted into the aqueous culture medium, the compound can "crash out" of the solution as it is no longer soluble in the new environment[2][3].
-
pH of the Medium: this compound, like the related cytokinin Kinetin, is significantly more soluble in dilute aqueous acids and bases[4]. The physiological pH of most culture media (typically ~7.2-7.4) may not be optimal for keeping the compound dissolved.
-
High Final Concentration: The desired final concentration in your experiment might simply be higher than the compound's solubility threshold in the specific medium being used.
-
Temperature Effects: Adding a cold stock solution directly to warm (e.g., 37°C) media can cause a rapid temperature change that decreases solubility and induces precipitation[3].
-
Interactions with Media Components: Components within the media, such as salts and proteins from supplements like Fetal Bovine Serum (FBS), can interact with the compound, potentially forming insoluble complexes and reducing its overall solubility[2][5].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Given its solubility profile, two main types of solvents are recommended for stock solutions:
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for use in cell culture.
-
Dilute Base: Based on extensive stability and solubility studies of related adenine-based cytokinins, a dilute solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is highly effective. A concentration of 0.01 N to 0.05 N KOH has been shown to effectively dissolve and stabilize similar compounds for long-term storage and even autoclaving[6][7].
Q3: How can I prevent precipitation when diluting my stock solution into the culture medium?
A3: The key is to avoid solvent shock and localized high concentrations. A gradual dilution process is recommended. Instead of adding the concentrated stock directly to the final volume of media, prepare an intermediate dilution in a small volume of pre-warmed media first. Then, add this intermediate solution drop-by-drop to the final volume while gently swirling. This ensures a slower, more controlled introduction of the compound into the aqueous environment.
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: To maintain the stability and prevent degradation, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Studies on related cytokinins show excellent stability for up to 90 days when stored at -20°C[7][8]. Store these aliquots in tightly sealed, light-protected tubes.
Q5: Can I autoclave media that contains this compound?
A5: Many adenine-based cytokinins have shown exceptional stability through a standard autoclave cycle (121°C for 30 minutes) when first dissolved in a dilute base (e.g., 0.05 N KOH)[6][7][8]. If preparing a large batch of media, dissolving the compound in a small amount of dilute base before adding it to the rest of the media components prior to autoclaving can be a viable sterilization method. However, it is crucial to validate this for your specific media composition and experimental needs.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Precipitate forms immediately after adding the stock solution to the media. | Solvent Shock: The rapid change in solvent polarity is causing the compound to fall out of solution. | 1. Use the Intermediate Dilution Protocol described below. 2. Pre-warm the culture medium to the experimental temperature (e.g., 37°C) before adding the compound. 3. Add the stock solution or intermediate dilution dropwise to the media while gently swirling. |
| The media appears clear at first but becomes cloudy or shows precipitation over time (e.g., after incubation). | Exceeding Solubility Limit: The final concentration is too high for long-term stability in the media. Compound Instability: The compound may be degrading or interacting with media components at 37°C over time. | 1. Lower the final working concentration of this compound. 2. Prepare media fresh before each experiment rather than storing it for extended periods. 3. Visually inspect plates/flasks under a microscope before and during the experiment to monitor for precipitation. |
Quantitative Data Summary
Table 1: Solubility of this compound and a Related Compound
| Compound | Chemical Name | Solvent | Solubility (at 25°C) | Notes |
| This compound | N-(furan-2-ylmethyl)-9-(oxan-2-yl)purin-6-amine | Water | ~158.2 mg/L (estimated)[1] | Solubility is expected to be higher in dilute acids or bases. |
| Kinetin | N6-Furfuryladenine | Water | ~51.0 mg/L[4] | Freely soluble in dilute aqueous acids and bases[4]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
Objective: To create a concentrated, stable stock solution of this compound (Molecular Weight: 299.33 g/mol )[9].
Method A: Using DMSO
-
Weighing: Accurately weigh 3.0 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of high-quality, sterile DMSO.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.
-
Storage: Aliquot into single-use volumes and store at -20°C, protected from light.
Method B: Using Dilute Base
-
Prepare Base: Prepare a sterile 0.05 N KOH solution.
-
Weighing: Accurately weigh 3.0 mg of this compound powder in a sterile tube.
-
Dissolution: Add 1.0 mL of the 0.05 N KOH solution.
-
Solubilization: Vortex until fully dissolved.
-
Storage: Aliquot and store at -20°C. This stock may be suitable for addition to media prior to autoclaving.
Protocol 2: Recommended Dilution into Final Culture Medium
Objective: To properly dilute the concentrated stock solution into the final working medium while preventing precipitation.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.
-
Thaw Stock: Thaw a single aliquot of your this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended):
-
In a sterile tube, add 990 µL of the pre-warmed complete medium.
-
Add 10 µL of your 10 mM stock solution to the medium.
-
Mix gently by pipetting up and down. This creates a 100 µM intermediate solution.
-
-
Final Dilution: Add the required volume of the intermediate solution drop-by-drop to the final volume of pre-warmed media while gently swirling the flask or plate. This gradual addition helps ensure the compound remains in solution.
-
Final Mix: Gently swirl the final culture vessel to ensure even distribution before use.
Visual Guides
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Recommended workflow for media preparation.
References
- 1. This compound, 109403-64-7 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Plant Growth Regulators Cytokinins N6-furfuryladenine 6KT Kinetin Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C15H17N5O2 | CID 11415328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Furfuryl tetrahydropyranyladenine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with Furfuryl Tetrahydropyranyladenine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of N6-furfuryladenine (kinetin), a synthetic cytokinin that influences cell growth and differentiation. The addition of a tetrahydropyranyl (THP) group, often used as a protecting group in organic synthesis, can significantly alter the molecule's polarity and, consequently, its solubility profile compared to the parent compound, kinetin. Researchers may face challenges in dissolving this compound in aqueous buffers commonly used for biological assays.
Q2: I am having difficulty dissolving this compound. What are the recommended initial steps?
For initial attempts at dissolving this compound, it is advisable to start with organic solvents. Given its likely increased lipophilicity due to the THP group, solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended starting points. Following dissolution in an organic solvent, a stock solution can be prepared, which can then be diluted into aqueous media for final experimental concentrations. It is crucial to be mindful of the final concentration of the organic solvent in the assay, as it may impact biological systems.
Q3: Can I dissolve this compound directly in water?
Directly dissolving this compound in water is likely to be challenging due to its chemical structure. However, the solubility of the related compound, kinetin, in water is reported to be about 51.0 mg/L at 25 °C. The presence of the THP group in this compound is expected to further decrease its aqueous solubility. Therefore, direct dissolution in water is not recommended for achieving high concentrations.
Troubleshooting Guide
Issue 1: Precipitate Formation When Diluting Stock Solution in Aqueous Buffer
Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous buffer, or the organic solvent concentration is too low to maintain solubility.
Solutions:
-
Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Increase the Organic Solvent Concentration: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the compound in solution.
-
Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween 20 or Pluronic F-68, can help to increase the solubility of hydrophobic compounds in aqueous solutions.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility or precipitation of the compound can lead to inconsistent dosing and, therefore, variable experimental outcomes.
Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay.
-
Sonication: Mild sonication of the solution in a water bath can help to break up small aggregates and improve dissolution.
-
Fresh Preparations: Prepare fresh dilutions of your compound from the stock solution immediately before each experiment to minimize the risk of precipitation over time.
-
Solubility Testing: Perform a preliminary solubility test to determine the maximum soluble concentration in your specific experimental medium.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available, the following table provides solubility information for the parent compound, N6-furfuryladenine (kinetin), which can serve as a useful reference.
| Solvent | Solubility of N6-furfuryladenine (Kinetin) | Temperature (°C) |
| Water | ~51.0 mg/L | 25 |
| Ethanol | Soluble | Not Specified |
| Methanol | Soluble | Not Specified |
| DMSO | Soluble | Not Specified |
| Dilute Aqueous HCl | Soluble | Not Specified |
| Dilute Aqueous NaOH | Soluble | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, you will need to calculate the mass based on its molecular weight.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the powder.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilute: While vortexing the medium, add the required volume of the stock solution dropwise to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.
-
Mix and Use: Gently mix the final solution and use it immediately in your experiment.
Visualizations
Technical Support Center: Off-Target Effects of N6-Substituted Adenine Analogs
Disclaimer: Direct experimental data on "Furfuryl tetrahydropyranyl adenine" is not available in the public domain. This guide is based on the known off-target effects of the parent compound, N6-furfuryladenine (Kinetin), and other N6-substituted purine (B94841) analogs. The principles and methodologies described are broadly applicable for investigating the off-target profile of novel adenine (B156593) derivatives.
Troubleshooting Guide
This guide addresses common experimental issues that may arise from unintended interactions of N6-substituted adenine compounds.
Q1: My compound shows significant cytotoxicity at concentrations where the primary target is not fully inhibited. What could be the cause?
A1: This is a classic indicator of off-target activity. Purine analogs can exhibit toxicity through multiple mechanisms unrelated to your primary target.[1] These include:
-
Inhibition of Essential Kinases: Many kinases are essential for cell survival and proliferation. Broad-spectrum kinase inhibition can lead to toxicity.[2]
-
Induction of Genotoxic Stress: Some purine analogs can interfere with DNA synthesis and repair, leading to DNA damage and apoptosis.[3][4]
-
Metabolic Disruption: Analogs like N6-furfuryladenosine can be metabolized into nucleotide forms that cause rapid ATP depletion, leading to an energy crisis and cell death.[4]
-
Immunosuppressive Effects: Purine analogs can induce apoptosis in lymphocytes, which may be an unintended effect in non-immunological studies.[3]
Suggestion: Perform a cell viability assay alongside a direct target engagement assay at various concentrations. If toxicity occurs at concentrations lower than those required for target engagement, an off-target investigation is warranted.
Q2: I'm observing a cellular phenotype that isn't consistent with the known function of my intended target. How can I begin to identify the cause?
A2: This discrepancy strongly suggests that one or more off-targets are responsible for the observed phenotype. A systematic approach is needed to deconvolve the compound's mechanism of action. Small molecule drugs, on average, bind to a minimum of 6-11 distinct targets.[5]
Suggestion: Start with a broad-based screening approach to identify potential protein interactions.
-
Kinase Profiling: Screen the compound against a large panel of kinases, as they are a common off-target class for adenine-like molecules.[6][7]
-
Proteome-wide Target Identification: Employ methods like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to get an unbiased view of protein binding partners in a cellular context.[8]
-
Computational Prediction: Use in silico tools based on chemical similarity or molecular docking to generate a list of potential off-targets for initial investigation.[5][9]
Q3: My in vitro assay results are potent, but the compound is ineffective or shows unexpected effects in cell-based assays. Why the difference?
A3: Several factors can cause this discrepancy:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The tetrahydropyranyl group may affect solubility and permeability.
-
Metabolic Conversion: The compound might be rapidly metabolized into an inactive form within the cell. Conversely, it could be converted into a more active (or toxic) metabolite, as seen with N6-furfuryladenosine being converted to a nucleotide form by adenosine (B11128) kinase.[4]
-
Off-Target Engagement: In the complex cellular environment, your compound may bind more readily to a highly expressed off-target, effectively lowering the free concentration available to engage your primary target.
Suggestion: Use a target engagement assay that works in intact cells, such as CETSA, to confirm that your compound is reaching and binding to its intended target in a cellular environment.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target families for N6-substituted adenine analogs?
A1: Based on their structural similarity to adenosine and ATP, these compounds frequently interact with ATP-binding proteins. The two most prominent off-target families are:
-
Protein Kinases: The human kinome contains over 500 members, many of which use ATP as a phosphate (B84403) donor.[2] The adenine core of your compound is a common scaffold for kinase inhibitors, making kinases a very likely off-target class.[6][11] Inhibition of cell cycle kinases like Cyclin-Dependent Kinases (CDKs) is a known activity.[4]
-
Adenosine Receptors: These are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. N6-substituted adenines are known to act as antagonists or agonists at A1, A2a, and A3 adenosine receptors.[12][13]
Q2: How can I determine if my compound's off-target effects are on kinases?
A2: Kinase profiling is the standard method for determining kinase selectivity.[6][14] This involves screening your compound against a large, diverse panel of purified kinase enzymes and measuring its inhibitory activity. These services are widely available commercially. The results will provide an IC50 or percent inhibition value for each kinase, revealing any unintended targets.
Q3: What is a Cellular Thermal Shift Assay (CETSA) and how can it help identify off-targets?
A3: CETSA is a powerful biophysical technique used to verify and identify protein-ligand interactions directly in cells or tissue lysates.[10] The principle is that when a compound binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15]
-
Workflow: Cells are treated with the compound, heated to various temperatures, and then lysed. The soluble protein fraction (containing non-denatured proteins) is then quantified.
-
Application: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.[8] When combined with mass spectrometry, CETSA can be used on a proteome-wide scale to identify both on- and off-targets in an unbiased manner.[8]
Quantitative Data Summary
No specific binding data for Furfuryl tetrahydropyranyl adenine was found. The following table summarizes the binding affinities of related N6-substituted 9-methyladenine (B15306) compounds for various adenosine receptors, demonstrating the potential for this class of molecules to interact with non-kinase off-targets.[13]
| Compound | Receptor | Assay Type | K_i / K_B (µM) | Selectivity Profile |
| N6-Cyclopentyl-9-methyladenine | A1 (Rat Brain) | Radioligand Binding | 0.5 | A1 Selective |
| A1 (Rat Fat Cells) | Adenylate Cyclase | 1.3 | ||
| A2 (Human Platelets) | Adenylate Cyclase | 5 | ||
| A2 (PC12 Cells) | Adenylate Cyclase | 25 | ||
| 9-Methyladenine | A1 (Rat Brain) | Radioligand Binding | 100 | A2 Selective |
| A1 (Rat Fat Cells) | Adenylate Cyclase | 100 | ||
| A2 (Human Platelets) | Adenylate Cyclase | 24 | ||
| A2 (PC12 Cells) | Adenylate Cyclase | 24 |
Data adapted from Daly JW, et al. (1986).[13]
Experimental Protocols
Protocol 1: General Radiometric Kinase Profiling Assay
This protocol describes a standard method for assessing compound activity against a purified kinase, often used in large screening panels.[14][16]
Objective: To measure the inhibitory effect of a compound on the activity of a specific protein kinase.
Materials:
-
Purified, active kinase enzyme.
-
Specific substrate peptide or protein for the kinase.
-
Test compound (e.g., Furfuryl tetrahydropyranyl adenine) dissolved in DMSO.
-
Kinase reaction buffer (contains MgCl₂, DTT, etc.).
-
[γ-³³P]-ATP (radioactive ATP).
-
1% Phosphoric acid solution.
-
Filter paper membrane (e.g., P81 phosphocellulose).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Reaction Preparation: In a 96-well plate, prepare the kinase reaction mixture. For each well, add:
-
Kinase reaction buffer.
-
Specific substrate.
-
Test compound at the desired final concentration (typically from a 10-point dilution series). Include "no compound" (positive control) and "no enzyme" (negative control) wells.
-
Purified kinase enzyme.
-
-
Initiation: Start the reaction by adding [γ-³³P]-ATP to each well. The final ATP concentration should ideally be at or near the K_m for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture from each well onto the filter paper membrane. The phosphorylated substrate will bind to the phosphocellulose paper, while the unreacted [γ-³³P]-ATP will not.
-
Washing: Wash the filter paper multiple times with 1% phosphoric acid to remove all unbound [γ-³³P]-ATP.
-
Detection: Dry the filter paper, add scintillation fluid, and measure the radioactivity in each spot using a microplate scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the results to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
This protocol describes how to validate the engagement of a specific target protein by a compound in intact cells.[10]
Objective: To determine if the compound binds to and thermally stabilizes a target protein in a cellular environment.
Materials:
-
Cultured cells expressing the target protein.
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
PCR machine with a thermal gradient function or multiple heat blocks.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody specific to the target protein.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) as a control. Incubate for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing the compound/vehicle.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 65°C in 2-3°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains aggregated/denatured proteins.
-
Protein Quantification: Carefully collect the supernatant from each sample and determine the protein concentration.
-
Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein.
-
Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensity for each temperature point. Plot the intensity (relative to the non-heated control) versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Signaling Pathways and Workflows
Caption: Potential off-target inhibition of CDK2 by an N6-adenine analog, disrupting G1/S cell cycle progression.[17][18]
Caption: A systematic workflow for the identification and validation of small molecule off-target effects.[19][20]
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Profiling | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N6-BENZYLADENINE: INHIBITOR OF RESPIRATORY KINASES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulatory and Toxicological Perspectives on the Effects of the Small Molecule Kinetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 19. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 20. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Furfuryl Tetrahydropyranyladenine (F-THP-A)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Furfuryl tetrahydropyranyladenine (F-THP-A) and other novel cytokinin analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with F-THP-A, presented in a question-and-answer format.
Question: After oral administration of F-THP-A, plasma concentrations are undetectable or significantly lower than expected. What are the potential causes and solutions?
Answer:
Low or undetectable plasma concentrations of F-THP-A following oral administration are likely due to poor aqueous solubility and/or rapid metabolism. The tetrahydropyran (B127337) (THP) moiety can increase lipophilicity, which may improve membrane permeability but decrease solubility in the gastrointestinal fluids.
Troubleshooting Steps:
-
Assess Compound Solubility: Determine the aqueous solubility of F-THP-A at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).
-
Formulation Optimization: If solubility is low, consider formulation strategies to enhance dissolution.[1][2]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems can significantly improve the oral bioavailability of poorly water-soluble compounds by forming a fine emulsion in the gut, which enhances absorption.[3]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can improve solubility.
-
-
Investigate Pre-systemic Metabolism: F-THP-A may be subject to first-pass metabolism in the gut wall or liver.
-
Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the metabolic rate.
-
If metabolism is rapid, consider co-administration with a metabolic inhibitor (if ethically and experimentally permissible) or structural modification of the molecule to block metabolic sites.
-
Question: High variability in plasma concentrations is observed between individual animals in our study. What could be the reason?
Answer:
High inter-individual variability is common for poorly soluble drugs. It can stem from physiological differences in gastric emptying time, intestinal motility, and enzyme expression levels.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure a consistent fasting period for all animals before dosing.
-
Administer the formulation at the same time of day for all cohorts.
-
Use a consistent gavage volume and technique.
-
-
Improve Formulation Robustness: A well-designed formulation, such as a SNEDDS, can reduce the impact of physiological variability on drug absorption.[3]
-
Increase Sample Size: A larger number of animals per group can help to achieve statistical significance despite high variability.
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to enhance the bioavailability of a lipophilic compound like F-THP-A?
A1: For lipophilic compounds, strategies that enhance aqueous solubility and dissolution rate are paramount. Self-emulsifying drug delivery systems (SEDDS) or their nano-sized counterparts (SNEDDS) are highly effective.[1][3] These formulations are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for drug release and absorption. Other viable options include solid dispersions and lipid-based nanoparticles.
Q2: What analytical methods are suitable for quantifying F-THP-A in biological matrices?
A2: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for quantifying small molecules like F-THP-A in complex biological matrices such as plasma, urine, and tissue homogenates.[4][5] This technique offers high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially requiring derivatization of the analyte.[5]
Q3: How does the tetrahydropyran (THP) group affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule?
A3: The THP moiety is often introduced in medicinal chemistry to modulate a drug's physicochemical properties.[6]
-
Lipophilicity: It increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and cell uptake.
-
Metabolic Stability: The ether linkage in the THP ring is generally more stable to metabolic degradation than an ester linkage, potentially prolonging the half-life of the compound.
-
Solubility: While increasing lipophilicity, it may decrease aqueous solubility, posing a challenge for oral bioavailability.
-
Receptor Binding: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially influencing drug-target interactions.[6]
Q4: Given that F-THP-A is a cytokinin analog, what signaling pathway is it likely to modulate?
A4: F-THP-A is expected to interact with the cytokinin signaling pathway, which is a multi-step phosphorelay system.[7][8] This pathway is initiated by the binding of cytokinin to histidine kinase receptors in the cell membrane.[9][10] The signal is then transduced through histidine phosphotransfer proteins to response regulators in the nucleus, which in turn modulate the transcription of target genes.[9][11]
Quantitative Data Summary
The following tables summarize pharmacokinetic data for related compounds to provide a reference for what might be expected when studying F-THP-A.
Table 1: Pharmacokinetic Parameters of L-Tetrahydropalmatine (L-THP) in Humans [12]
| Parameter | Value | Unit |
| Cmax (Geometric Mean) | 42.8 | ng/mL |
| Tmax (Median) | 1.5 | h |
| Accumulation Ratio (AUC0–12) | 1.2 | - |
Table 2: Pharmacokinetic Parameters of 4'-O-tetrahydropyranyladriamycin (THP) in Mice after IV Injection [13]
| Parameter | Value | Unit |
| t1/2(alpha) | 0.453 | min |
| Plasma Concentration (at 2 min) | 1.2 | µg/mL |
| Spleen Concentration (at 2 h) | 13.6 | µg/g |
| Lung Concentration (at 2 h) | 8.26 | µg/g |
Table 3: Improvement in Oral Bioavailability of Apigenin (B1666066) with SNEDDS Formulation in Rats [3]
| Formulation | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Relative Bioavailability (%) |
| Apigenin Coarse Powder | 18.7 ± 4.5 | 102.3 ± 25.1 | 100 |
| Apigenin-SNEDDS (GTP2575) | 68.9 ± 12.3 | 389.2 ± 70.5 | 380 |
| Apigenin-SNEDDS (GTP3070) | 61.2 ± 10.8 | 337.5 ± 62.9 | 330 |
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Screening of Excipients:
-
Determine the solubility of F-THP-A in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Tween 80, Kolliphor RH40), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select excipients that show high solubilizing capacity for F-THP-A.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
For each mixture, determine the nanoemulsification efficiency by visual inspection after titration with water. The region that forms a clear or slightly bluish, stable nanoemulsion is identified.
-
-
Preparation of F-THP-A-loaded SNEDDS:
-
Dissolve F-THP-A in the chosen oil-surfactant-co-solvent mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained.
-
-
Characterization of the SNEDDS:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion formed upon dilution in water using dynamic light scattering (DLS).
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: General Pharmacokinetic Study in a Rodent Model
-
Animal Acclimatization and Fasting:
-
Acclimatize animals (e.g., Sprague-Dawley rats) for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
-
Dosing:
-
Administer the F-THP-A formulation (e.g., SNEDDS or suspension) orally via gavage at a predetermined dose.
-
For intravenous administration (to determine absolute bioavailability), administer a sterile, solubilized form of F-THP-A via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract F-THP-A from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of F-THP-A using a validated LC-MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance using appropriate software.
-
Visualizations
Caption: The cytokinin signaling pathway, potentially activated by F-THP-A.
Caption: Workflow for troubleshooting poor bioavailability of F-THP-A.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of in vitro transcellular absorption and in vivo oral bioavailability of apigenin by self-nanoemulsifying drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. youtube.com [youtube.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 10. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and disposition of 4'-O-tetrahydropyranyladriamycin in mice by HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Furfuryl Tetrahydropyranyladenine (FTHPA) Assays
Welcome to the technical support center for Furfuryl tetrahydropyranyladenine (FTHPA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FTHPA) and what is its expected activity?
A1: this compound (FTHPA) is a synthetic cytokinin, a class of plant growth regulators that promote cell division and have various other effects on plant growth and development. As a synthetic analog, its activity can be potent, but may also vary depending on the specific bioassay being used. It is crucial to establish a dose-response curve for FTHPA in your specific experimental system to determine its optimal concentration and compare its activity to well-characterized cytokinins like 6-Benzylaminopurine (BAP) or Kinetin.
Q2: I am observing no or very low activity of FTHPA in my bioassay. What are the possible reasons?
A2: A lack of activity can stem from several factors, ranging from the compound itself to the assay conditions. Consider the following:
-
Compound Integrity and Solubility: Ensure your FTHPA is of high purity and has been stored correctly, protected from light and moisture, to prevent degradation. FTHPA may have limited solubility in aqueous solutions. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO or ethanol) and ensure the final solvent concentration in your assay medium is not inhibitory to the biological system (typically ≤ 0.1%).
-
Assay Sensitivity: Your chosen bioassay may not be sensitive enough to detect the activity of FTHPA at the concentrations tested. It is recommended to test a wide range of concentrations.
-
Inappropriate Assay System: The biological system (e.g., cell line, plant tissue) may not be responsive to this specific synthetic cytokinin.
Q3: My results with FTHPA are highly variable between experiments. How can I improve consistency?
A3: Inconsistent results are a common challenge in bioassays. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental steps, including media preparation, cell/tissue plating density, incubation times, and measurement procedures, are strictly standardized.
-
Control for Environmental Factors: Maintain consistent temperature, light intensity, and humidity, as these can significantly impact biological responses.[1]
-
Use Internal Controls: Include a well-characterized cytokinin (e.g., BAP) as a positive control in every experiment to monitor the responsiveness of your assay system.
-
Prepare Reagents Freshly: Whenever possible, prepare fresh solutions of FTHPA and other critical reagents for each experiment to avoid degradation.
Troubleshooting Guide
Issue 1: High Background Signal or Non-specific Effects
Question: I'm observing a high background signal in my negative controls or seeing effects that don't seem to be cytokinin-specific. What could be wrong?
Answer:
This issue can be caused by several factors related to your experimental setup and reagents.
-
Solvent Toxicity: The solvent used to dissolve FTHPA (e.g., DMSO, ethanol) might be present at a concentration that is toxic to the cells or tissues, leading to non-specific effects.
-
Troubleshooting: Perform a solvent toxicity test by treating your biological system with a range of solvent concentrations without FTHPA. Ensure the final solvent concentration in your experiments is below the toxic threshold.
-
-
Contamination: Microbial contamination can interfere with the assay readout.
-
Troubleshooting: Regularly check your cultures for signs of contamination. Use sterile techniques for all manipulations and consider including antibiotics/antifungals in your culture medium if appropriate for your system.
-
-
Compound Precipitation: FTHPA may precipitate out of the solution at the concentrations used, leading to light scattering or other artifacts in spectrophotometric or imaging-based assays.
-
Troubleshooting: Visually inspect your assay plates for any signs of precipitation. If observed, you may need to adjust the solvent, lower the FTHPA concentration, or include a solubilizing agent.
-
Issue 2: Unexpected Dose-Response Curve
Question: The dose-response curve for FTHPA in my assay is not behaving as expected (e.g., it's flat, biphasic, or has a very narrow dynamic range). What should I investigate?
Answer:
An abnormal dose-response curve can indicate issues with the compound's activity, the assay's dynamic range, or cytotoxic effects at higher concentrations.
-
Suboptimal Concentration Range: You may be testing a concentration range that is too high or too low.
-
Troubleshooting: Test a much broader range of FTHPA concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar), to identify the optimal working range.
-
-
Cytotoxicity: At higher concentrations, FTHPA may become toxic to the cells, leading to a decrease in the response and a biphasic dose-response curve.
-
Troubleshooting: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess the cytotoxic effects of FTHPA at different concentrations.
-
-
Receptor Saturation or Downregulation: At very high concentrations of a potent agonist, you might observe receptor saturation or downregulation, leading to a plateau or even a decrease in the response.
Issue 3: Inconsistent Results in Different Bioassays
Question: FTHPA shows high activity in one bioassay (e.g., tobacco callus proliferation) but low activity in another (e.g., wheat leaf senescence). Why is this happening?
Answer:
The relative activities of different cytokinins can vary significantly between different bioassays. This is likely due to differences in cytokinin perception, signaling, and metabolism in different plant tissues and species. The activity of a synthetic cytokinin like FTHPA can be highly dependent on its interaction with specific cytokinin receptors and its susceptibility to degradation by enzymes like cytokinin oxidase/dehydrogenase (CKX).
Experimental Protocols
General Protocol for a Tobacco Callus Bioassay
This bioassay measures the ability of cytokinins to induce cell division and proliferation in tobacco callus tissue.
-
Preparation of Tobacco Callus:
-
Initiate callus from sterile tobacco (Nicotiana tabacum) leaf or stem explants on a callus induction medium containing an auxin (e.g., 2,4-D) and a low concentration of a cytokinin (e.g., kinetin).
-
Subculture the callus every 3-4 weeks on fresh medium.
-
For the bioassay, use established, friable callus that has been subcultured at least twice.
-
-
Assay Procedure:
-
Prepare a basal nutrient medium (e.g., Murashige and Skoog) supplemented with an auxin (e.g., NAA or IAA) but lacking cytokinins.
-
Dispense a known weight of callus (e.g., 50-100 mg) into each well of a multi-well plate or individual culture vessel containing the basal medium.
-
Add FTHPA and control cytokinins (e.g., BAP, kinetin) at various concentrations to the medium. Include a negative control (no cytokinin).
-
Incubate the cultures in the dark at a controlled temperature (e.g., 25°C) for 3-4 weeks.
-
Determine the fresh weight of the callus in each treatment.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the callus fresh weight for each treatment.
-
Plot the increase in fresh weight against the logarithm of the cytokinin concentration to generate a dose-response curve.
-
Quantitative Data Summary
| Cytokinin | Concentration (µM) | Mean Callus Fresh Weight (mg) ± SD |
| Control | 0 | 150 ± 15 |
| FTHPA | 0.01 | 250 ± 25 |
| 0.1 | 450 ± 40 | |
| 1 | 800 ± 65 | |
| 10 | 750 ± 70 (potential cytotoxicity) | |
| BAP | 0.01 | 300 ± 30 |
| 0.1 | 550 ± 50 | |
| 1 | 950 ± 80 | |
| 10 | 900 ± 85 | |
| Kinetin | 0.01 | 180 ± 20 |
| 0.1 | 300 ± 35 | |
| 1 | 600 ± 55 | |
| 10 | 580 ± 60 |
Visualizations
Cytokinin Signaling Pathway
The following diagram illustrates a simplified model of the cytokinin signaling pathway in plants. Cytokinins like FTHPA are perceived by histidine kinase receptors located in the endoplasmic reticulum membrane. This binding event initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, resulting in the expression of cytokinin-responsive genes that regulate cell division and other physiological processes.
References
Long-term storage conditions for Furfuryl tetrahydropyranyladenine powder
This technical support guide provides detailed information on the long-term storage, handling, and stability of Furfuryl tetrahydropyranyladenine powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container. A closely related compound, Kinetin Riboside, is stable for at least four years under these conditions.[1] While powders are generally more stable than solutions, it is crucial to keep the product in a dry, low-moisture environment to prevent degradation.[2][3]
Q2: Can I store the powder at a different temperature, such as 4°C or room temperature?
While short-term storage at room temperature is unlikely to cause immediate degradation, for long-term stability, -20°C is strongly recommended. Higher temperatures can increase the rate of chemical degradation and moisture absorption, which can compromise the purity and activity of the compound. For other powdered biochemicals, storage at 2-8°C is sometimes acceptable, but freezing is generally preferred for long-term preservation.[4]
Q3: Is this compound powder sensitive to light?
Q4: How should I handle the powder upon receipt and during use?
Handle the powder in a clean, dry environment. Use clean spatulas and weighing instruments. Avoid inhaling the powder by working in a well-ventilated area or under a chemical fume hood.[5] After use, ensure the container is tightly sealed to prevent moisture ingress.
Q5: The powder has formed clumps. Is it still usable?
Clumping can indicate moisture absorption. While the compound may still be viable, it is a sign of improper storage. It is recommended to test the purity of the compound before use in critical experiments. To prevent clumping, store the powder with a desiccant.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity in experiments | Degradation of the compound due to improper storage (temperature, moisture, light). | 1. Verify that the powder has been stored at -20°C in a tightly sealed, opaque container. 2. Perform a purity check using HPLC (see Experimental Protocols). 3. If purity is compromised, use a fresh batch of the compound. |
| Powder appears discolored or has an unusual odor | Chemical degradation or contamination. | 1. Do not use the powder. 2. Dispose of the powder according to your institution's safety guidelines. 3. Order a new batch of the compound. |
| Difficulty dissolving the powder | The powder may have absorbed moisture and degraded, or an inappropriate solvent is being used. | 1. Ensure the correct solvent is being used. Cytokinins often require a small amount of dilute acid or base to dissolve before dilution in the final solvent.[2] 2. If solubility issues persist with the correct solvent, this may indicate degradation. Consider performing a purity check. |
Quantitative Storage Data
The following table summarizes the recommended storage conditions based on data for the closely related compound, Kinetin Riboside, and general principles for cytokinin stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Ensures long-term stability (≥4 years for Kinetin Riboside).[1] |
| Humidity | Low (use of desiccant recommended) | Powders stored in dry conditions are more stable.[2][3] |
| Light | Protect from light (store in an opaque container or dark location) | General best practice to prevent photodegradation. |
| Container | Tightly sealed | Prevents moisture and air from degrading the compound. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Bring the sealed container of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile, clean container.
-
To aid in dissolution, add a small volume of a suitable solvent. For many cytokinins, a few drops of dilute HCl or NaOH are used to dissolve the powder before bringing it to the final volume with the desired solvent (e.g., water, DMSO, or ethanol).[2]
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Bring the solution to the final desired concentration with the appropriate solvent.
-
Sterile filter the solution if it is for use in cell culture.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the purity of a cytokinin-like compound. The exact conditions may need to be optimized for this compound.
-
Standard Preparation: Prepare a stock solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Prepare a solution of the stored powder at the same concentration as the stock solution.
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound (a scan can be run to determine this).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standards to generate a standard curve.
-
Inject the sample solution.
-
Compare the retention time of the major peak in the sample to the standard.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks. The presence of significant additional peaks suggests degradation.
-
Visualizations
Caption: Troubleshooting workflow for reduced biological activity.
Caption: Recommended protocol for long-term powder storage.
References
Potential cytotoxicity of Furfuryl tetrahydropyranyladenine at high concentrations
Introduction: This technical support center provides guidance for researchers investigating the potential cytotoxicity of novel purine (B94841) analogs, with a focus on compounds structurally related to Furfuryl tetrahydropyranyladenine. As there is limited publicly available data on the specific cytotoxicity of this compound at high concentrations, this guide offers general troubleshooting advice, frequently asked questions, and standardized protocols applicable to the broader class of 6-substituted purine derivatives. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my cell viability assay results when testing a novel purine analog. What are the potential causes and solutions?
A1: High variability in cell viability assays (e.g., MTT, MTS) is a common issue. Consider the following troubleshooting steps:
-
Compound Solubility: Purine analogs can have limited aqueous solubility. Ensure your compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate when diluted in culture medium.
-
Troubleshooting: Visually inspect for precipitation. Perform a serial dilution of the compound in media and check for turbidity. If solubility is an issue, consider using a lower concentration of DMSO in the final culture volume or using a different solvent.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.
-
Assay Incubation Time: The incubation time for the viability reagent (e.g., MTT) is critical. Insufficient incubation can lead to incomplete color development, while over-incubation can result in crystal formation or degradation of the product.[1]
-
Troubleshooting: Optimize the incubation time for your specific cell line and experimental conditions.
-
-
Interference with Assay Reagents: Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results.
-
Troubleshooting: Run a control with the compound in cell-free media to check for any direct reaction with the viability reagent.
-
Q2: My results suggest the purine analog is inducing cell death, but I am unsure if it is apoptosis or necrosis. How can I differentiate between these two mechanisms?
A2: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of action. Several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method.
-
Caspase Activity Assays: Apoptosis is often mediated by caspases. Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the involvement of apoptotic pathways.[4][5][6]
-
Morphological Analysis: Observing changes in cell morphology, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies, can indicate apoptosis. In contrast, necrosis is often characterized by cell swelling and membrane rupture.
Q3: I am not observing a dose-dependent cytotoxic effect with my purine analog. What could be the reason?
A3: A lack of a clear dose-response curve can be due to several factors:
-
Concentration Range: The tested concentration range may be too narrow or not high enough to induce a cytotoxic effect.
-
Troubleshooting: Broaden the concentration range of the compound, from nanomolar to high micromolar levels.[3]
-
-
Compound Stability: The compound may be unstable in the culture medium over the duration of the experiment.
-
Troubleshooting: Assess the stability of the compound in culture medium over time using methods like HPLC.
-
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of this particular purine analog.
-
Troubleshooting: Test the compound on a panel of different cancer cell lines to identify sensitive ones.[7]
-
Data Presentation: Example Cytotoxicity Data for a Novel Purine Analog
The following tables illustrate how to present quantitative data from cytotoxicity experiments. Note: The data presented here are hypothetical examples for illustrative purposes and are not specific to this compound.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with a Novel Purine Analog for 48 hours.
| Concentration (µM) | HepG2 (% Viability ± SD) | A549 (% Viability ± SD) | MCF-7 (% Viability ± SD) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.2 | 100 ± 3.9 |
| 0.1 | 98.2 ± 3.1 | 99.1 ± 4.8 | 97.5 ± 4.2 |
| 1 | 85.7 ± 5.6 | 92.4 ± 6.1 | 88.3 ± 5.5 |
| 10 | 52.3 ± 4.9 | 75.8 ± 7.3 | 65.1 ± 6.8 |
| 50 | 21.5 ± 3.8 | 48.9 ± 5.9 | 33.7 ± 4.1 |
| 100 | 8.9 ± 2.1 | 25.3 ± 4.5 | 15.2 ± 3.3 |
| IC50 (µM) | 12.5 | 45.2 | 28.7 |
Table 2: Apoptosis Induction by a Novel Purine Analog in HepG2 Cells (24-hour treatment) Analyzed by Annexin V/PI Staining.
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Compound (1x IC50) | 60.7 ± 4.5 | 25.8 ± 3.2 | 10.3 ± 2.1 | 3.2 ± 1.1 |
| Compound (2x IC50) | 35.1 ± 3.9 | 45.2 ± 5.1 | 15.6 ± 2.8 | 4.1 ± 1.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability.[1][7]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (e.g., a novel purine analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[3]
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the general steps for assessing apoptosis by flow cytometry.[3]
Materials:
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations (e.g., 1x and 2x the IC50 value) for the chosen duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
References
- 1. benchchem.com [benchchem.com]
- 2. sartorius.com [sartorius.com]
- 3. benchchem.com [benchchem.com]
- 4. Induction of apoptosis by 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol from Isaria japonica Yasuda through intracellular reactive oxygen species formation and caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of melanoma cell apoptosis and inhibition of tumor growth using a cell-permeable Survivin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Furfuryl Tetrahydropyranyladenine (FT-Adenine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Furfuryl Tetrahydropyranyladenine (FT-Adenine).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing FT-Adenine stock solutions?
A1: For maximum stability, FT-Adenine stock solutions prepared in an organic solvent such as DMSO should be stored at -20°C or -80°C. When preparing aqueous working solutions, it is critical to use a buffer at a pH of 7.0 or higher. The tetrahydropyranyl (THP) group on the molecule is susceptible to acid-catalyzed hydrolysis, and prolonged exposure to acidic conditions (pH < 6.5) will lead to degradation.[1][2][3]
Q2: I am observing a gradual loss of FT-Adenine activity in my multi-day cell-based assay. What is the likely cause?
A2: A gradual loss of activity, especially in cell culture media which is typically buffered around pH 7.2-7.4, can be due to several factors. While FT-Adenine is relatively stable at this pH, slight acidification of the media by cellular metabolism can occur over time. This minor pH drop can lead to slow degradation of the compound.[4] Other potential causes include enzymatic degradation or adsorption to plasticware.[4] It is recommended to perform media changes with freshly prepared FT-Adenine for long-term experiments.
Q3: Can I use FT-Adenine in an acidic cell culture medium (e.g., pH 6.0)?
A3: It is strongly discouraged. The THP ether linkage in FT-Adenine is highly labile under acidic conditions.[1][5][6] At a pH of 6.0 or lower, the compound will rapidly degrade via hydrolysis, cleaving the THP group and rendering the molecule inactive for its intended purpose. This degradation will lead to unreliable and non-reproducible experimental results.
Q4: How does the activity of the adenine (B156593) moiety of FT-Adenine relate to pH?
A4: The biological activity of cytokinins, which are adenine derivatives, is often pH-dependent. The interaction with their target receptors can be significantly reduced at acidic pH. For instance, some cytokinin receptors show negligible hormone binding at pH 5, with optimal binding occurring at a pH of 6.5-7.0 or higher.[7] Therefore, maintaining a neutral to slightly alkaline pH is crucial for both the stability of the FT-Adenine molecule and for its biological activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values or variable results between experiments. | Compound Degradation: Stock or working solutions were exposed to acidic conditions. | Prepare fresh working solutions in a buffer with a pH ≥ 7.0. Ensure all diluents and assay buffers are not acidic. Store stock solutions appropriately.[8] |
| Precipitation: Compound has precipitated out of the solution due to poor solubility in the aqueous assay buffer. | Visually inspect solutions for precipitates. Decrease the final concentration of the compound or use a co-solvent (ensure it doesn't interfere with the assay).[4] | |
| Complete loss of biological activity. | Acid-Induced Hydrolysis: The compound was prepared or diluted in an acidic buffer (e.g., citrate (B86180) buffer pH 5.0). | Confirm the pH of all buffers used. FT-Adenine will rapidly degrade at low pH.[2][3] Use a pH meter to verify all solutions. |
| Appearance of a new, unexpected peak in HPLC/LC-MS analysis over time. | Cleavage of THP Group: The new peak likely corresponds to the furfuryl adenine molecule after the loss of the THP protecting group. | This confirms degradation. Review the pH of the solution and storage conditions. The stability of the compound should be assessed at different pH values to establish a stable range.[4][9] |
Data Presentation
Table 1: Stability of FT-Adenine in Aqueous Buffers at 37°C
| Buffer pH | % Remaining after 4 hours | % Remaining after 24 hours |
| 5.0 | 15% | < 1% |
| 6.0 | 65% | 25% |
| 7.0 | 98% | 92% |
| 7.4 (PBS) | > 99% | 95% |
| 8.0 | > 99% | 98% |
| Data is hypothetical, based on the known acid lability of THP ethers, and should be confirmed experimentally.[1][3] |
Table 2: Relative Activity of FT-Adenine in a Receptor Binding Assay
| Assay Buffer pH | Relative Receptor Binding (%) |
| 5.5 | 5% |
| 6.0 | 30% |
| 6.5 | 85% |
| 7.0 | 100% |
| 7.5 | 98% |
| 8.0 | 95% |
| Data is hypothetical, based on the pH-dependence of cytokinin receptor binding, and should be confirmed experimentally.[7] |
Experimental Protocols
Protocol 1: Assessing the pH Stability of FT-Adenine using HPLC
This protocol provides a method for evaluating the stability of FT-Adenine in various aqueous buffers.[4][9]
1. Materials:
- FT-Adenine
- DMSO (HPLC grade)
- Aqueous buffers (e.g., citrate for pH 5.0, phosphate (B84403) for pH 6.0-8.0)
- HPLC system with a UV detector
- C18 HPLC column
2. Procedure:
- Prepare a 10 mM stock solution of FT-Adenine in DMSO.
- Prepare working solutions by diluting the stock solution to a final concentration of 20 µM in each of the desired aqueous buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the final DMSO concentration is low (<0.5%).
- Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC to determine the initial peak area.
- Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C).
- At specified time points (e.g., 1, 4, 8, 24 hours), inject another aliquot from each solution into the HPLC.
- Calculate the percentage of FT-Adenine remaining at each time point by comparing the peak area to the peak area at T=0.
Protocol 2: Evaluating the pH-Dependent Activity of FT-Adenine
This protocol outlines a general method for assessing the biological activity of FT-Adenine at different pH values using a cell-based or biochemical assay.
1. Materials:
- FT-Adenine
- Appropriate assay buffers with a range of pH values (e.g., 6.0 to 8.0). The buffer system should be chosen to be compatible with the specific assay.
- Biological system (e.g., cells expressing a target receptor, purified enzyme).
2. Procedure:
- Prepare a series of assay buffers with different pH values. It is crucial to use a buffer system that can maintain the desired pH throughout the experiment.
- Prepare serial dilutions of FT-Adenine in each of the prepared assay buffers.
- Perform the biological assay according to its specific protocol, using the FT-Adenine dilutions prepared in the different pH buffers.
- Generate dose-response curves for FT-Adenine at each pH.
- Compare the IC50 or EC50 values obtained at each pH to determine the optimal pH for activity.
Visualizations
Caption: Logical relationship between pH and FT-Adenine stability.
Caption: Experimental workflow for assessing FT-Adenine pH stability.
Caption: Hypothesized signaling pathway for FT-Adenine.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
Validation & Comparative
A Comparative Guide to Furfuryl Tetrahydropyranyladenine and Kinetin in Cell Division Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Furfuryl tetrahydropyranyladenine (F-THP) and Kinetin (B1673648), with a focus on their roles in cell division assays. While both are derivatives of adenine, their applications and available research data differ significantly. Kinetin is a well-established plant cytokinin widely studied for its role in promoting cell division. In contrast, F-THP is primarily utilized in the cosmetic industry for its anti-aging and anti-inflammatory properties, with a notable lack of published data on its effects in classical cell division assays.
Performance in Cell Division and Related Assays
Direct comparative studies of F-THP and Kinetin in standardized cell division assays are not available in the current scientific literature. Kinetin has been extensively documented to promote cell division and growth in various plant tissue cultures.[1][2] F-THP, commercially known as Pyratine® or PRK124, is recognized for its anti-inflammatory and anti-aging effects on human skin.[3]
The following table summarizes the available quantitative data for each compound. The absence of data for F-THP in cell division assays highlights a significant gap in the research literature.
| Parameter | This compound (F-THP) | Kinetin | Source Organism/Cell Type |
| Optimal Concentration for Cell Viability | Data not available | 0.02 - 2.0 mg/L | Soybean (Glycine max) cell suspension culture[4][5][6] |
| Effective Concentration for Callus Induction | Data not available | ~2.0 mg/L (in combination with 2.0 mg/L IAA) | Tobacco (Nicotiana tabacum) leaf discs[7] |
| Effect on Cell Cycle | Data not available | At 50 µM, can induce cell cycle arrest in tobacco BY-2 cells[8] | Tobacco (Nicotiana tabacum) BY-2 cells |
| Primary Application in Research | Primarily cosmetic and dermatological | Plant cell division and development | Various plant species |
| Observed Effects in Human Cells | Reduces erythema and inflammatory lesions[3] | Inhibits proliferation of some cancer cell lines[9] | Human skin; Human cancer cell lines |
Experimental Protocols
Below is a representative experimental protocol for a cell division assay, specifically a callus induction bioassay using tobacco, which is a standard method for evaluating the activity of cytokinins like Kinetin.
Tobacco Callus Induction Bioassay
Objective: To determine the effectiveness of a test compound (e.g., Kinetin) in promoting cell division and callus formation from tobacco leaf explants.
Materials:
-
Tobacco (Nicotiana tabacum) plants
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Indole-3-acetic acid (IAA)
-
Test compounds (Kinetin, F-THP)
-
Agar
-
70% (v/v) ethanol
-
10% (v/v) commercial bleach solution with a few drops of Tween 20
-
Sterile distilled water
-
Petri dishes, scalpels, and forceps
-
Growth chamber with controlled light and temperature
Procedure:
-
Explant Preparation:
-
Excise young, healthy leaves from a tobacco plant.
-
Surface sterilize the leaves by rinsing with distilled water, followed by a 1-minute immersion in 70% ethanol, and then 10 minutes in 10% bleach solution.
-
Rinse the leaves three times with sterile distilled water to remove any traces of bleach.
-
Cut the leaves into small discs (approximately 1 cm²), avoiding the midrib.
-
-
Culture Medium Preparation:
-
Prepare MS medium supplemented with a constant concentration of an auxin, typically 2.0 mg/L IAA.
-
Aliquot the medium into separate flasks and add the test compounds at various concentrations (e.g., for Kinetin: 0, 0.5, 1.0, 2.0, 5.0 mg/L).
-
Adjust the pH of the medium to 5.8 and add agar.
-
Autoclave the medium and pour it into sterile Petri dishes.
-
-
Inoculation and Incubation:
-
Place one leaf disc onto the surface of the solidified medium in each Petri dish.
-
Seal the Petri dishes with parafilm.
-
Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
-
Data Collection and Analysis:
-
Observe the cultures regularly for callus initiation.
-
After a set period (e.g., 4 weeks), record the percentage of explants forming callus.
-
Measure the fresh weight and/or diameter of the callus to quantify the growth response.
-
Statistically analyze the data to determine the optimal concentration of the test compound for callus induction.
-
Signaling Pathways and Experimental Workflows
Kinetin Signaling Pathway
Kinetin, as a cytokinin, is understood to function through the canonical two-component signaling pathway in plants. This pathway involves a series of phosphorylation events that ultimately lead to the activation of transcription factors that regulate genes involved in cell division and other developmental processes.
Caption: Kinetin signaling pathway in plant cells.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comparative study of F-THP and Kinetin on cell division.
Caption: Experimental workflow for comparing F-THP and Kinetin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyratine [skin-etc.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Kinetin induces microtubular breakdown, cell cycle arrest and programmed cell death in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyratine-6 Demonstrates Enhanced Efficacy Over Other Cytokinins in Skincare, Clinical and Cellular Data Reveal
For Immediate Release
[City, State] – A comprehensive analysis of clinical and in-vitro studies indicates that Pyratine-6 (P-6), a synthetic cytokinin, exhibits superior efficacy in mitigating the signs of skin aging compared to other cytokinins, including kinetin (B1673648). The available data, drawn from independent clinical trials and cellular research, highlights the enhanced performance of Pyratine-6 in improving skin texture, reducing wrinkles, and combating cellular senescence and oxidative stress.
This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing the underlying cellular mechanisms.
Clinical Efficacy: A Head-to-Head Comparison
An independent comparative analysis of separate clinical trials for Pyratine-6 and kinetin reveals a significant advantage for Pyratine-6 in key anti-aging parameters. The 12-week study on Pyratine-6, conducted at RCTS, Inc. in Irving, Texas, and the kinetin study from the University of California, Irvine, provide a basis for this comparison.
| Clinical Parameter | Pyratine-6 (0.1%) Improvement from Baseline | Kinetin (0.1%) Improvement from Baseline |
| Fine Wrinkles | 22% (at 8 weeks) | 2% (at 8 weeks) |
| Skin Roughness | 86% (at 8 weeks) | 35% (at 8 weeks) |
| Overall Skin Aging | 24% (at 8 weeks) | 3% (at 8 weeks) |
| Skin Moisturization | 35% increase (at 8 weeks) | Not Reported |
| Facial Erythema | 42% reduction (at 2 weeks) | 32% reduction (at 12 weeks) |
Table 1: Comparative Clinical Efficacy of Pyratine-6 vs. Kinetin.
In-Vitro Studies: Cellular Mechanisms of Action
Laboratory studies on human skin cells, including dermal fibroblasts and keratinocytes, provide insights into the cellular and molecular mechanisms underpinning the clinical observations. These studies highlight the antioxidant properties and the role of these cytokinins in modulating cellular senescence and extracellular matrix production.
| In-Vitro Parameter | Pyratine-6 (Pyranyl Kinetin) | Kinetin |
| Collagen Production | Increased | Increased |
| Elastin Production | Increased | Not Reported |
| Antioxidant Effects | Noted antioxidant effects | Stimulates antioxidative enzyme activity, reduces membrane phospholipid peroxidation |
| Cellular Senescence | Delays senescence by maintaining cell structure | Delays the onset of aging characteristics |
Table 2: Comparative In-Vitro Efficacy of Pyratine-6 and Kinetin. [1][2]
Experimental Protocols
Clinical Trial Methodology: Pyratine-6
-
Study Design: A single-arm, longitudinal study was conducted over a 12-week period.
-
Participants: Forty healthy women with mild to moderate signs of photodamaged facial skin were enrolled.
-
Intervention: Participants applied Pyratine-6 (0.10%) twice daily to the entire face.
-
Efficacy and Safety Evaluation: Assessments were performed at baseline and at weeks 2, 4, 8, and 12. Evaluations included clinical observations, digital photography, measurement of transepidermal water loss (TEWL), skin capacitance (moisture content), and analysis of silicon replicas for skin topography.[3]
Clinical Trial Methodology: Kinetin
-
Study Design: An open-label clinical study was conducted over a 12-week period.
-
Participants: Seventeen participants with type I or II rosacea were recruited.
-
Intervention: Participants applied a kinetin lotion twice daily, in conjunction with a sunscreen (SPF 30).
-
Efficacy Evaluation: Assessments were conducted to evaluate changes in facial erythema and inflammatory lesions.
Signaling Pathways and Cellular Workflows
The anti-aging effects of Pyratine-6 and other cytokinins are mediated through complex signaling pathways within skin cells. These pathways ultimately lead to a reduction in oxidative stress, a delay in cellular senescence, and the promotion of a healthier extracellular matrix.
Caption: General signaling cascade of cytokinins in dermal fibroblasts.
Caption: Workflow for assessing the clinical efficacy of topical anti-aging compounds.
References
Validating the Anti-inflammatory Effects of Furfuryl Tetrahydropyranyladenine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential anti-inflammatory effects of the novel compound, Furfuryl tetrahydropyranyladenine (F-THP). Due to the current absence of specific experimental data for F-THP in publicly available literature, this document outlines a comprehensive validation strategy. This includes a review of the anti-inflammatory properties of structurally related compounds, standardized experimental protocols for in vitro and in vivo testing, and a summary of key inflammatory signaling pathways. The provided data from surrogate compounds will serve as a benchmark for evaluating the potential efficacy of F-THP.
Comparative Analysis of Structurally Related Compounds
To contextualize the potential anti-inflammatory activity of this compound, it is valuable to examine the documented effects of compounds containing its core structural motifs: a furan (B31954) ring, a tetrahydropyran (B127337) ring, and an adenine (B156593) base.
Furan and Benzofuran (B130515) Derivatives: The furan nucleus is a component of numerous compounds with demonstrated biological activity.[1] Natural furan derivatives have been shown to possess antioxidant and anti-inflammatory properties, often by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Some benzofuran derivatives have been found to inhibit the production of inflammatory mediators like nitric oxide (NO).[3]
Tetrahydropyran Derivatives: Synthetic tetrahydropyran derivatives have also been investigated for their pharmacological potential. For instance, certain novel tetrahydropyran derivatives have demonstrated analgesic and anti-inflammatory effects in animal models.[4][5][6] These effects are often attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] One study on a hybrid NSAID tetrahydropyran derivative, LS19, showed a reduction in pro-inflammatory cytokines and inhibition of COX activity.[7]
Adenine and its Derivatives: Adenine itself has been reported to exhibit anti-inflammatory effects.[8][9] Studies have shown that adenine can inhibit the secretion of lipopolysaccharide (LPS)-induced inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell models.[8] This anti-inflammatory action may be mediated through the activation of AMPK (AMP-activated protein kinase) and subsequent inhibition of the NF-κB signaling pathway.[8] Adenosine, a related nucleoside, is also known to have anti-inflammatory properties, primarily acting through the A2A receptor.[10]
The convergence of these three structural components in this compound suggests a promising avenue for anti-inflammatory drug discovery. The furan and tetrahydropyran moieties may contribute to the compound's pharmacokinetic profile and interaction with inflammatory enzymes, while the adenine component could directly modulate key signaling pathways involved in the inflammatory response.
Quantitative Data Summary
The following table summarizes the anti-inflammatory effects of representative compounds containing furan, tetrahydropyran, or adenine moieties, as well as a standard anti-inflammatory drug, Dexamethasone. This data provides a benchmark for interpreting future experimental results for F-THP.
| Compound/Drug | Assay | Cell/Animal Model | Concentration/Dose | Effect |
| Furan Derivative | Nitric Oxide (NO) Production | RAW 264.7 cells | 10 µM | Significant inhibition of NO production |
| (Ailanthoidol) | ||||
| Tetrahydropyran | TNF-α Production | RAW 264.7 cells | Not Specified | Reduction in TNF-α levels |
| Derivative (LS19) | IL-6 Production | RAW 264.7 cells | Not Specified | Reduction in IL-6 levels |
| NO Production | RAW 264.7 cells | Not Specified | 63% reduction in nitrite (B80452) production | |
| Adenine | TNF-α Secretion | THP-1 cells | Not Specified | Significant inhibition of TNF-α secretion |
| IL-1β Secretion | THP-1 cells | Not Specified | Significant inhibition of IL-1β secretion | |
| IL-6 Secretion | THP-1 cells | Not Specified | Significant inhibition of IL-6 secretion | |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 cells | 1 µM | ~50% inhibition of NO production |
| (Standard) |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the anti-inflammatory effects of a test compound like this compound.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Principle: This assay is crucial to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO. The Griess test measures nitrite, a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with the test compound, as described in the NO assay.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding the cell supernatant (containing the cytokine).
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on a standard curve.
-
In Vivo Assay
Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a widely used model of acute inflammation. Carrageenan injection into the paw induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
-
Protocol:
-
Use adult male Wistar rats or Swiss albino mice.
-
Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory compounds.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Caption: Simplified diagram of the NF-κB inflammatory signaling pathway.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 6. Analgesic and Anti-inflammatory Potential of the New Tetrahydropy...: Ingenta Connect [ingentaconnect.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. The anti-inflammatory function of adenine occurs through AMPK activation and its downstream transcriptional regulation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Adenine Enhance Osteogenesis in the Osteoblast-Like MG-63 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine - Wikipedia [en.wikipedia.org]
Comparative Analysis of Furfuryl Tetrahydropyranyladenine's Potential Cross-Reactivity with Cytokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth and development, including cell division and differentiation.[1] Their signaling is initiated by binding to specific histidine kinase receptors located primarily in the endoplasmic reticulum membrane.[1][2] In the model plant Arabidopsis thaliana, there are three main cytokinin receptors: AHK2, AHK3, and CRE1/AHK4.[3] These receptors exhibit distinct, yet overlapping, ligand specificities and expression patterns, which contribute to the specificity of cytokinin signaling.[3]
Cytokinin Signaling Pathway
The canonical cytokinin signaling pathway is a multi-step phosphorelay system. Upon cytokinin binding to the CHASE domain of the AHK receptors, the receptor autophosphorylates a conserved histidine residue.[4] This phosphate (B84403) group is then transferred to a receiver domain on the receptor, and subsequently to a histidine phosphotransfer protein (AHP). The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a type-B response regulator (ARR). Phosphorylated type-B ARRs act as transcription factors, activating the expression of cytokinin-responsive genes.
Comparative Binding Affinities of Cytokinins to Arabidopsis Receptors
The binding affinity of various cytokinins to the AHK receptors has been quantified using competitive radioligand binding assays. The dissociation constant (Kd) or the concentration required for 50% displacement of a radiolabeled ligand (IC50) are common measures of this affinity, with lower values indicating higher affinity. The following table summarizes the binding affinities of several key cytokinins to the Arabidopsis thaliana receptors AHK2, AHK3, and CRE1/AHK4.
| Compound | Receptor | Apparent Kd (nM) | Reference |
| Natural Cytokinins | |||
| trans-Zeatin | AHK2 | 4.0 | [3] |
| AHK3 | 1-2 | [5][6] | |
| CRE1/AHK4 | 2-4 | [5][6] | |
| Isopentenyladenine (iP) | AHK2 | 1.4 | [3] |
| AHK3 | ~10-fold lower affinity than trans-Zeatin | [5] | |
| CRE1/AHK4 | High Affinity | [4] | |
| Dihydrozeatin | AHK3 | Higher affinity than for CRE1/AHK4 | [5] |
| CRE1/AHK4 | Lower affinity than trans-Zeatin | [7] | |
| Synthetic Cytokinins | |||
| Kinetin (B1673648) | CRE1/AHK4 | Significantly lower activity than iP or tZ | [8] |
| Thidiazuron (TDZ) | AHK3 | Strong competitor with adenine-derived cytokinins | [5] |
Note on Furfuryl tetrahydropyranyladenine (FT): There is no direct quantitative binding data available for FT in the reviewed literature. FT is structurally similar to kinetin (N6-furfuryladenine), with the addition of a tetrahydropyranyl group at the N9 position. This modification may influence its binding affinity to cytokinin receptors. N9-ribosylation of cytokinins has been shown to strongly reduce their affinity for receptors.[9] The bulky tetrahydropyranyl group at the N9 position of FT might similarly hinder its interaction with the receptor binding pocket. However, without experimental data, this remains speculative.
Experimental Protocols: Competitive Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound to cytokinin receptors. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand with known high affinity for the receptor.[1]
I. Materials and Reagents
-
Receptor Source: Membrane preparations from E. coli or insect cells overexpressing a specific cytokinin receptor (e.g., AHK3).[5][6]
-
Radioligand: A tritiated high-affinity cytokinin, such as [³H]trans-zeatin.[10]
-
Test Compound: this compound of high purity.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM KCl, 1 mM DTT.[1]
-
Wash Buffer: Ice-cold assay buffer.[1]
-
Scintillation Cocktail: For detecting radioactive decay.
II. Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Potency Showdown: Furfuryl Tetrahydropyranyladenine vs. N6-Furfuryladenine
A definitive, head-to-head comparison of the potency of Furfuryl tetrahydropyranyladenine and N6-furfuryladenine (Kinetin) is not currently feasible due to a lack of publicly available quantitative data for this compound. While N6-furfuryladenine is a well-characterized cytokinin with a significant body of research detailing its biological activities, information on this compound is primarily limited to clinical studies of its topical application in dermatology.
This guide provides a comprehensive overview of the existing experimental data for N6-furfuryladenine and the available clinical findings for this compound, offering a comparative perspective based on the current scientific landscape.
N6-Furfuryladenine (Kinetin): A Profile of a Classic Cytokinin
N6-furfuryladenine, widely known as Kinetin, is a synthetic cytokinin that mimics the effects of naturally occurring cytokinins in plants. It is extensively used in plant tissue culture and has been investigated for its anti-aging and antioxidant properties in human cells.
Quantitative Data on the Biological Activity of N6-Furfuryladenine
| Biological Activity | Assay | Organism/Cell Line | Effective Concentration / IC50 | Reference |
| Cytokinin Activity | Soybean Callus Assay | Soybean (Glycine max) | 0.02 - 2 mg/L promotes cell viability | [1] |
| Tobacco Callus Bioassay | Tobacco (Nicotiana tabacum) | Promotes callus formation (with auxin) | [2] | |
| Antioxidant Activity | DPPH Radical Scavenging | In vitro | IC50 values vary depending on the study, with some reports showing significant activity. | [3][4][5][6][7][8][9][10] |
| Fenton Reaction-Mediated DNA Damage | In vitro | 100 µM provides significant protection | [11] | |
| Anti-Senescence | Human Dermal Fibroblasts | Human | 40-80 µM delays cellular aging characteristics | [12] |
| Anticancer Activity | Human Cancer Cell Lines | Human | IC50 values for Kinetin riboside (a derivative) are in the micromolar range. | [13] |
Experimental Protocols
Soybean Callus Assay for Cytokinin Activity
This bioassay is a standard method to determine the cytokinin activity of a compound.
-
Preparation of Callus Tissue: Soybean cotyledons are surface-sterilized and placed on a solid nutrient medium containing an auxin (e.g., 2,4-Dichlorophenoxyacetic acid) to induce callus formation.
-
Subculturing: The resulting callus is subcultured onto a fresh medium to obtain a stable and uniform callus line.
-
Bioassay: Small, uniform pieces of the soybean callus are transferred to a fresh medium containing various concentrations of the test compound (e.g., N6-furfuryladenine). The medium is devoid of other cytokinins.
-
Incubation: The cultures are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 4-6 weeks).
-
Measurement: The growth of the callus is determined by measuring the increase in fresh or dry weight. A dose-response curve is then plotted to determine the concentration range over which the compound promotes cell division and growth.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The concentration is adjusted to obtain a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[3][4][5][6][7][8][9][10]
This compound: Clinical Efficacy in Dermatology
This compound is commercially known as PRK124 and is the active ingredient in product lines such as Pyratine-XR®.[14][15][16] Its development has been focused on topical applications for skin conditions.
Clinical studies have demonstrated the efficacy of topical formulations containing this compound (0.125%) in the treatment of mild-to-moderate rosacea and in improving the signs of photodamaged skin.[17][18]
Key Clinical Findings:
-
Reduction in Erythema and Inflammatory Lesions: Long-term studies (up to 48 weeks) have shown a significant reduction in facial redness and the number of papules and pustules in individuals with rosacea.[18]
-
Improvement in Skin Barrier Function: Treatment with this compound has been shown to decrease transepidermal water loss, indicating an improvement in the skin's barrier function.[18]
-
Anti-Aging Effects: In studies on photodamaged skin, topical application led to improvements in skin texture, fine lines, and mottled hyperpigmentation.[17]
While the manufacturer attributes these effects to "advanced cytokinin technology" and suggests it slows the aging process in human cells, specific in vitro data on its cytokinin activity, antioxidant capacity, or direct comparisons with other cytokinins like N6-furfuryladenine are not available in the peer-reviewed literature.[14]
Signaling Pathways and Logical Relationships
The canonical cytokinin signaling pathway in plants provides a framework for understanding how these molecules exert their effects at a cellular level. If this compound acts as a cytokinin, it would likely engage a similar pathway in relevant biological systems.
Caption: A simplified diagram of the cytokinin signaling pathway in plants.
Conclusion
Based on the currently available scientific literature, a direct comparison of the potency of this compound and N6-furfuryladenine is not possible.
-
N6-furfuryladenine (Kinetin) is a well-researched compound with established cytokinin, antioxidant, and anti-aging activities, supported by quantitative in vitro data.
-
This compound (PRK124) has demonstrated clinical efficacy in topical applications for dermatological conditions, with its mechanism attributed to cytokinin-like effects. However, there is a lack of publicly accessible in vitro studies that would allow for a quantitative comparison of its potency with other cytokinins.
For researchers, scientists, and drug development professionals, this highlights a significant data gap. To definitively determine if this compound is more potent than N6-furfuryladenine, further in vitro studies are required. These studies should employ standardized assays, such as those described for N6-furfuryladenine, to quantify its cytokinin activity, antioxidant capacity, and anti-senescence effects. Without such data, any claims of superior potency remain unsubstantiated in the public domain.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism for the in vivo formation of N6-furfuryladenine, kinetin, as a secondary oxidative damage product of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sureshrattan.com [sureshrattan.com]
- 13. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pyratine.com [pyratine.com]
- 15. PyratineXR Creme, 2 oz [skin-etc.com]
- 16. pyratine.com [pyratine.com]
- 17. researchgate.net [researchgate.net]
- 18. pyratine.com [pyratine.com]
A Comparative Analysis of the Antioxidant Capacities of Furfuryl Tetrahydropyranyladenine and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacities of Furfuryl tetrahydropyranyladenine (F-THP) and the well-established antioxidant, Vitamin C (ascorbic acid). Due to a lack of direct comparative studies, this document synthesizes information on the antioxidant mechanisms of furan (B31954) derivatives and Vitamin C, outlines standard experimental protocols for antioxidant capacity assessment, and presents a hypothetical dataset for illustrative comparison.
Introduction to Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Antioxidants mitigate this damage by neutralizing free radicals.
Vitamin C (Ascorbic Acid)
Vitamin C is a potent, water-soluble antioxidant that primarily acts by donating electrons to neutralize free radicals.[1] This process converts the highly reactive radicals into less reactive species. The antioxidant activity of ascorbic acid is derived from its 2, 3-enediol group.[2] It can scavenge a wide variety of ROS, including superoxide (B77818) and hydroxyl radicals, and can also regenerate other antioxidants like Vitamin E.[1]
This compound (F-THP)
F-THP belongs to the cytokinin class of compounds and contains a furan ring. The antioxidant activity of furan derivatives is often attributed to the electron-donating nature of the furan ring.[3] These compounds can neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[4] The presence of the furan moiety allows the molecule to effectively scavenge radicals, which is a key aspect of its potential antioxidant and anti-inflammatory properties.[3]
Quantitative Comparison of Antioxidant Capacity
The following table presents a hypothetical comparison of the antioxidant capacities of F-THP and Vitamin C as might be determined by common in vitro assays. Note: These values are for illustrative purposes only and are not derived from direct experimental comparison.
| Compound | DPPH Radical Scavenging Assay (IC50 in µg/mL) | ABTS Radical Scavenging Assay (TEAC Value) | Ferric Reducing Antioxidant Power (FRAP) Assay (µM Fe(II)/g) |
| This compound (F-THP) | 45.0 | 0.85 | 1200 |
| Vitamin C (Ascorbic Acid) | 25.0 | 1.00 (by definition) | 1500 |
-
DPPH Assay: A lower IC50 value indicates higher antioxidant activity.
-
ABTS Assay: TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed relative to Trolox, a Vitamin E analog. A higher value indicates greater antioxidant capacity.
-
FRAP Assay: A higher value indicates a greater ability to reduce ferric iron, signifying higher antioxidant power.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the hypothetical comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6]
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[7]
-
Sample Preparation: Prepare various concentrations of the test compounds (F-THP and Vitamin C) in a suitable solvent.[7]
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH working solution.[6][7] A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[8] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[8]
Procedure:
-
ABTS•+ Generation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[1][8]
-
Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 (± 0.02) at 734 nm.[9][10]
-
Reaction: Add the antioxidant sample to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 30 minutes).[11]
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox.[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.[13][14] The reagent should be prepared fresh and warmed to 37°C.[13]
-
Reaction: Add the sample to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[13][14]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[15]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known concentration of Fe²⁺.[14]
Antioxidant Signaling Pathways
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2-ARE pathway.[16]
Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or certain antioxidant compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, leading to their increased expression and enhanced cellular protection.[16] Furan derivatives have been shown to exert regulatory effects on various cellular activities by modifying signaling pathways.[3]
Conclusion
While Vitamin C is a well-characterized and potent antioxidant, furan-containing compounds like this compound also possess antioxidant properties, likely mediated by their furan ring. Based on the general characteristics of these molecular classes, Vitamin C would be expected to exhibit stronger activity in typical in vitro antioxidant assays. However, direct comparative studies are necessary to definitively quantify the relative antioxidant capacities of F-THP and Vitamin C. Further research should also explore their activities in cellular and in vivo models to understand their physiological relevance and potential therapeutic applications in mitigating oxidative stress-related conditions.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study [inis.iaea.org]
- 5. louis.uah.edu [louis.uah.edu]
- 6. marinebiology.pt [marinebiology.pt]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. researchgate.net [researchgate.net]
- 12. zen-bio.com [zen-bio.com]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. 2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Furfuryl Tetrahydropyranyl Adenine and Retinoids for Anti-Aging Applications
An Objective Guide for Researchers and Drug Development Professionals
The quest for effective anti-aging compounds is a cornerstone of dermatological research. Among the myriad of molecules, retinoids have long been considered the gold standard for treating photoaging. However, their use can be limited by irritation and side effects. This has led to the exploration of alternatives, such as furfuryl tetrahydropyranyl adenine (B156593) (FTPA), a synthetic analog of the plant cytokinin kinetin (B1673648). This guide provides a comprehensive comparison of the efficacy of FTPA/kinetin and retinoids, supported by available experimental data, detailed methodologies, and an exploration of their respective mechanisms of action.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the quantitative data from clinical trials assessing the anti-aging effects of kinetin and retinoids (primarily tretinoin). It is important to note that direct, head-to-head comparative trials with quantitative endpoints are limited in the publicly available literature.
Table 1: Clinical Efficacy of Kinetin
| Parameter | Concentration & Duration | Results | Study Population |
| Overall Improvement | 0.1% Kinetin cream, 12 weeks | Slight but statistically significant improvements in overall skin condition.[1] | 100 Thai subjects with mild to severe photodamage.[1] |
| Fine Wrinkles | 0.1% Kinetin lotion, 24 weeks | Average 13% improvement.[2] | 32 patients with mild-to-moderate photodamage. |
| Skin Texture | 0.1% Kinetin cream, 12 weeks | Statistically significant improvement.[1] | 100 Thai subjects with mild to severe photodamage.[1] |
| Skin Color/Pigmentation | 0.1% Kinetin cream, 12 weeks | Statistically significant improvement.[1] | 100 Thai subjects with mild to severe photodamage.[1] |
| UV Spots | 0.1% Kinetin cream, 24 weeks | Average number of UV spots decreased from 69 to 43.[3] | 18 patients with mild to moderate photodamage.[3] |
| Collagen Density | 0.1% Kinetin cream, 24 weeks | 7 out of 11 patients showed an increase in low-density collagen.[3] | 18 patients with mild to moderate photodamage.[3] |
| Skin Barrier Function | 0.1% Kinetin lotion, 12-24 weeks | Improvement in skin barrier function.[2] | 32 patients with mild-to-moderate photodamage. |
Table 2: Clinical Efficacy of Retinoids (Tretinoin)
| Parameter | Concentration & Duration | Results | Study Population |
| Fine Wrinkles | Tretinoin (B1684217) (various conc.), up to 2 years | Significant improvement (Mean Difference: 0.412).[4] | Meta-analysis of 8 trials (1,361 patients).[4] |
| Coarse Wrinkles | Tretinoin (various conc.), up to 2 years | Significant improvement (Mean Difference: 0.245).[4] | Meta-analysis of 6 trials.[4] |
| Mottled Hyperpigmentation | 0.025% to 5% Tretinoin, 3-24 months | Consistent and significant improvement.[5][6] | Systematic review of 7 randomized controlled trials.[5][6] |
| Overall Photodamage | 0.05% Tretinoin cream, 2 years | Significant reduction in wrinkles and mottled hyperpigmentation.[5] | 204 subjects. |
| Collagen Synthesis | Tretinoin (topical) | Upregulates the expression of type I procollagen.[4] | In vivo studies. |
| Epidermal Thickness | Tretinoin (topical) | Increased epidermal thickness.[5] | Histological assessments in clinical trials. |
Mechanisms of Action: Signaling Pathways
The anti-aging effects of FTPA/kinetin and retinoids are rooted in their distinct interactions with cellular signaling pathways in the skin.
Proposed Signaling Pathway for Furfuryl Tetrahydropyranyl Adenine (Kinetin)
The precise signaling cascade of kinetin in human skin cells is not fully elucidated. However, research suggests its anti-aging effects are primarily mediated through its potent antioxidant properties and its ability to modulate keratinocyte differentiation.
Caption: Proposed mechanism of Kinetin/FTPA in skin anti-aging.
Signaling Pathway for Retinoids
Retinoids exert their effects by directly influencing gene expression. They bind to nuclear receptors, leading to a cascade of molecular events that remodel the skin's structure.
Caption: Retinoid signaling pathway in skin cells.
Experimental Protocols: Methodological Overview
Detailed below are the typical methodologies employed in clinical trials evaluating the efficacy of kinetin and retinoids for photoaging.
Kinetin Clinical Trial Protocol
-
Study Design: Open-label, single-arm clinical trial.[7]
-
Participants: 100 Thai male and female subjects with mild, moderate, or severe facial photodamage.[1] Another study included 18 patients (age range 21-64 years) with mild to moderate photodamage.[3]
-
Intervention: Application of a 0.1% kinetin cream twice daily to the face and neck for 12 to 24 weeks.[1][3]
-
Assessments:
-
Physician and Patient Self-Assessment: Evaluation of overall skin condition, texture, color, and wrinkles using a subjective scale at baseline and follow-up visits (e.g., weeks 4, 8, and 12).[1]
-
Objective Instrumental Analysis:
-
-
Statistical Analysis: Paired t-tests to compare baseline and post-treatment values.[9]
Retinoid (Tretinoin) Clinical Trial Protocol
-
Study Design: Randomized, double-blind, vehicle-controlled trials are the gold standard.[5]
-
Participants: Subjects with a minimum of moderate photodamaged skin, typically aged 20 years or older.[5]
-
Intervention: Topical application of tretinoin at various concentrations (e.g., 0.025%, 0.05%, 0.1%) or a vehicle cream/gel, usually once daily, for durations ranging from 3 to 24 months.[5][6]
-
Assessments:
-
Clinical Grading: Physician assessment of fine and coarse wrinkles, mottled hyperpigmentation, and tactile roughness using a standardized scale.
-
Histological Analysis: Skin biopsies to assess changes in epidermal thickness, stratum corneum compaction, melanin (B1238610) content, and collagen deposition.[5]
-
Quantitative Wrinkle Assessment: Methods like optical profilometry of replica impressions or raking light optical profilometry (e.g., SWIRL method) to measure wrinkle count, length, width, and depth.[10]
-
Biomechanical Measurements (e.g., Cutometer®): To quantify changes in skin elasticity.[11]
-
-
Statistical Analysis: Meta-analysis of mean differences from multiple trials to determine overall efficacy.[4]
Comparative Discussion and Conclusion
Efficacy: The available data robustly supports the efficacy of retinoids, particularly tretinoin, in improving the clinical and histological signs of photoaging.[4][5][6][12] They have been shown to significantly reduce both fine and coarse wrinkles, improve hyperpigmentation, and increase collagen production.[4][5][13]
The evidence for FTPA and its analog kinetin also indicates beneficial effects on photoaged skin, including improvements in fine wrinkles, skin texture, and pigmentation, as well as an increase in collagen density.[1][2][3] However, the magnitude of these effects, based on the currently available studies, appears to be more modest compared to the effects reported for retinoids. A systematic review has suggested that while alternatives to tretinoin are often better tolerated, there is a lack of substantial evidence to support them as a first-line therapy for photoaging.[14]
Mechanism of Action: Retinoids act via nuclear receptors to directly regulate gene expression, leading to profound changes in skin structure and function.[15][16][17] This well-defined mechanism explains their significant clinical effects. The mechanism of FTPA/kinetin is less direct and is thought to be primarily related to its antioxidant properties and its ability to improve skin barrier function by modulating keratinocyte differentiation.[8][18][19]
Tolerability: A key advantage of FTPA/kinetin is its superior tolerability. Retinoids are frequently associated with skin irritation, erythema, and peeling, which can limit patient compliance.[14] Clinical studies on kinetin consistently report good tolerability with minimal adverse effects.[1][3]
Retinoids, with tretinoin as the benchmark, remain the most effective and well-documented topical treatment for reversing the signs of photoaging. Their direct impact on gene transcription leads to significant and histologically verifiable improvements in skin structure.
Furfuryl tetrahydropyranyl adenine and its analog kinetin present a viable alternative for individuals with sensitive skin or those who cannot tolerate retinoids. While their efficacy appears less pronounced than that of retinoids, they have demonstrated statistically significant improvements in various signs of photoaging with a favorable safety profile.
Future research should focus on conducting well-designed, randomized, controlled, head-to-head clinical trials to directly compare the efficacy of FTPA/kinetin and retinoids using standardized quantitative assessment methods. Further elucidation of the precise molecular pathways activated by FTPA/kinetin in skin cells will also be crucial for optimizing its use in anti-aging therapies.
References
- 1. Efficacy and safety of 0.1% kinetin cream in the treatment of photoaging skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pro.obagi.com [pro.obagi.com]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. Topical tretinoin for treating photoaging: A systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. Efficacy and safety of 0.1% kinetin cream in the treatment of photoaging skin - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. Kinetin Improves Barrier Function of the Skin by Modulating Keratinocyte Differentiation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. SWIRL, a clinically validated, objective, and quantitative method for facial wrinkle assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. evenskyn.com [evenskyn.com]
- 12. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Skin Wrinkling | Comparing Tretinoin to Other Topical Therapies in the Treatment of Skin Photoaging: A Systematic Review | springermedicine.com [springermedicine.com]
- 15. skintypesolutions.com [skintypesolutions.com]
- 16. mdpi.com [mdpi.com]
- 17. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Furfuryl Tetrahydropyranyladenine in the Management of Rosacea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of Furfuryl tetrahydropyranyladenine (FT) and other leading topical treatments for mild-to-moderate rosacea. The following analysis is based on published clinical trial data and aims to offer an objective evaluation of their therapeutic efficacy.
Mechanism of Action: A Shift from Plant to Human Receptors
This compound is a synthetic cytokinin, a class of molecules known for their role in plant growth and development. However, its therapeutic effects in human skin, particularly in the context of rosacea, are not mediated through the canonical plant cytokinin signaling pathway. Instead, evidence suggests that as an adenine (B156593) derivative, FT likely exerts its anti-inflammatory effects through the modulation of adenosine (B11128) receptors in the skin.[1][2]
Adenosine receptors, specifically the A2A subtype, are known to play a crucial role in attenuating inflammation in the skin by suppressing the production of pro-inflammatory cytokines from immune cells like macrophages.[2][3] Activation of these receptors can lead to a reduction in the inflammatory cascade that characterizes rosacea.
In contrast, other common topical treatments for rosacea operate through different mechanisms:
-
Metronidazole (B1676534): Possesses anti-inflammatory and antimicrobial properties.
-
Azelaic Acid: Exhibits anti-inflammatory and anti-keratinizing effects.
-
Ivermectin: Believed to have anti-inflammatory and anti-parasitic effects against Demodex mites, which are often implicated in rosacea.
-
Brimonidine: An alpha-2 adrenergic agonist that acts as a vasoconstrictor to reduce erythema.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the key efficacy data from clinical trials of this compound and its alternatives in the treatment of rosacea.
Table 1: Reduction in Inflammatory Lesions (Papules and Pustules)
| Treatment | Concentration | Study Duration | Mean Reduction in Inflammatory Lesions | Citation(s) |
| This compound | 0.125% | 48 weeks | 89% | [4][5][6][7] |
| Metronidazole | 0.75% | 9 weeks | 65.1% | [8] |
| Metronidazole | 0.75% | 16 weeks | 73.7% | [9][10] |
| Azelaic Acid | 15% | 12 weeks | 51% - 58% | [11] |
| Ivermectin | 1% | 12 weeks | 75% - 76% | [12] |
| Ivermectin | 1% | 16 weeks | 83% | [9][10][13] |
Table 2: Reduction in Erythema
| Treatment | Concentration | Study Duration | Mean Reduction / Improvement in Erythema | Citation(s) |
| This compound | 0.125% | 48 weeks | 44% reduction in severity | [4][5][6][7] |
| Metronidazole | 0.75% | 12 weeks | ~50% reduction in severity score | [14] |
| Azelaic Acid | 15% | 12 weeks | 44% - 46% of patients showed improvement | [11] |
| Brimonidine | 0.33% / 0.5% | 4 weeks (single day assessment) | 25% - 32% of patients with a 2-grade improvement at 3 hours | [15][16] |
Experimental Protocols
The assessment of treatment efficacy in rosacea clinical trials relies on standardized evaluation methods. Below are detailed protocols for the key assessments cited in this guide.
Inflammatory Lesion Count
-
Objective: To quantify the number of inflammatory papules and pustules on the face.
-
Procedure:
-
The investigator visually inspects the entire facial area (forehead, cheeks, nose, and chin).
-
Each distinct inflammatory papule and pustule is counted.
-
The total count is recorded at baseline and at specified follow-up visits.
-
The percentage reduction from baseline is calculated to determine treatment efficacy.
-
Clinician's Erythema Assessment (CEA)
-
Objective: To provide a standardized clinical rating of the severity of facial erythema.
-
Procedure:
-
The investigator assesses the overall facial erythema based on a 5-point grading scale.
-
The assessment is made under consistent lighting conditions.
-
The score is recorded at baseline and subsequent visits.
-
-
CEA 5-Point Grading Scale:
-
0: Clear skin with no signs of erythema
-
1: Almost clear; slight redness
-
2: Mild erythema; definite redness
-
3: Moderate erythema; more pronounced redness
-
4: Severe erythema; fiery redness
-
Investigator's Global Assessment (IGA)
-
Objective: To provide an overall assessment of the severity of rosacea, encompassing both inflammatory lesions and erythema.
-
Procedure:
-
The investigator makes a comprehensive evaluation of the patient's facial rosacea.
-
A score is assigned based on a predefined multi-point scale that considers both the number and severity of papules/pustules and the degree of erythema.
-
-
Typical IGA 5-Point Scale for Rosacea:
-
0 (Clear): No inflammatory lesions, no erythema.
-
1 (Almost Clear): Very few small papules/pustules, very mild erythema.
-
2 (Mild): Few small papules/pustules, mild erythema.
-
3 (Moderate): Several small or large papules/pustules, moderate erythema.
-
4 (Severe): Numerous small and/or large papules/pustules, severe erythema.
-
Instrumental Measurement of Erythema (Mexameter®)
-
Objective: To objectively quantify changes in skin erythema.
-
Procedure:
-
The Mexameter® MX 18 probe is calibrated according to the manufacturer's instructions.[17][18]
-
The probe is placed on a predefined area of the facial skin with consistent, gentle pressure.
-
The instrument emits light at specific wavelengths (green and red) and measures the reflected light to calculate an erythema index.[18]
-
Measurements are taken at baseline and at follow-up visits to track changes in erythema levels.
-
Visualizing Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway, a typical clinical trial workflow, and the logical relationship of assessment methods.
Caption: Proposed anti-inflammatory signaling pathway of this compound via the A2A adenosine receptor.
Caption: Generalized workflow for a clinical trial assessing rosacea treatments.
Caption: Logical relationship of clinical assessment methods for rosacea.
References
- 1. Adenosine and Its Receptors in the Pathogenesis and Treatment of Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine and Its Receptors in the Pathogenesis and Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Long-term efficacy and safety of topical PRK 124 (0.125%) lotion (Pyratine-XR) in the treatment of mild-to-moderate rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pyratine.com [pyratine.com]
- 6. Long-term efficacy and safety of topical PRK 124 (0.125%) lotion (Pyratine-XR) in the treatment of mild-to-moderate rosacea. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Topical metronidazole therapy for rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New developments in the treatment of rosacea – role of once-daily ivermectin cream - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Medical Therapies in Rosacea: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of Ivermectin 1% Cream in Treatment of Papulopustular Rosacea: Results of Two Randomized, Double-Blind, Vehicle-Controlled Pivotal Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. Full evidence summary | Inflammatory lesions of papulopustular rosacea: ivermectin 10 mg/g cream | Advice | NICE [nice.org.uk]
- 14. cdn.mdedge.com [cdn.mdedge.com]
- 15. dermnetnz.org [dermnetnz.org]
- 16. dtb.bmj.com [dtb.bmj.com]
- 17. medisa.com.au [medisa.com.au]
- 18. Courage + Khazaka Electronic, Köln - Mexameter® MX 18 (E) [courage-khazaka.com]
Reproducibility of experiments using synthetic Furfuryl tetrahydropyranyladenine
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of synthetic compounds is paramount. This guide provides a comparative analysis of synthetic Furfuryl tetrahydropyranyl adenine (B156593), focusing on its potential performance in key biological assays relative to established cytokinin alternatives. Due to a lack of direct experimental data on the reproducibility of Furfuryl tetrahydropyranyl adenine, this guide draws comparisons based on its parent compound, kinetin (B1673648), and other widely used synthetic cytokinins like Benzyladenine (BA).
Comparative Performance of Cytokinins in Standard Bioassays
The biological activity of cytokinins is typically assessed using a variety of standardized bioassays. These assays provide quantitative data on the efficacy of different cytokinin compounds in promoting specific physiological responses in plants. Below is a summary of the comparative performance of common cytokinins in three widely used bioassays.
Table 1: Comparative Activity of Cytokinins in the Tobacco Callus Bioassay
The tobacco callus bioassay measures the ability of a cytokinin to induce cell division and callus growth in tobacco pith tissue.
| Compound | Relative Activity | Observations |
| Zeatin | High | Often used as a benchmark for high cytokinin activity. |
| Benzyladenine (BA) | High | Shows strong activity, comparable to or sometimes exceeding zeatin. However, at higher concentrations, it can inhibit plant development.[1] |
| Kinetin | Moderate to High | Effective in inducing callus formation, though generally considered less potent than zeatin and BA.[1] |
| Furfuryl tetrahydropyranyl adenine | Data not available | No direct experimental data found in the reviewed literature. |
Table 2: Comparative Activity of Cytokinins in the Amaranthus Betacyanin Bioassay
This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.
| Compound | Relative Activity | Observations |
| Benzyladenine (BA) | High | Elicits a strong, dose-dependent induction of betacyanin synthesis.[2][3] |
| Kinetin | Moderate | Induces betacyanin synthesis, but often to a lesser extent than BA at equivalent concentrations. |
| Zeatin | High | Shows high activity in promoting betacyanin accumulation. |
| Furfuryl tetrahydropyranyl adenine | Data not available | No direct experimental data found in the reviewed literature. |
Table 3: Comparative Activity of Cytokinins in the Chlorophyll (B73375) Retention Bioassay
This assay measures the ability of cytokinins to delay senescence, quantified by the retention of chlorophyll in detached leaves.
| Compound | Relative Activity | Observations |
| Benzyladenine (BA) | High | Very effective in delaying chlorophyll degradation.[4][5] |
| Kinetin | High | Demonstrates strong anti-senescence activity.[1][5] |
| Zeatin | High | Effectively delays leaf senescence. |
| Furfuryl tetrahydropyranyl adenine | Data not available | No direct experimental data found in the reviewed literature. |
Experimental Protocols
To ensure the reproducibility of cytokinin bioassays, adherence to standardized protocols is crucial. Below are detailed methodologies for the three key assays mentioned above.
Tobacco Callus Bioassay Protocol
-
Explant Preparation: Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a hormone-free Murashige and Skoog (MS) medium. Excise pith tissue from the stems of 4-6 week old plants.
-
Culture Medium: Prepare MS medium supplemented with an auxin (e.g., 2 mg/L indole-3-acetic acid) and varying concentrations of the cytokinin to be tested. Solidify the medium with agar.
-
Inoculation: Place the pith explants onto the surface of the prepared medium in sterile petri dishes.
-
Incubation: Incubate the cultures in the dark at 25 ± 2°C for 3-4 weeks.
-
Data Collection: Measure the fresh and dry weight of the callus to quantify the growth-promoting activity of the cytokinin.
Amaranthus Betacyanin Bioassay Protocol
-
Seed Germination: Germinate Amaranthus caudatus seeds in the dark on filter paper moistened with distilled water for 72 hours at 25°C.
-
Explant Preparation: Excise the cotyledons and hypocotyls of the seedlings.
-
Incubation: Place the explants in petri dishes containing a phosphate (B84403) buffer solution (pH 6.8), tyrosine (1 mM), and the test cytokinin at various concentrations.
-
Light Treatment: Incubate the dishes in the dark for 18-24 hours, followed by exposure to white light for 4-6 hours.
-
Data Collection: Extract the betacyanin pigment from the explants using a methanol/acetic acid solution and measure the absorbance at 542 nm using a spectrophotometer.
Chlorophyll Retention Bioassay Protocol
-
Leaf Disc Preparation: Excise leaf discs of uniform size from mature, healthy leaves of a suitable plant species (e.g., oat, wheat, or tobacco).
-
Incubation: Float the leaf discs on solutions containing different concentrations of the test cytokinin in the dark at room temperature for 48-72 hours. A control group should be floated on a solution without cytokinin.
-
Chlorophyll Extraction: Extract the chlorophyll from the leaf discs using a solvent such as 80% ethanol (B145695) or acetone.
-
Data Collection: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer to determine the chlorophyll concentration.
Signaling Pathways and Experimental Workflows
Cytokinin Signaling Pathway
Cytokinins initiate a phosphorelay signaling cascade upon binding to transmembrane histidine kinase receptors. This leads to the activation of response regulators in the nucleus, which in turn modulate the transcription of target genes.
General Experimental Workflow for Cytokinin Bioassays
The general workflow for conducting cytokinin bioassays involves a series of standardized steps to ensure consistency and comparability of results.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Variability in the Amaranthus Betacyanin Assay for Cytokinins: Effects of “Aging” Excised Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of variability in the amaranthus betacyanin assay for cytokinins: effects of "aging" excised cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Independent Verification of Furfuryl Tetrahydropyranyladenine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Furfuryl tetrahydropyranyladenine against other relevant compounds, supported by experimental data. All quantitative information is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.
This compound (Pyratine®)
This compound, commercially known as Pyratine®, is a synthetic cytokinin derivative primarily utilized in dermatology for its anti-aging and anti-inflammatory properties. Its principal application is in the management of mild-to-moderate rosacea, a common skin condition characterized by facial erythema, inflammatory papules, and telangiectasias.[1]
Biological Effects: Anti-inflammatory Action in Rosacea
Clinical studies have demonstrated the efficacy of this compound in alleviating the symptoms of rosacea. Treatment with a 0.125% lotion has been shown to significantly reduce both redness and inflammatory lesions over extended periods.[2][3]
Table 1: Clinical Efficacy of 0.125% this compound Lotion in Treating Mild-to-Moderate Rosacea
| Parameter | Timepoint | Mean Reduction (%) | Statistical Significance (p-value) |
| Erythema Severity | Week 48 | 44 | < 0.05 |
| Inflammatory Lesion Count | Week 48 | 89 | < 0.05 |
| Transepidermal Water Loss (TEWL) | Week 12 | Significant Improvement | < 0.001 |
Experimental Protocol: Clinical Trial for Rosacea Treatment
The data presented in Table 1 was obtained from a 48-week, open-label clinical study involving subjects with mild-to-moderate rosacea.[2]
-
Treatment: Application of a moisturizing lotion containing 0.125% this compound (Pyratine-XR®) twice daily.
-
Assessment:
-
Clinical improvements in erythema, inflammatory lesions, and telangiectasias were assessed by a treating physician.
-
Skin barrier function was measured by transepidermal water loss (TEWL).
-
Tolerability and cosmetic outcome were evaluated by the subjects.
-
-
Statistical Analysis: Paired t-tests were used to compare baseline measurements with those at subsequent time points. A p-value of less than 0.05 was considered statistically significant.
Signaling Pathway: Proposed Anti-inflammatory Mechanism
While the precise molecular pathway of this compound's anti-inflammatory action is not fully elucidated, furan (B31954) derivatives are known to exert their effects by modulating key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] These pathways are central to the production of pro-inflammatory cytokines and mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Comparative Analysis with Alternative Compounds
This section compares the biological effects of this compound with three other cytokinin derivatives: Kinetin (B1673648) Riboside, Zeatin, and 6-Benzylaminopurine.
Kinetin Riboside: Pro-apoptotic Effects in Cancer Cells
Kinetin riboside, another N6-substituted adenosine (B11128) derivative, has demonstrated significant pro-apoptotic activity in various cancer cell lines.[5][6] This effect is primarily mediated through the intrinsic apoptosis pathway.
Table 2: Pro-apoptotic Effects of Kinetin Riboside on Cancer Cells
| Cell Line | Parameter | Effect |
| HeLa, B16F-10 melanoma | Mitochondrial Membrane Potential | Disruption |
| Cytochrome c Release | Induction | |
| Caspase-3 Activation | Induction | |
| Bcl-2 Expression | Down-regulation | |
| Bax Expression | Up-regulation | |
| SW480, HCT116 colorectal cancer | Cell Proliferation | Inhibition (Concentration-dependent) |
| Apoptosis (Annexin V staining) | Increase |
Experimental Protocol: Apoptosis Assays
-
Cell Viability Assay: Cancer cells (e.g., SW480, HCT116) are seeded in 96-well plates and treated with varying concentrations of kinetin riboside for 48 hours. Cell viability is measured using a commercial assay kit (e.g., CellTiter-Glo®).[7]
-
Analysis of Mitochondrial Membrane Potential: Cells (e.g., HeLa) are treated with kinetin riboside, harvested, and stained with a voltage-sensitive fluorescent dye (e.g., JC-1). The change in mitochondrial membrane potential is then analyzed by flow cytometry.[8]
-
Apoptosis Detection: Apoptosis can be quantified by staining cells with Annexin V-FITC and propidium (B1200493) iodide, followed by flow cytometry analysis.[7]
Signaling Pathway: Intrinsic Apoptosis
Kinetin riboside induces apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade.[5][6][9]
Caption: Intrinsic apoptosis pathway induced by Kinetin Riboside.
Zeatin and 6-Benzylaminopurine: Plant Growth Regulation
Zeatin and 6-Benzylaminopurine (BAP) are cytokinins that play crucial roles in plant growth and development, primarily by promoting cell division and shoot formation.[10][11]
Table 3: Effects of Zeatin and 6-Benzylaminopurine on Plant Systems
| Compound | Plant System | Concentration | Effect |
| trans-Zeatin | Fragrant Rice Seedlings | 100 nM | Increased root elongation |
| 6-Benzylaminopurine (BAP) | Plant Tissue Culture (general) | 0.1 - 10.0 mg/L | Stimulation of shoot proliferation |
| Olive Cultivars (in vitro) | 1.1, 2.2, 3.3 mg/L | Promotion of callus growth |
Experimental Protocol: Plant Tissue Culture
-
Medium Preparation: A basal medium (e.g., Murashige and Skoog - MS) is prepared and supplemented with sucrose, vitamins, and plant growth regulators at desired concentrations.
-
Explant Culture: Plant tissues (explants) are surface sterilized and placed on the prepared medium.
-
Incubation: Cultures are maintained under controlled conditions of light and temperature.
-
Data Collection: Parameters such as callus growth, shoot proliferation, and root formation are recorded over time.
Signaling Pathway: Cytokinin Signaling in Plants
Zeatin and BAP, as cytokinins, activate a multi-step phosphorelay signaling pathway in plants. This pathway involves histidine kinase receptors, histidine phosphotransfer proteins, and response regulators, ultimately leading to the transcriptional regulation of cytokinin-responsive genes.[12][13][14][15]
Caption: Simplified cytokinin signaling pathway in plants.
Summary and Conclusion
This guide provides a comparative analysis of the biological effects of this compound and its alternatives. This compound is effective in the topical treatment of rosacea, likely through the modulation of inflammatory signaling pathways. In contrast, Kinetin riboside exhibits pro-apoptotic effects in cancer cells via the intrinsic apoptosis pathway. Zeatin and 6-Benzylaminopurine are potent regulators of plant growth and development, acting through the conserved cytokinin signaling pathway. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers and professionals in the fields of drug development and life sciences. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action for this compound.
References
- 1. pyratine.com [pyratine.com]
- 2. Long-term efficacy and safety of topical PRK 124 (0.125%) lotion (Pyratine-XR) in the treatment of mild-to-moderate rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis of Kinetin Riboside in Colorectal Cancer Cells Occurs by Promoting β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Comparative Study of Furfuryl Tetrahydropyranyladenine on Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Furfuryl tetrahydropyranyladenine on various cell types based on available scientific literature. This compound, a synthetic cytokinin analog, is known for its applications in dermatology, particularly in the treatment of rosacea and in anti-aging skincare products. This document summarizes the current understanding of its cellular effects, presents available data in a structured format, and provides detailed experimental protocols for further research.
Overview of this compound
This compound is a synthetic derivative of adenine (B156593) belonging to the cytokinin group of plant hormones.[1][2] In mammalian cells, it has been investigated for its potential therapeutic applications, most notably in dermatology where it is used topically under names such as PRK-124 and Pyratine-XR.[3][4][5][6][7] Clinical studies have demonstrated its efficacy in reducing erythema, inflammatory lesions, and improving skin barrier function in individuals with mild-to-moderate rosacea.[3][4][5][7] These effects suggest that this compound possesses anti-inflammatory and skin-conditioning properties.
Comparative Effects on Different Cell Types
Current research on this compound has predominantly focused on its effects on skin cells, with limited publicly available data on its impact on other cell types, including cancerous and various non-cancerous cell lines.
Effects on Non-Cancerous Skin Cells (Keratinocytes and Fibroblasts)
Studies on the topical application of this compound-containing lotions have consistently shown good tolerability, indicating low cytotoxicity to normal skin cells.[3][7] The compound has been observed to improve the signs and symptoms of rosacea, a chronic inflammatory skin condition.[3][5] This suggests that this compound likely exerts a calming and restorative effect on keratinocytes and fibroblasts, the primary cells of the epidermis and dermis, respectively. The observed reduction in transepidermal water loss points to an enhancement of the skin's barrier function, which is largely maintained by keratinocytes.[3][5] Furthermore, its anti-aging effects are attributed to its anti-senescence and anti-ROS (reactive oxygen species) properties in human skin cells.[6]
Effects on Cancerous Cell Lines
As of the latest literature review, there is a notable absence of publicly available studies detailing the cytotoxic or anti-proliferative effects of this compound on a broad range of human cancer cell lines. While other cytokinin-like compounds have been investigated for their anti-cancer properties, specific data for this compound is lacking.[8] Therefore, a direct comparison of its effects on cancerous versus non-cancerous cells cannot be definitively made at this time.
Data Presentation
The following table summarizes the known effects of this compound on different cell types based on available data.
| Cell Type | Assay | Endpoint Measured | Observed Effect | Reference |
| Human Skin Cells (in vivo, rosacea patients) | Clinical Assessment | Erythema, Inflammatory Lesions | Significant reduction | [3][5] |
| Human Skin Cells (in vivo, rosacea patients) | Transepidermal Water Loss (TEWL) | Skin Barrier Function | Significant improvement (reduction in TEWL) | [3][5] |
| Human Skin Cells | General Tolerability | Skin Irritation | Well-tolerated, no significant irritation | [3][7] |
| Various Cancer Cell Lines | Cytotoxicity/Proliferation Assays | Cell Viability, IC50 | Data not publicly available | - |
Experimental Protocols
For researchers wishing to conduct comparative studies with this compound, the following are detailed methodologies for key experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)
-
DNase I (for positive control)
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound as described in the MTT assay protocol.
-
Wash the cells with PBS and fix them with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-15 minutes on ice.
-
Wash the cells with PBS.
-
For the positive control, treat one sample with DNase I to induce DNA fragmentation. For the negative control, omit the TdT enzyme from the reaction mixture.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
If indirect detection is used (e.g., with BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[10][11][12][13][14]
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-NF-κB, IκBα, COX-2, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.[15][16]
Mandatory Visualizations
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for a comparative cytotoxicity study.
Conclusion
This compound is a promising compound with demonstrated anti-inflammatory and skin barrier-enhancing properties, making it a valuable ingredient in dermatological formulations for conditions like rosacea. However, there is a significant gap in the scientific literature regarding its effects on a wider range of cell types, particularly cancer cells. The available data strongly suggests a favorable safety profile on normal skin cells.
Future research should focus on systematic in vitro studies to evaluate the cytotoxic and anti-proliferative potential of this compound against a panel of cancer cell lines alongside various normal cell lines. Elucidating its precise molecular mechanisms of action, including its interaction with cellular receptors and downstream signaling pathways, will be crucial for understanding its full therapeutic potential. The experimental protocols provided in this guide offer a framework for such investigations.
References
- 1. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-term efficacy and safety of topical PRK 124 (0.125%) lotion (Pyratine-XR) in the treatment of mild-to-moderate rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of topical PRK 124 (0.125%) lotion (Pyratine-XR) in the treatment of mild-to-moderate rosacea. | Semantic Scholar [semanticscholar.org]
- 5. Topical PRK 124 (0.125%) lotion for improving the signs and symptoms of rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. DeadEnd™ Fluorometric TUNEL System Protocol [promega.com]
- 12. Video: The TUNEL Assay [jove.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. promega.com [promega.com]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Safety Operating Guide
Proper Disposal of Furfuryl Tetrahydropyranyladenine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of furfuryl tetrahydropyranyladenine based on standard laboratory chemical safety principles. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions that comply with local, state, and federal regulations.
Hazard Assessment and Waste Characterization
Due to the absence of a specific SDS for this compound, a conservative approach to its handling and disposal is recommended. The molecule contains a furfuryl group, and related compounds like furfuryl alcohol are classified as hazardous.[1][2] Therefore, it is prudent to treat this compound as potentially hazardous chemical waste.
Key Principles for Waste Characterization:
-
Assume Hazard: In the absence of specific data, treat the compound as hazardous.
-
Check for Mixtures: If the this compound waste is mixed with other chemicals, the entire mixture must be characterized based on its most hazardous component.
-
Consult EHS: Your institution's EHS department is the ultimate authority on waste characterization and disposal procedures.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE).
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Additional PPE | As required by your institution's protocols. |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of this compound.
Step 1: Waste Segregation
-
Segregate waste containing this compound from other waste streams.[3]
-
Do not mix this waste with non-hazardous trash, sharps, or biological waste unless specifically instructed to do so by your EHS department.
-
Keep incompatible chemicals separate to avoid dangerous reactions.[4][5]
Step 2: Containerization
-
Solid Waste: Place solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, leak-proof container with a secure lid.[6]
-
Liquid Waste: Collect solutions containing this compound in a chemically compatible, shatter-resistant container with a tight-fitting screw cap.[5] Do not fill the container to more than 90% capacity to allow for expansion.
-
Sharps: Any chemically contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[7]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[8]
-
The label must include the full chemical name: "this compound." Do not use abbreviations.
-
Indicate the approximate quantity or concentration of the waste.
-
Include the accumulation start date on the label.[3]
Step 4: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be at or near the point of waste generation.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.[9]
-
Use secondary containment, such as a plastic tub, to capture any potential leaks.[4][7]
Step 5: Request for Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time (typically six months in academic labs), arrange for its collection by your institution's EHS department.[4][7]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[8]
Never dispose of this compound down the drain or in the regular trash. [8][9]
Visual Guides
Disposal Workflow
References
- 1. axxence.de [axxence.de]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Furfuryl tetrahydropyranyladenine
Essential Safety and Handling Guide for Furfuryl Tetrahydropyranyladenine
Hazard Assessment and Mitigation
Given the lack of specific hazard information, a conservative approach to safety is mandatory. All personnel must assume the substance is hazardous and take all necessary precautions to minimize exposure.[1][2]
Key Principles:
-
Minimize Exposure: Employ a combination of engineering controls, personal protective equipment (PPE), and safe handling techniques to prevent contact and inhalation.[2]
-
Assume Toxicity: Treat this compound as a toxic substance.[1][2] Mixtures containing this compound should be considered more toxic than their most hazardous component.[2]
-
Plan Ahead: Before beginning any experiment, outline the specific steps to be taken, including emergency procedures for spills or accidental exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves is recommended. | Provides protection against incidental contact. For prolonged handling, consider gloves with higher chemical resistance. |
| Eye & Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or aerosol generation. | Protects eyes and face from splashes and airborne particles. |
| Body Protection | A chemically resistant laboratory coat should be worn at all times. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges is required. | Prevents inhalation of airborne particles. |
Operational Plan: Handling and Storage
3.1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of powdered this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
3.2. Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.[4]
-
Weighing: If possible, weigh the compound directly within the fume hood. If the balance is outside the hood, pre-weigh a sealed container, add the compound inside the hood, and then re-weigh the sealed container.[3][4]
-
Dissolving: If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.
-
Cleanup: After handling, decontaminate the work area by carefully wiping it down with an appropriate solvent and then soap and water. Dispose of all contaminated materials as hazardous waste.
3.3. Storage:
-
Store this compound in a well-sealed, clearly labeled container.[5]
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Utilize secondary containment to prevent the spread of material in case of a spill.[6]
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including gloves, bench paper, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill within a fume hood, absorb the material with an inert absorbent and place it in the hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office.
Experimental Workflow Visualization
The following diagram illustrates a safe workflow for handling powdered chemicals of unknown toxicity like this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. twu.edu [twu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
